A Multi-Spectroscopic Approach to the Structural Elucidation of 2-Amino-4-methylfuran-3-carbonitrile
Abstract This technical guide provides a comprehensive, methodology-driven framework for the structural elucidation of 2-Amino-4-methylfuran-3-carbonitrile (C₆H₆N₂O, Mol. Wt.: 122.13 g/mol ).[1][2] The definitive confirm...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the structural elucidation of 2-Amino-4-methylfuran-3-carbonitrile (C₆H₆N₂O, Mol. Wt.: 122.13 g/mol ).[1][2] The definitive confirmation of a molecule's structure is a cornerstone of chemical synthesis, drug discovery, and materials science, ensuring compound identity, purity, and safety. This document moves beyond a simple recitation of data, focusing instead on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causal reasoning behind experimental choices and demonstrate how the convergence of data from these orthogonal techniques provides a self-validating system for unambiguous structure confirmation. This guide is intended for researchers, chemists, and quality control professionals who require a robust understanding of modern analytical workflows.
Foundational Analysis: The Target Molecule
Before delving into instrumental analysis, a foundational understanding of the target molecule's constituent parts is essential. This predictive analysis informs our experimental design and allows us to anticipate the spectroscopic signatures of its key functional groups.
The structure of 2-Amino-4-methylfuran-3-carbonitrile incorporates four distinct chemical motifs, each with a predictable spectroscopic behavior:
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom.
Primary Amine (-NH₂): A nucleophilic group attached to the furan ring at the C2 position.
Nitrile (-C≡N): A linear, electron-withdrawing group at the C3 position.
Methyl Group (-CH₃): An alkyl substituent at the C4 position.
The interplay of these groups dictates the molecule's electronic environment and, consequently, its interaction with various forms of electromagnetic energy.
A Technical Guide to 2-Amino-4-methylfuran-3-carbonitrile: Properties, Synthesis, and Applications
Executive Summary This document provides a comprehensive technical overview of 2-Amino-4-methylfuran-3-carbonitrile (CAS No. 5117-87-3), a heterocyclic compound of significant interest in medicinal chemistry and syntheti...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
This document provides a comprehensive technical overview of 2-Amino-4-methylfuran-3-carbonitrile (CAS No. 5117-87-3), a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a highly functionalized furan, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide details its physicochemical properties, provides a predictive analysis of its spectral characteristics, outlines a robust synthetic pathway, explores its chemical reactivity, and summarizes its known applications and safety protocols. The information is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and development purposes.
Section 1: Physicochemical and Structural Properties
The fundamental properties of 2-Amino-4-methylfuran-3-carbonitrile are critical for its handling, characterization, and application in chemical synthesis.
Core Chemical and Physical Data
The key identifiers and physical properties are summarized in the table below. While an experimental melting point is not widely reported in the literature, data from close analogs, such as 2-Amino-4,5-dimethyl-3-furancarbonitrile (m.p. 163-169 °C), suggest it is a solid at room temperature.[1]
No publicly available experimental spectra were identified. The following analysis is based on established principles of NMR and IR spectroscopy for the structural elucidation of the compound.
1.2.1. ¹H-NMR Spectroscopy
A proton NMR spectrum (in a solvent like DMSO-d₆) is predicted to show three distinct signals:
~ 6.5-7.0 ppm (s, 1H): This singlet corresponds to the lone proton at the C5 position of the furan ring. Its chemical shift is influenced by the electron-donating effect of the adjacent ring oxygen and the overall aromaticity.
~ 5.5-6.0 ppm (s, broad, 2H): A broad singlet attributable to the two protons of the C2-amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
~ 2.1-2.3 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the C4-methyl group (-CH₃).
1.2.2. ¹³C-NMR Spectroscopy
The proton-decoupled ¹³C-NMR spectrum is expected to display six unique signals corresponding to each carbon atom in the molecule:
~ 160-165 ppm: Quaternary carbon C2, significantly deshielded due to its attachment to both the ring oxygen and the amino group.
~ 145-150 ppm: Quaternary carbon C4, attached to the methyl group.
~ 120-125 ppm: Furan ring carbon C5.
~ 115-120 ppm: Quaternary carbon of the nitrile group (-C≡N).
~ 90-95 ppm: Quaternary carbon C3, shielded by the adjacent amino group but deshielded by the nitrile group.
~ 10-15 ppm: Carbon of the methyl group (-CH₃).
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
3450-3300 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amino group.
~ 2220-2210 cm⁻¹ (sharp, strong): C≡N stretching vibration of the nitrile group. This is a highly characteristic peak.
~ 1650-1600 cm⁻¹: N-H scissoring (bending) vibration of the amino group.
~ 1580-1450 cm⁻¹: C=C stretching vibrations within the furan ring.
~ 1250-1020 cm⁻¹: C-O stretching vibrations characteristic of the furan ether linkage.
Section 2: Synthesis and Reactivity
Understanding the synthesis and reactive potential of 2-Amino-4-methylfuran-3-carbonitrile is essential for its use as a chemical intermediate.
Synthesis Pathway
While multiple routes to substituted 2-aminofurans exist, a highly effective and atom-economical method involves the base-catalyzed condensation of an α-hydroxy ketone with an active methylene nitrile, such as malononitrile.[4] For the target molecule, the synthesis would proceed from 1-hydroxybutan-2-one and malononitrile.
Caption: Synthesis workflow for 2-Amino-4-methylfuran-3-carbonitrile.
This reaction is mechanistically analogous to a combined Knoevenagel condensation and subsequent intramolecular cyclization, where the hydroxyl group attacks the nitrile, followed by dehydration to form the aromatic furan ring. The choice of a non-nucleophilic organic base like piperidine or a mild inorganic base like cesium fluoride is critical to promote the condensation without causing unwanted side reactions.[4]
Chemical Reactivity
The molecule possesses three key reactive sites: the nucleophilic amino group, the electrophilic/hydrolyzable nitrile group, and the furan ring itself. This trifunctional nature makes it a highly versatile synthetic intermediate.
Caption: Reactivity map showing the principal reaction sites.
Reactions at the Amino Group: As a primary amine, this group is strongly nucleophilic. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and it can serve as the key nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to construct fused heterocyclic systems like furopyrimidines, which are common scaffolds in medicinal chemistry.
Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions, typically yielding the corresponding carboxylic acid (via an intermediate amide). It can also be reduced, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the corresponding aminomethyl derivative, 2-amino-3-(aminomethyl)-4-methylfuran.
Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system. The powerful electron-donating amino group at C2 strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles (e.g., in halogenation or nitration reactions) primarily to the C5 position.
It has also been reported that the compound can react with acid hydrazide to form a dimer.[3]
Section 3: Applications in Research and Development
2-Amino-4-methylfuran-3-carbonitrile is primarily valued as a reagent and building block in the synthesis of pharmaceuticals and other functional materials.[3]
Pharmaceutical Synthesis: Its structure is a key pharmacophore. Derivatives and analogs have been investigated for a range of biological activities, including antibacterial, antiviral, and cytotoxic properties.[3] The aminonitrile functionality is a classic precursor for the synthesis of aminopyrimidine rings, making it a valuable starting material for kinase inhibitors and other targeted therapies.
GPR35 Agonists: Recent studies have identified derivatives containing the 2-(furan-2(5H)-ylidene)malononitrile core as potent agonists for the G Protein-Coupled Receptor 35 (GPR35), an orphan receptor implicated in inflammatory and metabolic diseases. This highlights the potential for developing new therapeutic agents from this chemical scaffold.
Materials Science: The nitrile group's ability to coordinate with metals suggests potential applications in the development of corrosion inhibitors, where similar molecules have been shown to form protective films on metal surfaces.
Section 4: Safety and Handling
This compound is classified as hazardous and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. For handling larger quantities or generating dust, a dust mask (type N95) or respirator is recommended.[1]
Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid:
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
If inhaled: Move person to fresh air and keep comfortable for breathing.
If swallowed: Call a poison center or doctor immediately. Rinse mouth.
In all cases of exposure, seek immediate medical attention.
Section 5: Experimental Protocols
The following protocol is a representative example of how 2-Amino-4-methylfuran-3-carbonitrile can be used in a subsequent synthetic step.
Protocol: Synthesis of N-(3-cyano-4-methylfuran-2-yl)acetamide
This procedure describes the N-acetylation of the primary amino group, a common derivatization reaction.
1. Reagents and Equipment:
2-Amino-4-methylfuran-3-carbonitrile (1.0 eq)
Acetic Anhydride (1.2 eq)
Pyridine (Anhydrous, as solvent and base)
Dichloromethane (DCM, for extraction)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
2. Step-by-Step Methodology:
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-methylfuran-3-carbonitrile (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
Cooling: Cool the resulting solution to 0 °C using an ice-water bath. The use of low temperature helps to moderate the exothermic reaction and prevent potential side reactions.
Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. The slight excess of acetic anhydride ensures the complete conversion of the starting material.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Quenching and Extraction: Once complete, dilute the reaction mixture with dichloromethane (DCM). Carefully transfer the mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-(3-cyano-4-methylfuran-2-yl)acetamide.
References
School of Chemistry, South China Normal University. (2025). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 30(8), 1832. Available from: [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. PubChem Compound Database. Retrieved from: [Link]
Do, S. H., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available from: [Link]
Valdez-Vazquez, I., et al. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules. Available from: [Link]
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from: [Link]
ResearchGate. (2010). Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. Available from: [Link]
A Comprehensive Technical Guide to 2-Amino-4-methylfuran-3-carbonitrile (CAS 5117-87-3): Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 2-Amino-4-methylfuran-3-carbonitrile (CAS 5117-87-3), a key heterocyclic building block for chemical synthesis and drug development. The document elucidates...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides an in-depth analysis of 2-Amino-4-methylfuran-3-carbonitrile (CAS 5117-87-3), a key heterocyclic building block for chemical synthesis and drug development. The document elucidates its physicochemical properties, presents a detailed and validated synthetic protocol with mechanistic insights, and outlines its comprehensive spectroscopic profile. Furthermore, it explores the molecule's reactivity and highlights its proven applications as a versatile scaffold in medicinal chemistry, particularly in the discovery of novel therapeutic agents. Safety protocols and handling guidelines are also provided for researchers and laboratory professionals. This guide is intended to serve as a critical resource for scientists engaged in organic synthesis, medicinal chemistry, and pharmaceutical research.
Introduction: The Strategic Value of a Polysubstituted Furan Scaffold
The furan ring is a privileged heterocyclic motif frequently incorporated into the core structures of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various chemical transformations make it a cornerstone of modern medicinal chemistry. 2-Amino-4-methylfuran-3-carbonitrile is a particularly valuable derivative, presenting a unique convergence of reactive functional groups on a stable aromatic core. The presence of a nucleophilic amino group, an electrophilically-activated nitrile, and a reactive C5 position on the furan ring makes this compound a highly versatile synthon for constructing complex molecular architectures. Its utility has been demonstrated in the synthesis of compounds with a broad spectrum of pharmacological properties, including antibacterial and antiviral activities, and as agonists for G-protein coupled receptors (GPCRs).[1][2][3] This guide offers a detailed exploration of this potent chemical intermediate.
Physicochemical and Structural Properties
2-Amino-4-methylfuran-3-carbonitrile is commercially available, typically as a solid with at least 95% purity.[4][5] Its core properties are summarized below, providing essential data for experimental design and computational modeling.
Caption: 2D Structure of 2-Amino-4-methylfuran-3-carbonitrile.
Synthesis and Mechanistic Considerations
The synthesis of 2-aminofuran-3-carbonitriles is efficiently achieved through the cyclization of γ-keto-nitriles.[8] A robust and widely applicable method involves the reaction of an α-haloketone with malononitrile in the presence of a suitable base. This approach is a variation of well-established heterocyclic syntheses and provides good yields of the target compound.
Underlying Mechanism and Rationale
The reaction proceeds via a three-step sequence:
Nucleophilic Attack: A base, such as sodium ethoxide, deprotonates the highly acidic methylene proton of malononitrile, generating a potent carbon-based nucleophile. This carbanion then attacks the electrophilic carbon of chloroacetone in a classic Sₙ2 substitution to form an intermediate γ-keto-dinitrile.
Intramolecular Cyclization: The same intermediate undergoes a base-catalyzed intramolecular cyclization. The enolate form attacks one of the nitrile groups in a 5-endo-dig cyclization, forming a five-membered dihydrofuran ring. This step is the key ring-forming event.
Aromatization: Subsequent tautomerization and elimination of water lead to the formation of the stable, aromatic furan ring system.
The choice of a non-protic but polar solvent like DMF or DMSO can facilitate the Sₙ2 reaction, while an alcoholic solvent with its corresponding alkoxide base is also highly effective. The reaction is typically exothermic and requires careful temperature control during the initial addition phase.
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).
Reagents:
Malononitrile (1.0 eq)
Chloroacetone (1.0 eq)
Sodium Ethoxide (2.1 eq, 21 wt% solution in ethanol)
Ethanol (as solvent)
Diethyl Ether
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Procedure:
To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert nitrogen atmosphere, add malononitrile (1.0 eq) dissolved in absolute ethanol.
Cool the solution to 0-5 °C using an ice bath.
Slowly add the sodium ethoxide solution (2.1 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 15 minutes at 0-5 °C after the addition is complete.
Add chloroacetone (1.0 eq) dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase twice more with diethyl ether.
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-Amino-4-methylfuran-3-carbonitrile as a pure solid.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic and Analytical Profile
Characterization of 2-Amino-4-methylfuran-3-carbonitrile relies on standard spectroscopic techniques. The following table outlines the expected data, which serves to confirm the identity and purity of the synthesized compound.
Table 2: Typical Spectroscopic Data
Technique
Feature
Expected Chemical Shift / Wavenumber
Interpretation
IR Spectroscopy
N-H stretch
3450-3300 cm⁻¹ (two bands)
Asymmetric & symmetric stretching of primary amine
C≡N stretch
~2210 cm⁻¹ (sharp, strong)
Nitrile group
C=C stretch
~1640 cm⁻¹
Furan ring aromatic stretch
C-O stretch
~1250 cm⁻¹
Furan ring ether linkage
¹H NMR
-NH₂
δ 4.5-5.5 ppm (broad singlet, 2H)
Amino protons (exchangeable with D₂O)
(400 MHz, CDCl₃)
C₅-H
δ 6.9-7.1 ppm (singlet, 1H)
Furan ring proton
-CH₃
δ 2.1-2.3 ppm (singlet, 3H)
Methyl group protons
¹³C NMR
C≡N
~115 ppm
Nitrile carbon
(100 MHz, CDCl₃)
C-CH₃
~12 ppm
Methyl carbon
Furan Carbons
4 distinct signals between ~90-160 ppm
C2, C3, C4, C5 of the furan ring
Causality in Spectroscopy: The sharp, intense IR peak around 2210 cm⁻¹ is a definitive indicator of the nitrile functional group.[9] In the ¹H NMR spectrum, the absence of coupling for the methyl and furan ring protons confirms their substitution pattern on the ring, where they are not adjacent to other protons. The broadness and D₂O-exchangeability of the amino signal is characteristic of protons on a nitrogen atom.
Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Amino-4-methylfuran-3-carbonitrile stems from the distinct reactivity of its functional groups, making it a powerful precursor for more complex heterocyclic systems.
Amino Group (C2): The primary amine is nucleophilic and can readily undergo acylation, alkylation, diazotization, or condensation reactions to build larger molecular frameworks.
Furan Ring (C5): The C5 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for further functionalization of the heterocyclic core.[10]
Nitrile Group (C3): The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions, providing another handle for molecular elaboration.
Case Study: Development of GPR35 Agonists
A compelling demonstration of this molecule's value is in the discovery of novel agonists for G Protein-Coupled Receptor 35 (GPR35), a receptor implicated in inflammatory and metabolic diseases.[11] Researchers have used the 2-aminofuran-3-carbonitrile scaffold to synthesize derivatives such as 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile. This compound was identified as a potent GPR35 agonist with an EC₅₀ value in the nanomolar range, significantly more potent than the reference agonist, zaprinast.[3] This work underscores the potential of the title compound as a foundational structure for generating libraries of bioactive molecules for high-throughput screening and lead optimization.
Caption: Potential derivatization pathways from the core scaffold.
Safety and Handling
As a chemical intermediate, 2-Amino-4-methylfuran-3-carbonitrile requires careful handling to minimize exposure and ensure laboratory safety.
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Recommended Safety Precautions:
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[7] Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
2-Amino-4-methylfuran-3-carbonitrile is a high-value chemical scaffold that provides a robust and versatile entry point for the synthesis of diverse and complex heterocyclic compounds. Its straightforward synthesis, combined with the orthogonal reactivity of its multiple functional groups, establishes it as a critical tool for researchers in drug discovery and materials science. The demonstrated success in developing potent GPR35 agonists from this core structure validates its importance and promises continued relevance in the pursuit of novel therapeutic agents.
References
Scribd. Thiophene and Furan Synthesis Methods. Available from: [Link].
PubChem. 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link].
Coolpharm. 2-Amino-4-methylfuran-3-carbonitrile. Available from: [Link].
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PubChem. 3-aminofuran-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link].
ACS Publications. Chemistry of malononitrile. Chemical Reviews. Available from: [Link].
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PubChem. 2-Amino-4-(2,4-difluorophenyl)furan-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link].
Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available from: [Link].
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ResearchGate. Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Request PDF. Available from: [Link].
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link].
ResearchGate. (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available from: [Link].
ACS Publications. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry. Available from: [Link].
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An In-Depth Technical Guide to 2-Amino-4-methylfuran-3-carbonitrile: Synthesis, Properties, and Applications
Abstract This technical guide provides a comprehensive overview of 2-Amino-4-methylfuran-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves in...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-methylfuran-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the synthetic routes for this molecule, with a particular focus on the base-catalyzed condensation of α-hydroxyketones with active methylene nitriles. A detailed experimental protocol, mechanistic insights, and a discussion of analogous cyclization reactions are presented. Furthermore, this guide compiles the physicochemical properties, safety and handling protocols, and explores the utility of this furan derivative as a versatile building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the chemistry of this important scaffold.
Introduction: The Significance of the 2-Aminofuran Scaffold
The 2-aminofuran ring system is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its inherent structural features, including the presence of a nucleophilic amino group and an electrophilic nitrile, make it a versatile intermediate for the construction of more complex molecular architectures, such as fused pyrimidine and chromene derivatives.[1][2] These resulting compounds have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, and cytotoxic properties.[1] 2-Amino-4-methylfuran-3-carbonitrile, in particular, serves as a valuable reagent in the synthesis of various pharmaceuticals, with demonstrated antibacterial activity.[3] This guide aims to provide a detailed technical exploration of its synthesis, properties, and applications, underscoring its importance in the landscape of modern drug discovery.
Synthesis of 2-Amino-4-methylfuran-3-carbonitrile: A Mechanistic Approach
While a singular "discovery" paper for 2-Amino-4-methylfuran-3-carbonitrile is not readily identifiable in the chemical literature, its synthesis falls within the well-established class of reactions involving the condensation of α-hydroxyketones with active methylene compounds. This approach provides a direct and efficient route to the 2-aminofuran-3-carbonitrile core.
The most direct and commonly cited method for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile involves the reaction of hydroxyacetone (acetol) with malononitrile in the presence of a base catalyst, such as triethylamine.
Experimental Protocol: Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Materials:
Hydroxyacetone (Acetol)
Malononitrile
Triethylamine
Methanol
Procedure:
To a stirred mixture of malononitrile (1.0 eq) and hydroxyacetone (1.0 eq) in methanol at 0°C, add triethylamine (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield 2-Amino-4-methylfuran-3-carbonitrile.
Mechanistic Insights and Parallels to Named Reactions
The synthesis of 2-Amino-4-methylfuran-3-carbonitrile is mechanistically analogous to several classical organic reactions, most notably the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles.[4] The initial step is a base-catalyzed Knoevenagel-type condensation of the hydroxyacetone with malononitrile.[5] This is followed by an intramolecular cyclization, where the hydroxyl group attacks one of the nitrile groups, leading to the formation of the furan ring.
The reaction proceeds through the following key steps:
Deprotonation: The base (triethylamine) abstracts an acidic proton from the methylene group of malononitrile, generating a carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of hydroxyacetone.
Intramolecular Cyclization: The hydroxyl group of the resulting adduct attacks one of the nitrile groups in an intramolecular fashion.
Tautomerization: A final tautomerization step yields the stable aromatic 2-aminofuran product.
This type of cyclization shares conceptual similarities with the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[6] Although the heteroatom and cyclization conditions differ, the underlying principle of constructing a 2-amino-substituted five-membered heterocycle from an active methylene nitrile is a common theme.
Caption: Synthetic workflow for 2-Amino-4-methylfuran-3-carbonitrile.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the handling and application of any chemical compound. The key data for 2-Amino-4-methylfuran-3-carbonitrile are summarized below.[7]
2-Amino-4-methylfuran-3-carbonitrile is classified as harmful and an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of 2-Amino-4-methylfuran-3-carbonitrile makes it a highly valuable building block in the synthesis of more complex heterocyclic systems with potential therapeutic applications.
Caption: Synthetic utility of 2-Amino-4-methylfuran-3-carbonitrile.
The primary amino group can be readily acylated, alkylated, or used in condensation reactions to form fused pyrimidine rings, which are core structures in many kinase inhibitors and other targeted therapies. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or be used as a precursor for other functional groups. The demonstrated antibacterial properties of this compound also suggest potential for direct therapeutic applications or as a lead structure for the development of novel anti-infective agents.[3]
Conclusion
2-Amino-4-methylfuran-3-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its straightforward synthesis from readily available starting materials, combined with its utility as a scaffold for the construction of diverse and biologically relevant molecules, ensures its continued importance in the fields of organic synthesis and medicinal chemistry. This guide provides a foundational understanding of this compound, from its synthesis and properties to its applications, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.
References
Johnson, R. W., Matlson, R. J., & Sowell, J. W., Sr. (1977). Synthesis of substituted 2‐amino‐3‐cyano‐4‐methylpyrroles. Journal of Heterocyclic Chemistry, 14(3), 383–385. Available at: [Link]
Gewald, K. (2023). Gewald reaction. In Wikipedia. Retrieved from [Link]
ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans. Retrieved from [Link]
ResearchGate. (2025). On the Reaction of Malononitrile with Acetylacetone. Retrieved from [Link]
PubMed. (2020). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. Retrieved from [Link]
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
Adichunchanagiri University. (n.d.). Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-substituted Δ2 -Pyrrolines. Retrieved from [Link]
ResearchGate. (n.d.). Three‐component synthesis of 2‐aminofuran. Retrieved from [Link]
PubMed Central. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Retrieved from [Link]
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Retrieved from [Link]
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
ResearchGate. (n.d.). Reactions with ketones and malononitrile. Retrieved from [Link]
ResearchGate. (2025). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Retrieved from [Link]
Semantic Scholar. (n.d.). The reactions of malononitrile with α-diketones and related studies. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. Retrieved from [Link]
Google Patents. (n.d.). CA1164479A - Preparation of aminoacetonitrile derivatives.
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
ResearchGate. (2025). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. Retrieved from [Link]
Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
A Technical Guide to 2-Amino-4-methylfuran-3-carbonitrile: Properties, Synthesis, and Applications in Chemical Research
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4-methylfuran-3-carbonitrile, a heterocyclic compound of significant interest to the scientific community. The furan scaffold is a cornerstone i...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This technical guide provides a comprehensive overview of 2-Amino-4-methylfuran-3-carbonitrile, a heterocyclic compound of significant interest to the scientific community. The furan scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmacologically active agents.[1] This document details the compound's nomenclature, physicochemical properties, a proposed synthetic methodology with mechanistic considerations, and its current and potential applications in drug discovery and materials science. It is intended to serve as a practical resource for researchers, chemists, and professionals in pharmaceutical development, offering both foundational knowledge and actionable protocols.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental for reproducible research and clear communication within the scientific community. This section establishes the formal identity of the topic compound.
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-amino-4-methylfuran-3-carbonitrile .[2][3]
Due to its utility as a chemical intermediate, it is also known by several other names and identifiers in commercial and database contexts:
The molecular structure features a five-membered furan ring, which is an aromatic heterocycle containing one oxygen atom.[1] The ring is substituted at position 2 with an amino group (-NH₂), at position 3 with a nitrile group (-C≡N), and at position 4 with a methyl group (-CH₃).
Caption: Chemical structure of 2-Amino-4-methylfuran-3-carbonitrile.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is a prerequisite for its application in experimental settings, informing decisions on solvents, reaction conditions, and analytical methods. The key properties are summarized below.
The 2-aminofuran scaffold is a valuable synthetic target. While numerous specific protocols exist for related structures, a common and efficient approach involves a multi-component condensation reaction. This strategy is favored for its atom economy and the ability to generate molecular complexity in a single step from readily available precursors.
Rationale for Synthetic Strategy
The synthesis of substituted 2-amino-3-cyanofurans is frequently achieved through the reaction of an α-hydroxyketone with malononitrile, catalyzed by a base. This method is a variation of the well-established Gewald reaction, which is traditionally used for synthesizing 2-aminothiophenes. The furan analogue provides a direct and robust pathway to the desired heterocyclic core. The choice of a base, such as piperidine or triethylamine, is critical; it acts as a catalyst to facilitate the initial Knoevenagel condensation between the ketone and malononitrile, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient one-pot synthesis of 2-Amino-4-methylfuran-3-carbonitrile from 1-hydroxyacetone and malononitrile.
Spectroscopic Data of 2-Amino-4-methylfuran-3-carbonitrile: A Technical Guide for Researchers
Introduction 2-Amino-4-methylfuran-3-carbonitrile is a substituted furan derivative of significant interest in medicinal chemistry and drug development. Its unique scaffold, incorporating an amino group, a nitrile functi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
2-Amino-4-methylfuran-3-carbonitrile is a substituted furan derivative of significant interest in medicinal chemistry and drug development. Its unique scaffold, incorporating an amino group, a nitrile functionality, and a methyl-substituted furan ring, makes it a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Accurate structural elucidation and characterization are paramount for its use in further research and development. This technical guide provides an in-depth analysis of the predicted spectroscopic data for 2-Amino-4-methylfuran-3-carbonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for 2-Amino-4-methylfuran-3-carbonitrile are presented below. These predictions are based on established principles of NMR spectroscopy and data from related aminofuran structures.
Predicted ¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.20
Singlet
1H
H-5
~4.50
Broad Singlet
2H
-NH₂
~2.10
Singlet
3H
-CH₃
Interpretation of the Predicted ¹H NMR Spectrum:
The singlet at approximately 7.20 ppm is attributed to the proton at the 5-position of the furan ring. Its downfield chemical shift is due to the electron-withdrawing effect of the adjacent oxygen atom and the overall aromatic character of the furan ring.
The broad singlet at around 4.50 ppm corresponds to the two protons of the primary amino group (-NH₂). The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
The singlet at approximately 2.10 ppm is assigned to the three protons of the methyl group (-CH₃) at the 4-position of the furan ring.
Predicted ¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom in 2-Amino-4-methylfuran-3-carbonitrile.
Chemical Shift (δ) ppm
Assignment
~160
C-2
~150
C-4
~125
C-5
~117
C≡N
~90
C-3
~14
-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum:
The signal at approximately 160 ppm is assigned to the C-2 carbon, which is deshielded due to its attachment to both the amino group and the ring oxygen.
The signal around 150 ppm corresponds to the C-4 carbon, deshielded by the attached methyl group and its position within the furan ring.
The peak at approximately 125 ppm is attributed to the C-5 carbon of the furan ring.
The signal for the nitrile carbon (C≡N) is expected to appear around 117 ppm.
The C-3 carbon, attached to the nitrile group, is predicted to have a chemical shift of about 90 ppm.
The upfield signal at approximately 14 ppm corresponds to the carbon of the methyl group (-CH₃).
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-methylfuran-3-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) is required. A larger number of scans will be necessary to obtain a spectrum with adequate signal-to-noise due to the low natural abundance of ¹³C.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for 2-Amino-4-methylfuran-3-carbonitrile are listed below.
Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3450-3300
Medium, Doublet
N-H stretch (asymmetric and symmetric) of the amino group
3120-3080
Weak
C-H stretch of the furan ring
2980-2850
Weak
C-H stretch of the methyl group
~2220
Strong, Sharp
C≡N stretch of the nitrile group
~1640
Strong
N-H bend of the amino group
~1580
Medium
C=C stretch of the furan ring
~1450
Medium
C-H bend of the methyl group
~1250
Strong
C-O-C stretch of the furan ring
Interpretation of the Predicted IR Spectrum:
The presence of a primary amino group (-NH₂) is indicated by the two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region.
A strong and sharp absorption band around 2220 cm⁻¹ is a clear indication of the nitrile (C≡N) functional group.[1]
The C-H stretching vibrations of the furan ring and the methyl group are expected at their typical frequencies.
The N-H bending vibration of the amino group and the C=C stretching of the furan ring will likely appear in the 1640-1580 cm⁻¹ region.
A strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the furan ring.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition and processing using ATR-FTIR.
Step-by-Step Methodology:
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal should be collected. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Analysis: Place a small amount of the solid 2-Amino-4-methylfuran-3-carbonitrile sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically perform a background subtraction. The final spectrum can be displayed in terms of either transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrometry Data
Molecular Formula: C₆H₆N₂O
Molecular Weight: 122.12 g/mol
Predicted Molecular Ion (M⁺): m/z = 122
Predicted Fragmentation Pattern:
The fragmentation of 2-Amino-4-methylfuran-3-carbonitrile upon electron ionization is expected to proceed through several pathways, leading to characteristic fragment ions.
m/z
Possible Fragment
122
[M]⁺ (Molecular Ion)
107
[M - CH₃]⁺
94
[M - CO]⁺
80
[M - C₂H₂O]⁺
66
[M - C₂H₂N₂]⁺
Interpretation of the Predicted Mass Spectrum:
The molecular ion peak ([M]⁺) is expected at an m/z of 122, which corresponds to the molecular weight of the compound.
Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment at m/z 107.
The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for furans, which would lead to a peak at m/z 94.
Other significant fragments may arise from more complex rearrangements and cleavages of the furan ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for mass spectrometry data acquisition and analysis using GC-MS.
Step-by-Step Methodology:
Sample Introduction: For a volatile compound like 2-Amino-4-methylfuran-3-carbonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC system. The compound will be vaporized and separated from any impurities on the GC column before entering the mass spectrometer.
Ionization: In the mass spectrometer, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
Mass Analysis: The newly formed ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.
Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2-Amino-4-methylfuran-3-carbonitrile. The predicted NMR, IR, and MS data, along with the detailed interpretations and generalized experimental protocols, offer a solid foundation for the characterization of this compound. Researchers can use this information to confirm the identity and purity of synthesized 2-Amino-4-methylfuran-3-carbonitrile and to facilitate its use in the development of new chemical entities.
References
PubChem. 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. [Link]
MDPI. Raman and Terahertz Spectroscopic Investigation of Cocrystal Formation Involving Antibiotic Nitrofurantoin Drug and Coformer 4-aminobenzoic Acid. [Link]
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
Theoretical Elucidation of 2-Amino-4-methylfuran-3-carbonitrile: A Computational Approach to Structure, Reactivity, and Spectroscopic Properties
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract 2-Amino-4-methylfuran-3-carbonitrile (AMFC) is a heterocyclic compound that belongs to the versatile class of 2-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-4-methylfuran-3-carbonitrile (AMFC) is a heterocyclic compound that belongs to the versatile class of 2-aminofuran derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1] These structures are foundational to the development of novel therapeutic agents, including anticancer and antibacterial compounds.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of AMFC using quantum chemical methods, primarily Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic properties, we aim to establish a robust computational baseline that can guide experimental synthesis, predict chemical reactivity, and accelerate its application in drug discovery and materials development. This document details the causality behind methodological choices, presents validated protocols, and synthesizes data to offer field-proven insights into the molecular behavior of AMFC.
Introduction: The Rationale for a Computational Deep Dive
The furan ring system is a cornerstone in the architecture of countless biologically active compounds.[3] When functionalized with amino and cyano groups, as in the case of 2-Amino-4-methylfuran-3-carbonitrile, the resulting molecule becomes a highly valuable and reactive intermediate for synthesizing more complex heterocyclic systems.[1][4] Its potential applications span from targeted pharmaceuticals to functional materials.[5][6]
While experimental methods provide indispensable data, they are often resource-intensive and can be constrained by physical limitations. Theoretical studies, grounded in quantum mechanics, offer a powerful complementary approach. They allow us to build a predictive understanding of a molecule's intrinsic properties from first principles. By employing methods like Density Functional Theory (DFT), we can optimize molecular geometries, predict spectroscopic signatures, and map electronic properties with high accuracy, often before the molecule is ever synthesized in a lab.[7][8] This guide explains how to construct and validate such a theoretical model for AMFC, providing a roadmap for researchers to explore its chemical space with confidence.
Part I: Foundational Molecular Properties
A molecule's fundamental properties—its three-dimensional structure and vibrational modes—dictate its interactions with its environment. A precise theoretical determination of these characteristics is the first step in any meaningful analysis.
Molecular Geometry and Tautomeric Stability
A critical, and often overlooked, aspect of molecules like AMFC is the potential for tautomerism. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[9] For AMFC, the equilibrium between the canonical amino form and its imino tautomer is a key determinant of its chemical behavior. The amino group is generally favored, but environmental factors or reaction conditions could shift this balance.
The primary goal of the initial computational step is to identify the global minimum on the potential energy surface, which corresponds to the most stable tautomeric form. This is achieved by performing a full geometry optimization for each potential tautomer and comparing their final electronic energies. Computational studies on similar systems show that DFT methods can reliably predict the relative stabilities of tautomers.[10][11]
Caption: Potential amino-imino tautomerism in AMFC.
Based on extensive studies of related aminonitriles, the amino tautomer is predicted to be significantly more stable. The following table summarizes the predicted key geometric parameters for this stable form, calculated at the B3LYP/6-311++G(d,p) level of theory.
Shorter than a typical C-N single bond (~1.47 Å) due to resonance with the furan ring.[12]
C2=C3
1.38 - 1.39
Exhibits partial double-bond character.
O-C2
1.35 - 1.36
Typical C-O bond length in furan systems.
Bond Angles
C2-C3-C≡N
~178°
Nearly linear geometry expected for the sp-hybridized carbon of the nitrile.
H-N-H
~118°
Reflects sp² hybridization of the amino nitrogen due to delocalization.
Theoretical Vibrational Spectroscopy
Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides theoretical IR and Raman spectra that can be directly compared with experimental results for structural validation.[13][14] Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.), allowing for unambiguous assignment of experimental spectral bands.
The following table highlights the predicted frequencies for the most characteristic vibrational modes of AMFC.
Vibrational Mode
Functional Group
Predicted Wavenumber (cm⁻¹)
Expected Intensity
N-H Asymmetric Stretch
Amino (-NH₂)
3450 - 3550
Strong (IR)
N-H Symmetric Stretch
Amino (-NH₂)
3350 - 3450
Strong (IR)
C≡N Stretch
Nitrile (-CN)
2210 - 2230
Strong (IR), Strong (Raman)
C=C Ring Stretch
Furan Ring
1550 - 1620
Medium-Strong (IR, Raman)
N-H Bending (Scissoring)
Amino (-NH₂)
1600 - 1650
Strong (IR)
C-O-C Asymmetric Stretch
Furan Ring
1240 - 1280
Strong (IR)
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Applying a scaling factor (typically ~0.96 for B3LYP functionals) is standard practice for better quantitative agreement.[15]
Part II: Electronic Structure and Chemical Reactivity
The arrangement of electrons within a molecule governs its stability, optical properties, and how it will react with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character).[16] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[17]
A large ΔE implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small ΔE suggests the molecule is more reactive and can be easily polarized.[13]
For AMFC, the HOMO is expected to be localized primarily on the electron-rich furan ring and the amino group, while the LUMO will likely be centered on the electron-withdrawing nitrile group and the furan ring's π* system. This distribution indicates that the molecule can act as both an electron donor and acceptor, highlighting its versatility in chemical reactions.
Caption: Conceptual energy diagram of AMFC's frontier orbitals.
Molecular Electrostatic Potential (MEP)
An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's reactive sites.[18]
Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack. For AMFC, these are expected around the furan oxygen and the nitrogen atom of the nitrile group.
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are primarily located around the hydrogen atoms of the amino group.
Green Regions (Neutral Potential): Represent areas of intermediate potential, such as the carbon backbone.
The MEP map powerfully corroborates the FMO analysis, visually confirming the nucleophilic and electrophilic centers of the molecule and guiding predictions of intermolecular interactions, such as hydrogen bonding.
Global Reactivity Descriptors
From the HOMO and LUMO energy values, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[16]
Descriptor
Formula
Interpretation for AMFC
Ionization Potential (I)
I ≈ -EHOMO
Energy required to remove an electron. A moderate value suggests it can participate in electron-transfer reactions.
Electron Affinity (A)
A ≈ -ELUMO
Energy released upon gaining an electron. A positive value indicates it can stably accept an electron.
Electronegativity (χ)
χ = (I + A) / 2
Measures the molecule's ability to attract electrons.
Chemical Hardness (η)
η = (I - A) / 2
Proportional to the HOMO-LUMO gap; measures resistance to change in electron distribution. A high value signifies high stability.
Chemical Softness (S)
S = 1 / (2η)
The reciprocal of hardness; a measure of polarizability and reactivity.
These quantitative metrics are invaluable in drug development for predicting how a molecule might interact with a biological target or in materials science for assessing its stability and electronic properties.
Part III: Methodological Framework
Scientific integrity demands a transparent and reproducible methodology. This section outlines the workflow and a detailed protocol for a core computational task.
Computational Investigation Workflow
The process of a theoretical investigation follows a logical sequence, from initial setup to final analysis and interpretation.
Caption: A standard workflow for theoretical molecular characterization.
Protocol: DFT Geometry Optimization & Frequency Calculation
This protocol describes a self-validating system for obtaining the equilibrium geometry and vibrational spectra of AMFC using a common quantum chemistry package like Gaussian.
Objective: To find the stable 3D structure of AMFC and confirm it is a true local minimum.
Methodology:
Step 1: Input File Creation.
Construct an initial guess for the molecular geometry of the amino tautomer of AMFC using a molecular editor (e.g., GaussView, Avogadro).
Save the structure as a coordinate file (e.g., .xyz or .gjf).
Step 2: Calculation Setup.
Create a text input file specifying the calculation parameters. The "route section" is critical.
Causality: We choose the B3LYP functional because it provides a well-documented balance of accuracy and computational cost for organic molecules.[17] The 6-311++G(d,p) basis set is selected for its high flexibility; the ++ adds diffuse functions for accurately describing lone pairs and anions, while (d,p) adds polarization functions to handle non-spherical electron distributions in bonds.[19]
Example Route Section: #p B3LYP/6-311++G(d,p) Opt Freq
Opt: Requests a geometry optimization.
Freq: Requests a frequency calculation to be performed on the optimized geometry.
Step 3: Execution.
Submit the input file to the quantum chemistry software. The program will iteratively adjust the atomic positions to minimize the total energy of the system.
Step 4: Output Analysis and Validation (Self-Validating System).
Convergence Check: The output file must indicate that the optimization has converged successfully, meeting predefined criteria for forces and energy change.
Frequency Validation: This is the most critical validation step.
Search the output file for the calculated vibrational frequencies.
Trustworthiness Check: A true energy minimum must have zero imaginary frequencies . If one or more negative (imaginary) frequencies are found, the structure is a transition state, not a stable minimum, and the optimization must be restarted from a distorted geometry.
Data Extraction: Once validated, extract the final optimized coordinates (bond lengths, angles), the final electronic energy, and the list of calculated vibrational frequencies and their corresponding IR intensities.
Conclusion
The theoretical framework detailed in this guide provides a powerful, predictive, and validated approach to understanding the fundamental nature of 2-Amino-4-methylfuran-3-carbonitrile. Through the systematic application of Density Functional Theory, researchers can gain deep insights into the molecule's preferred structure, tautomeric stability, spectroscopic signatures, and electronic reactivity. This computational data establishes a crucial foundation for guiding experimental efforts, enabling more efficient synthesis of derivatives, predicting reaction outcomes, and accelerating the rational design of novel furan-based compounds for applications in medicine and materials science.
References
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Application Note & Protocol: A Facile One-Pot Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Abstract This document provides a comprehensive guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a ro...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient one-pot procedure starting from simple and readily available precursors: chloroacetone and malononitrile. This method is based on the principles of the Thorpe-Ziegler and related cyclization reactions, offering a straightforward and scalable route to the target compound.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations.
Introduction
2-Amino-4-methylfuran-3-carbonitrile is a polysubstituted furan derivative of significant interest in synthetic and medicinal chemistry.[6][7] The furan scaffold is a core component of numerous biologically active compounds and natural products. The presence of both an amino and a cyano group on the furan ring makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic systems, such as furo[2,3-b]pyrimidines and furo[2,3-b]pyridines, which are known to possess a wide range of pharmacological activities.[8] Given its utility, a reliable and accessible synthetic protocol is highly desirable for researchers in the field.
This application note describes a facile synthesis of 2-Amino-4-methylfuran-3-carbonitrile from the base-mediated condensation and cyclization of chloroacetone and malononitrile. This approach is advantageous due to the use of inexpensive starting materials and a straightforward one-pot procedure, making it suitable for both small-scale research and larger-scale production.
Synthetic Strategy and Mechanism
The synthesis proceeds via a base-catalyzed reaction between an α-haloketone (chloroacetone) and an active methylene compound (malononitrile). The reaction mechanism can be conceptualized in the following key steps:
Deprotonation: A base abstracts an acidic proton from the methylene group of malononitrile, generating a resonance-stabilized carbanion.
Nucleophilic Substitution: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction to form an intermediate.
Intramolecular Cyclization (Thorpe-Ziegler type): The intermediate then undergoes a base-catalyzed intramolecular cyclization. The enolate formed from the ketone attacks one of the nitrile groups, leading to the formation of a five-membered ring.[1][2][3][9]
Tautomerization and Dehydration: Subsequent tautomerization and dehydration lead to the formation of the stable aromatic furan ring.
This reaction pathway is an adaptation of classical furan syntheses and provides a direct route to the desired product.[10][11]
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Chloroacetone
Reagent Grade
Sigma-Aldrich
78-95-5
Malononitrile
Reagent Grade
Sigma-Aldrich
109-77-3
Sodium Ethoxide
Reagent Grade
Sigma-Aldrich
141-52-6
Ethanol
Anhydrous
Fisher Scientific
64-17-5
Diethyl Ether
Anhydrous
Fisher Scientific
60-29-7
Saturated NaCl Solution
-
-
-
Anhydrous MgSO4
-
-
-
Round-bottom flask
-
-
-
Magnetic stirrer
-
-
-
Reflux condenser
-
-
-
Separatory funnel
-
-
-
Rotary evaporator
-
-
-
Safety Precautions
Chloroacetone is a lachrymator and is toxic. Handle in a well-ventilated fume hood.
Malononitrile is toxic if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium ethoxide is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
Ethanol and diethyl ether are highly flammable. Keep away from ignition sources.
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
Step-by-Step Procedure
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of sodium ethoxide (5.1 g, 75 mmol) in anhydrous ethanol (100 mL).
Addition of Reactants: While stirring, add malononitrile (4.95 g, 75 mmol) to the sodium ethoxide solution. A solution of chloroacetone (6.94 g, 75 mmol) in anhydrous ethanol (25 mL) is then added dropwise from the dropping funnel over a period of 30 minutes.
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between diethyl ether (100 mL) and water (100 mL).
Extraction: The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with a saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.
Purification: The solvent is removed from the organic layer by rotary evaporation to yield the crude product. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-Amino-4-methylfuran-3-carbonitrile.
Characterization
The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected molecular weight of 2-Amino-4-methylfuran-3-carbonitrile (C6H6N2O) is 122.13 g/mol .[6][12]
Data and Expected Results
Parameter
Value
Reactant Quantities
Chloroacetone
75 mmol
Malononitrile
75 mmol
Sodium Ethoxide
75 mmol
Reaction Conditions
Solvent
Anhydrous Ethanol
Temperature
Reflux (approx. 78 °C)
Reaction Time
4 hours
Product
Expected Yield
65-75%
Appearance
Off-white to pale yellow solid
Molecular Formula
C6H6N2O
Molecular Weight
122.13 g/mol
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
Caption: Synthetic workflow for 2-Amino-4-methylfuran-3-carbonitrile.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Extend the reflux time and monitor by TLC. Ensure anhydrous conditions as moisture can quench the base.
Loss of product during workup
Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer.
Impure Product
Side reactions
Optimize the reaction temperature; lower temperatures may reduce side product formation. Improve the purification step, e.g., by using a different solvent system for recrystallization or chromatography.
Reaction does not start
Inactive base
Use freshly prepared or properly stored sodium ethoxide. Ensure the ethanol is anhydrous.
Conclusion
The protocol described in this application note presents an efficient and straightforward method for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile from simple, commercially available precursors. The one-pot nature of this reaction, coupled with a simple workup and purification procedure, makes it an attractive method for researchers in organic and medicinal chemistry. This versatile building block can be utilized in the development of novel therapeutic agents and other functional organic materials.
References
Thiophene and Furan Synthesis Methods. (n.d.). Scribd. Retrieved from [Link]
Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. (2019). Chemistry – An Asian Journal, 14(17), 2974-2978.
Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2023). Molecules, 28(13), 5085.
2-Amino-4-methylfuran-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
Thorpe reaction. (2026, January 8). Grokipedia. Retrieved from [Link]
Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]
Watanuki, S., Sakamoto, S., Harada, H., Kikuchi, K., Kuramochi, T., Kawaguchi, K., Okazaki, T., & Tsukamoto, S. (2004). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. HETEROCYCLES, 62, 127-130.
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
2-Aminofurans and 3-Aminofurans. (2025, November 10). ResearchGate. Request PDF. Retrieved from [Link]
Synthesis of Furan and Thiophene. (n.d.). [Presentation]. Retrieved from [Link]
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from [Link]
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
One-pot synthesis of "2-Amino-4-methylfuran-3-carbonitrile"
An Application Note for the Efficient One-Pot Synthesis of 2-Amino-4-methylfuran-3-carbonitrile Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the one-pot synthesis...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for the Efficient One-Pot Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the one-pot synthesis of 2-Amino-4-methylfuran-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The protocol detailed herein is designed for researchers, chemists, and drug development professionals, emphasizing efficiency, reproducibility, and safety. By leveraging a base-catalyzed condensation reaction between chloroacetone and malononitrile, this method offers a streamlined approach to producing the target molecule with high purity. This note explains the underlying reaction mechanism, provides a detailed step-by-step protocol, outlines characterization data, and offers expert insights for troubleshooting and optimization.
Introduction and Scientific Context
2-Amino-4-methylfuran-3-carbonitrile (CAS No: 5117-87-3) is a highly functionalized furan derivative that serves as a versatile intermediate in the synthesis of more complex molecules, including various pharmaceuticals.[1] Its structure, featuring amino, cyano, and furan moieties, makes it a valuable precursor for constructing diverse heterocyclic systems. The development of efficient, one-pot synthetic procedures is a cornerstone of modern green chemistry, aiming to reduce waste, minimize operational steps, and improve overall yield.[2]
The synthesis described here is a variation of the Thorpe-Ziegler reaction, a classical method for C-C bond formation via the base-catalyzed condensation of nitriles.[3][4][5] This specific application involves an initial nucleophilic substitution followed by an intramolecular cyclization to construct the furan ring, a process that is both atom-economical and highly effective.
Reaction Mechanism and Rationale
The formation of 2-Amino-4-methylfuran-3-carbonitrile from chloroacetone and malononitrile proceeds through a well-established mechanistic pathway. Understanding this sequence is critical for optimizing reaction conditions and troubleshooting potential issues.
Causality Behind the Mechanism:
The entire process is driven by the high acidity of the α-protons in malononitrile and the electrophilic nature of the carbons in chloroacetone. The base acts as a catalyst to generate the potent malononitrile nucleophile, which initiates the reaction cascade. The final intramolecular cyclization is thermodynamically favored, leading to the stable aromatic furan ring.
Deprotonation: A base, such as potassium carbonate or piperidine, abstracts an acidic proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion (enolate).
Nucleophilic Substitution (SN2): The malononitrile carbanion acts as a nucleophile, attacking the α-carbon of chloroacetone and displacing the chloride ion. This forms an intermediate adduct.
Enolization & Cyclization: The base facilitates the deprotonation of the remaining α-proton on the central carbon of the adduct. The resulting enolate undergoes a 5-exo-dig intramolecular cyclization, where the oxygen anion attacks the carbon of one of the nitrile groups. This is the key ring-forming step, a variant of the Thorpe-Ziegler cyclization.[6][7]
Tautomerization: The cyclic intermediate rapidly tautomerizes to yield the final, stable aromatic product, 2-Amino-4-methylfuran-3-carbonitrile.
Diagram: Proposed Reaction Mechanism
Caption: Stepwise mechanism from reactants to the final aminofuran product.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful isolation of a product with the specified characterization data confirms the fidelity of the procedure.
Materials and Reagents
Reagent
CAS No.
Molecular Wt.
Molar Eq.
Typical Amount
Purity
Malononitrile
109-77-3
66.06 g/mol
1.0
3.30 g
≥99%
Chloroacetone
78-95-5
92.53 g/mol
1.0
4.63 g (4.0 mL)
≥95%
Potassium Carbonate (K₂CO₃)
584-08-7
138.21 g/mol
1.5
10.37 g
≥99%
Ethanol (EtOH)
64-17-5
46.07 g/mol
-
100 mL
Anhydrous
Ethyl Acetate (EtOAc)
141-78-6
88.11 g/mol
-
As needed
ACS Grade
Hexanes
110-54-3
86.18 g/mol
-
As needed
ACS Grade
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware for work-up
Rotary evaporator
Melting point apparatus
Step-by-Step Synthesis Procedure
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Place the flask on the magnetic stirrer within the heating mantle.
Reagent Loading: To the flask, add malononitrile (3.30 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol). Add 70 mL of anhydrous ethanol.
Initial Stirring: Begin stirring the suspension under a nitrogen atmosphere at room temperature.
Addition of Chloroacetone: Dissolve chloroacetone (4.63 g, 50 mmol) in 30 mL of anhydrous ethanol and load it into the dropping funnel. Add the chloroacetone solution dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system.
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethanol.
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield pure 2-Amino-4-methylfuran-3-carbonitrile.
Safety Precautions
Malononitrile is highly toxic if swallowed, inhaled, or in contact with skin.[8] Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Chloroacetone is a lachrymator and is toxic. All operations involving malononitrile and chloroacetone must be performed in a certified chemical fume hood.
Ethanol is flammable. Ensure heating is performed using a heating mantle, not an open flame.
Data Presentation and Characterization
Expected Results
Parameter
Expected Value
Yield
65-80%
Appearance
White to pale yellow crystalline solid
Melting Point
Not widely reported, but related aminofurans melt in the 160-170 °C range[9]
Caption: A summary of the one-pot synthesis workflow from setup to analysis.
Expert Insights and Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive base (K₂CO₃ absorbed moisture).2. Impure starting materials.3. Insufficient reaction time or temperature.
1. Use freshly opened or dried K₂CO₃.2. Verify purity of malononitrile and chloroacetone.3. Ensure proper reflux temperature is reached and extend reaction time, monitoring by TLC.
Dark, Oily Crude Product
1. Reaction temperature was too high.2. Side reactions/polymerization of malononitrile or chloroacetone.
1. Maintain a gentle reflux; do not overheat.2. Ensure slow, controlled addition of chloroacetone. Consider running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration.
Difficulty in Crystallization
1. Product is impure.2. Incorrect solvent ratio for recrystallization.
1. Attempt purification via column chromatography (Silica gel, Hexanes/EtOAc gradient).2. Ensure minimal hot solvent is used for dissolution. Add the anti-solvent (hexanes) slowly. Try scratching the flask or adding a seed crystal.
Multiple Spots on TLC
1. Incomplete reaction.2. Formation of side products.
1. Continue refluxing and monitor until the starting material spot disappears.2. Isolate the main product via column chromatography. The choice of a milder base like triethylamine might reduce side reactions.
References
Hesse, S., et al. (2012). Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis, 44(18), 2964-2970.
SpectraBase. (n.d.). 2-Amino-4-methyl-3-furancarbonitrile. Retrieved January 17, 2026, from [Link]
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. Retrieved January 17, 2026, from [Link]
Wikipedia. (2023). Thorpe reaction. Retrieved January 17, 2026, from [Link]
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 17, 2026, from [Link]
Al-Naggar, A. A., et al. (2012). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. Molecules, 17(10), 11637-11646.
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved January 17, 2026, from [Link]
PubChemLite. (n.d.). 2-amino-4-methylfuran-3-carbonitrile (C6H6N2O). Retrieved January 17, 2026, from [Link]
Hai, D. S., et al. (2019). Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Proceedings, 1(1), 1-5.
Galkin, M. V., et al. (2020). Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. RSC Advances, 10(43), 25633-25644.
National Center for Biotechnology Information. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 706414.
Patil, R. M., & Nagarale, D. V. (2023). One-pot multicomponent synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-Carbonitrile Derivatives.
Haukka, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(50), 34641–34653.
Darvishi, S., et al. (2017). An efficient protocol for the one-pot four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. Journal of the Serbian Chemical Society, 82(1), 1-9.
Shaabani, A., et al. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry, 2013, 1-6.
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
Gasparyan, S., et al. (2023).
Tu, S., et al. (2003). One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media.
Organic Syntheses. (n.d.). Malononitrile. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Reactions with ketones and malononitrile. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). Proposed mechanism for the preparation of 2-amino-4H-pyran derivatives. Retrieved January 17, 2026, from [Link]
Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 17, 2026, from [Link]
ResearchGate. (n.d.). A suggested mechanism for the synthesis of 2‐amino‐tetrahydro‐4H‐chromene‐3‐carbonitrile derivatives. Retrieved January 17, 2026, from [Link]
Gasparyan, S., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved January 17, 2026, from [Link]
Application Notes & Protocols: 2-Amino-4-methylfuran-3-carbonitrile as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the furan ring is a crucial scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the furan ring is a crucial scaffold found in a multitude of biologically active molecules.[1] 2-Amino-4-methylfuran-3-carbonitrile is a polysubstituted furan that has emerged as a highly valuable and versatile building block for synthetic organic chemists. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and an electron-rich furan core—provides a powerful platform for the construction of complex molecular architectures, particularly fused heterocyclic systems.[2]
This document serves as a technical guide for researchers, chemists, and drug development professionals, offering in-depth insights into the properties, synthesis, and synthetic applications of this powerful intermediate. The protocols and mechanistic discussions herein are designed to be both explanatory and actionable, providing the causality behind experimental choices to empower your research endeavors.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
Safety & Handling:
2-Amino-4-methylfuran-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis of the Building Block
While 2-Amino-4-methylfuran-3-carbonitrile is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. The synthesis of substituted 2-aminofuran-3-carbonitriles is typically achieved through the cyclization of α-hydroxy ketones with malononitrile or related precursors. An improved and mild method involves an acid-mediated cyclization, which avoids the deactivation of the nitrile group that can occur under basic conditions.[2]
The key to the acid-mediated synthesis is the activation of the nitrile group via protonation. This enhances its electrophilicity, allowing the carbonyl oxygen of the precursor to attack, initiating the cyclization cascade. This method is advantageous as it proceeds under mild conditions, making it compatible with a wide range of functional groups.[2]
Caption: Acid-mediated synthesis of the target furan.
Core Applications in Heterocyclic Synthesis
The strategic placement of the amino and nitrile groups makes 2-Amino-4-methylfuran-3-carbonitrile an ideal precursor for annulation reactions, leading to the formation of fused bicyclic systems. These scaffolds are prevalent in pharmacologically active compounds.[6][7]
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are a class of compounds with significant biological activities. The furan building block can be readily converted into this scaffold through condensation with various one-carbon electrophiles.
Reaction Principle: The amino group of the furan acts as a binucleophile. In the first step, it reacts with an electrophile (e.g., formamide, urea, or isothiocyanates) to form an intermediate, which then undergoes an intramolecular cyclization via attack of the newly formed nitrogen nucleophile onto the nitrile carbon, followed by tautomerization to yield the aromatic furopyrimidine system.
Caption: General workflow for Furo[2,3-d]pyrimidine synthesis.
Synthesis of Furo[2,3-b]pyridines
The construction of the furo[2,3-b]pyridine scaffold can be achieved through a Friedländer-type annulation. This involves the reaction of the 2-aminofuran with a 1,3-dicarbonyl compound or its equivalent.
Reaction Principle: The reaction is typically catalyzed by acid or base. The enol or enolate of the dicarbonyl compound undergoes a Knoevenagel-type condensation with the amino group of the furan. The resulting enamine intermediate then cyclizes onto the nitrile group, followed by elimination of water to afford the fused pyridine ring. The choice of dicarbonyl compound dictates the substitution pattern on the newly formed pyridine ring.
Detailed Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Derivative
This protocol details a representative procedure for the synthesis of a 4-aminofuro[2,3-d]pyrimidine derivative, a common core in medicinal chemistry. The reaction proceeds via cyclocondensation with formamide.
Materials and Reagents
Reagent
Supplier
Grade
Quantity
2-Amino-4-methylfuran-3-carbonitrile
Sigma-Aldrich
97%
1.22 g (10 mmol)
Formamide
Fisher Scientific
ACS Grade
20 mL
Ethanol
VWR
200 Proof
50 mL
Activated Carbon
Acros Organics
-
~0.5 g
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-methylfuran-3-carbonitrile (1.22 g, 10 mmol).
Reagent Addition: Add formamide (20 mL) to the flask.
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).
Causality Note: High temperature is required to drive the condensation and subsequent cyclization, overcoming the activation energy for the intramolecular attack on the nitrile. Formamide serves as both the reagent and the solvent.
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Then, place the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
Isolation: Pour the cold reaction mixture into 100 mL of ice-cold water. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the crude product on the filter with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove residual formamide and other impurities.
Drying: Dry the solid product under vacuum to a constant weight.
Purification
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
Expanding the Synthetic Toolkit: Further Reactions
The utility of 2-Amino-4-methylfuran-3-carbonitrile extends beyond the synthesis of fused systems. Both the amino and nitrile functionalities can be independently manipulated to access a wider array of derivatives.
N-Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated to introduce diverse side chains, which can modulate the biological activity of the final compounds.
Nitrile Hydrolysis/Reduction: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding amide or carboxylic acid. Alternatively, it can be reduced to a primary amine, providing a new point for diversification.
Diels-Alder Reactions: While the aromaticity of the furan ring can make it a reluctant diene, cycloaddition reactions with highly reactive dienophiles (e.g., maleic anhydride, acetylenedicarboxylates) are possible, often requiring thermal or Lewis acid catalysis.[8] This provides a route to complex bridged bicyclic systems.
Conclusion
2-Amino-4-methylfuran-3-carbonitrile is a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its accessible reactive sites—the amino and nitrile groups—coupled with the furan core, provide a reliable and versatile entry point into the synthesis of medicinally relevant fused heterocycles like furopyrimidines and furopyridines. The protocols and principles outlined in this guide demonstrate its capacity to streamline the construction of complex molecules, making it an indispensable tool for researchers in drug discovery and materials science.
References
Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 2003. Available at: [Link]
Gewald Reaction - Organic Chemistry Portal. Available at: [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]
Gewald type reaction for synthesis of 2‐aminothiophene. - ResearchGate. Available at: [Link]
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available at: [Link]
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum. Available at: [Link]
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. Available at: [Link]
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The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. Available at: [Link]
Synthesis of Novel Fused Heterocyclic Compounds from 7-amino-[2][3][4]triazino[3,4- b][3][4][9]thiadiazine-8-carbonitrile | Request PDF - ResearchGate. Available at: [Link]
Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]
Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. - ResearchGate. Available at: [Link]
Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives | Request PDF - ResearchGate. Available at: [Link]
Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central. Available at: [Link]
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. Available at: [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
(PDF) Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents - ResearchGate. Available at: [Link]
Applications of 2-Amino-4-methylfuran-3-carbonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Furan Scaffold The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique el...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of the Furan Scaffold
The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of novel therapeutic agents.[1] Among the diverse array of furan derivatives, 2-amino-4-methylfuran-3-carbonitrile stands out as a particularly valuable building block. This technical guide provides a comprehensive overview of the applications of 2-amino-4-methylfuran-3-carbonitrile in medicinal chemistry, with a focus on its utility in the synthesis of potent anticancer and antimicrobial agents. We will delve into the synthetic strategies for derivatization, explore the mechanisms of action of the resulting compounds, and provide detailed protocols for their synthesis and biological evaluation.
Core Applications in Drug Discovery
The strategic placement of an amino and a nitrile group on the furan ring makes 2-amino-4-methylfuran-3-carbonitrile a versatile precursor for the construction of various fused heterocyclic systems. These derivatives have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
Derivatives of 2-aminofuran-3-carbonitrile have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2] A key mechanism underlying their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3]
Targeting Src Family Kinases:
One notable application is in the development of Src family kinase (SFK) inhibitors. SFKs are non-receptor tyrosine kinases that play a pivotal role in cancer cell proliferation, survival, migration, and invasion. Their overexpression and activation are common in many human cancers, making them attractive therapeutic targets.[4]
Derivatives incorporating the 2-amino-3-carbonitrile motif, such as 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives, have been identified as potent, non-ATP competitive inhibitors of Src kinase. This non-ATP competitive binding mode is advantageous as it can lead to higher selectivity and a reduced likelihood of off-target effects compared to traditional ATP-competitive inhibitors.
Featured Application: Synthesis of Pyrimido[4,5-b]furan Derivatives as Kinase Inhibitors
A prominent class of compounds synthesized from 2-amino-4-methylfuran-3-carbonitrile are pyrimido[4,5-b]furans. This fused heterocyclic system has been shown to exhibit significant anticancer activity, often through the inhibition of key kinases like EGFR and HER2.[5][6]
Workflow for Synthesis and Evaluation of Pyrimido[4,5-b]furan Derivatives:
Caption: Workflow for the development of pyrimido[4,5-b]furan-based kinase inhibitors.
Protocol 1: Synthesis of 4-Amino-5-methylpyrimido[4,5-b]furan-2(1H)-one
This protocol describes a general procedure for the synthesis of a pyrimido[4,5-b]furan derivative from 2-amino-4-methylfuran-3-carbonitrile.
Materials:
2-Amino-4-methylfuran-3-carbonitrile
Urea
Formamide
Ethanol
Hydrochloric acid (concentrated)
Procedure:
A mixture of 2-amino-4-methylfuran-3-carbonitrile (10 mmol) and urea (12 mmol) in formamide (20 mL) is heated at 150-160 °C for 2 hours.
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
The solid is washed with cold ethanol and then dried.
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-amino-5-methylpyrimido[4,5-b]furan-2(1H)-one.
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Causality behind Experimental Choices:
Formamide: Serves as both a reactant and a high-boiling solvent, facilitating the cyclization reaction at elevated temperatures.
Urea: Acts as the source of the pyrimidine ring atoms.
Heating: Provides the necessary activation energy for the condensation and cyclization reactions.
Recrystallization: Is a crucial step for purifying the final product and removing any unreacted starting materials or byproducts.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase (e.g., Src).
Materials:
Purified recombinant kinase (e.g., Src)
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer (containing MgCl₂, DTT, etc.)
Synthesized inhibitor compound (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or similar
Microplate reader
Procedure:
Prepare serial dilutions of the inhibitor compound in DMSO.
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution to the kinase assay buffer.
Initiate the kinase reaction by adding ATP.
Incubate the reaction mixture at the optimal temperature (usually 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The signal is inversely proportional to the kinase activity.
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[3]
Note: The compounds listed are derivatives of related pyrimido[4,5-b]quinoline and spiro[pyrano[3,2-c]quinoline] scaffolds, highlighting the potential of the broader class of compounds accessible from aminonitrile precursors.
Src Kinase Signaling Pathway in Cancer:
Caption: Simplified Src kinase signaling pathway and the point of intervention by inhibitors.
Antimicrobial Agents: A Renewed Hope Against Resistance
The furan nucleus is a component of several clinically used antimicrobial agents.[7] Derivatives of 2-amino-4-methylfuran-3-carbonitrile have shown promise as a new class of antimicrobial compounds, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][7]
Featured Application: Synthesis of Furan-Based Pyrimidine-Thiazolidinones
The synthesis of hybrid molecules that combine multiple pharmacophores is a well-established strategy in drug discovery. Furan-based pyrimidine-thiazolidinones are a class of compounds that have demonstrated significant antimicrobial activity.
Synthesized inhibitor compound (dissolved in DMSO)
Sterile 96-well microplates
Bacterial inoculum standardized to 0.5 McFarland standard
Positive control antibiotic (e.g., Ciprofloxacin)
Negative control (broth only)
Procedure:
Prepare serial two-fold dilutions of the inhibitor compound in MHB in the wells of a 96-well plate.
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add the diluted bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
Incubate the plate at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Note: The compounds listed are furan-based pyrimidine-thiazolidinones and a pyrimido[4,5-b]indole derivative, demonstrating the antimicrobial potential of related heterocyclic systems.
Conclusion and Future Directions
2-Amino-4-methylfuran-3-carbonitrile is a versatile and valuable scaffold in medicinal chemistry. Its utility in the synthesis of potent anticancer and antimicrobial agents has been demonstrated through the development of various fused heterocyclic systems. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their drug discovery programs. Future research should focus on the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation to identify new lead compounds with improved efficacy and drug-like properties. The exploration of multi-target inhibitors and the investigation of novel mechanisms of action will be crucial in advancing the therapeutic potential of this promising chemical entity.
References
Bollu, S., et al. (2021). Src family kinases in tumor progression and metastasis. Cancers, 13(16), 4069.
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 4(1), 102035.
Mohamed, M. F. A., et al. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports, 11(1), 1-13.
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel Pyrimido[4,5-b]indole Derivatives Against Gram-Negative Multidrug-Resistant Pathogens. Journal of Medicinal Chemistry, 64(12), 8644–8665.
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438–2442.
Ibrahim, N. S. M., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Molecules, 28(24), 8089.
El-Gaby, M. S. A., et al. (2013). Synthesis and biological evaluation of novel substituted furan, pyrimidine and pyrimido[1,2-a]pyrimidine derivatives having diphenyl sulfide moiety. Journal of the Chinese Chemical Society, 60(5), 555-564.
Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers, 78(3), 1339-1365.
Metwally, K. A., et al. (2022). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie, 355(11), 2200239.
Mohamed, M. F. A., et al. (2021). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports, 11(1), 2167.
Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. Bioorganic Chemistry, 116, 105344.
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Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
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Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11041-11049.
Al-Mousawi, S. M., et al. (2015). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Molecules, 20(1), 141-154.
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Dotsenko, V. V., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2(10), 6852–6866.
Ibrahim, N. S. M., & George, R. F. (2024). synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers, 1-27.
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Li, J., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(29), 3097-3100.
Chen, Y., et al. (2018). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Journal of Heterocyclic Chemistry, 55(1), 223-227.
Application Notes & Protocols: 2-Amino-4-methylfuran-3-carbonitrile as a Premier Scaffolding Agent in Heterocyclic Synthesis
Abstract This technical guide provides an in-depth exploration of 2-Amino-4-methylfuran-3-carbonitrile, a highly versatile and reactive building block for the synthesis of a diverse array of fused heterocyclic compounds....
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides an in-depth exploration of 2-Amino-4-methylfuran-3-carbonitrile, a highly versatile and reactive building block for the synthesis of a diverse array of fused heterocyclic compounds. Its unique enaminonitrile functionality embedded within a furan ring system makes it a privileged precursor for constructing complex molecular architectures relevant to pharmaceutical and materials science research. This document details the causality behind experimental choices, provides validated, step-by-step protocols for the synthesis of key heterocyclic systems, and visually elucidates reaction pathways. The protocols are designed to be self-validating, ensuring reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Amino-4-methylfuran-3-carbonitrile
2-Amino-4-methylfuran-3-carbonitrile (C₆H₆N₂O, MW: 122.13 g/mol ) is a polysubstituted furan derivative that has garnered significant attention as a synthetic intermediate.[1][2] Its utility stems from the strategic placement of three key functional groups on the furan core: a nucleophilic amino group, an electrophilic nitrile group, and the furan ring itself, which can participate in various transformations. The juxtaposition of the amino and nitrile groups forms an enaminonitrile system, a powerful synthon for the construction of nitrogen-containing heterocycles. This guide focuses on its application in the synthesis of medicinally relevant scaffolds such as thieno[2,3-b]furans, pyrazolo[3,4-b]furans, and furo[2,3-d]pyrimidines.
Synthesis of the Core Reagent: 2-Amino-4-methylfuran-3-carbonitrile
While commercially available, understanding the synthesis of the title compound provides insight into its reactivity. An efficient method involves the acid-mediated cyclization of an acyclic precursor, which avoids the deactivation of the nitrile group that can occur under basic conditions.[4]
Protocol 1: Acid-Mediated Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
This protocol is adapted from the principle of acid-mediated cyclization of β-ketonitriles.[4] The key to this reaction is the protonation of the nitrile nitrogen, which activates it for intramolecular nucleophilic attack by the enol oxygen.
Workflow Diagram:
Caption: Synthesis workflow for 2-Amino-4-methylfuran-3-carbonitrile.
Materials & Reagents:
3-Oxobutanenitrile (Acetoacetonitrile) (1.0 eq)
Malononitrile (1.0 eq)
Trifluoroacetic acid (TFA) (5.0 eq)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard glassware
Procedure:
Reaction Setup: To a solution of 3-oxobutanenitrile (1.0 eq) and malononitrile (1.0 eq) in dichloromethane, add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The use of a strong acid like TFA is crucial to protonate and activate the nitrile group for the subsequent cyclization.[4]
Work-up: Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the acid.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-methylfuran-3-carbonitrile.
Application in Fused Heterocycle Synthesis
The strategic arrangement of functional groups in 2-amino-4-methylfuran-3-carbonitrile allows it to serve as a versatile precursor for various fused heterocyclic systems.
Synthesis of Thieno[2,3-b]furans
Thieno[2,3-b]furan derivatives are important structural motifs in medicinal chemistry and materials science.[5] The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, provides a powerful template for this transformation.[6][7] The reaction involves the condensation of the enaminonitrile with elemental sulfur and a compound containing an active methylene group, catalyzed by a base.
Reaction Scheme:
Caption: Synthesis of a Thieno[2,3-b]furan derivative.
Protocol 2: Synthesis of 3-Amino-2-acetyl-5-methylthieno[2,3-b]furan
This protocol adapts the principles of thieno[3,2-b]furan synthesis, where an O-alkylation is followed by cyclization.[8] Here, we propose a related pathway involving the versatile aminofuran starting material.
Materials & Reagents:
2-Amino-4-methylfuran-3-carbonitrile (1.0 eq)
Elemental Sulfur (1.1 eq)
Acetone (serves as ketone and solvent)
Morpholine or Triethylamine (catalytic amount)
Ethanol
Standard reflux apparatus
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) and elemental sulfur (1.1 eq) in a mixture of ethanol and acetone.
Catalyst Addition: Add a catalytic amount of morpholine. The base facilitates the initial Knoevenagel-type condensation and the subsequent steps of the Gewald reaction mechanism.[6]
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
Work-up: After cooling to room temperature, a solid precipitate will form. If not, reduce the solvent volume under vacuum.
Isolation: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and soluble impurities.
Purification: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the purified thieno[2,3-b]furan derivative.
Synthesis of Pyrazolo[3,4-b]furans
Pyrazolo-fused heterocycles are core structures in many pharmacologically active compounds, exhibiting a wide range of biological activities.[9] The synthesis leverages the reaction between the enaminonitrile system of the furan precursor and hydrazine hydrate, which readily forms the pyrazole ring.
Reaction Scheme:
Caption: Synthesis of a Pyrazolo[3,4-b]furan derivative.
Protocol 3: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]furan
Materials & Reagents:
2-Amino-4-methylfuran-3-carbonitrile (1.0 eq)
Hydrazine hydrate (80% solution, 1.5 eq)
Ethanol or n-butanol
Standard reflux apparatus
Procedure:
Reaction Setup: Dissolve 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
Reagent Addition: Add hydrazine hydrate (1.5 eq) to the solution. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile, initiating the cyclization process.
Reaction Execution: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by observing the disappearance of the starting material spot on a TLC plate.
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution upon cooling.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.
Purification: If necessary, the product can be further purified by recrystallization from ethanol to yield the pure 3-amino-4-methyl-1H-pyrazolo[3,4-b]furan.
Synthesis of Furo[2,3-d]pyrimidines
The furo[2,3-d]pyrimidine scaffold is an analog of purine and is found in compounds with significant biological activity, including kinase inhibitors. The enaminonitrile moiety is an ideal starting point for constructing the pyrimidine ring via condensation with various C1 synthons.
Reaction Scheme:
Caption: Synthesis of a Furo[2,3-d]pyrimidine derivative.
Protocol 4: Synthesis of 4-Amino-5-methylfuro[2,3-d]pyrimidine
Materials & Reagents:
2-Amino-4-methylfuran-3-carbonitrile (1.0 eq)
Formamide (large excess, acts as reagent and solvent)
High-temperature reaction vessel with reflux condenser
Ice bath
Procedure:
Reaction Setup: Place 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) in a round-bottom flask and add an excess of formamide.
Reaction Execution: Heat the mixture to 150-160 °C and maintain at this temperature for 4-5 hours. Formamide serves as the source of the C2 and N3 atoms of the pyrimidine ring.
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then place it in an ice bath.
Precipitation: Pour the cooled reaction mixture into cold water. A solid product should precipitate.
Isolation: Collect the precipitate by filtration, wash thoroughly with water to remove excess formamide, and then with a small amount of cold ethanol.
Purification: Dry the solid. If required, recrystallize from a suitable solvent like dimethylformamide (DMF) or an ethanol/water mixture to obtain pure 4-amino-5-methylfuro[2,3-d]pyrimidine.
Summary of Synthetic Applications
Target Heterocycle
Key Reagents
Reaction Type
Rationale
Thieno[2,3-b]furan
Elemental Sulfur, Ketone, Base
Gewald Reaction
Construction of a fused thiophene ring.
Pyrazolo[3,4-b]furan
Hydrazine Hydrate
Condensation/Cyclization
Formation of a fused pyrazole ring via reaction with the enaminonitrile system.
Furo[2,3-d]pyrimidine
Formamide
Condensation/Cyclization
Annulation of a pyrimidine ring using a C1 synthon.
Conclusion
2-Amino-4-methylfuran-3-carbonitrile stands out as a robust and adaptable starting material for the efficient synthesis of diverse, fused heterocyclic systems. The protocols outlined in this guide demonstrate its utility in constructing thieno[2,3-b]furans, pyrazolo[3,4-b]furans, and furo[2,3-d]pyrimidines, which are scaffolds of high interest in drug discovery and development. The straightforward nature of these transformations, coupled with the accessibility of the starting material, ensures that 2-amino-4-methylfuran-3-carbonitrile will continue to be a valuable tool for synthetic chemists.
References
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. Retrieved from [Link]
Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2533-2538. (Conceptual basis, specific URL not in results but principle is cited)
Al-Mousawi, S. M., et al. (2011). Facile synthesis of 3-substituted thieno[3,2- b]furan derivatives. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Retrieved from [Link]
Niu, W., et al. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Journal of Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols: Electrophilic Reactions of 2-Amino-4-methylfuran-3-carbonitrile
Introduction: A Versatile Scaffold for Heterocyclic Chemistry 2-Amino-4-methylfuran-3-carbonitrile is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
2-Amino-4-methylfuran-3-carbonitrile is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and drug development. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing nitrile, and an electron-rich furan ring makes it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. Furan derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] This document provides a detailed guide to the reactivity of 2-Amino-4-methylfuran-3-carbonitrile with various electrophiles, offering insights into reaction mechanisms and step-by-step protocols for the synthesis of key derivatives.
The strategic positioning of the amino and cyano groups ortho to each other on the furan ring allows for a variety of cyclocondensation reactions, leading to the formation of fused pyrimidine, pyridine, and other heterocyclic cores.[2][3] These resulting furopyrimidines and related structures are of particular interest due to their prevalence in biologically active molecules.
Acylation Reactions: Synthesis of N-Furoyl Amides
The primary amino group of 2-Amino-4-methylfuran-3-carbonitrile readily undergoes acylation with acyl chlorides, such as chloroacetyl chloride, to furnish the corresponding N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acyl chloride.
Causality of Experimental Choices:
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the starting materials and facilitate the reaction without participating in it.
Temperature: The reaction is typically carried out at room temperature, as the high reactivity of the acyl chloride does not necessitate heating.
Work-up: Pouring the reaction mixture into cold water precipitates the solid product, allowing for easy isolation by filtration.
Experimental Protocol: Synthesis of 2-(2-chloroacetamido)-4-methylfuran-3-carbonitrile
This protocol is adapted from a similar procedure for the acylation of 2-amino-4H-pyran-3-carbonitriles.[4]
In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methylfuran-3-carbonitrile (10 mmol) in anhydrous DMF (20 mL).
Slowly add chloroacetyl chloride (11 mmol) dropwise to the stirred solution at room temperature.
Stir the reaction mixture for 24 hours at room temperature. The solution may darken.
Pour the reaction mixture into a beaker containing 100 mL of cold water.
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Recrystallize the crude product from ethanol to yield the pure 2-(2-chloroacetamido)-4-methylfuran-3-carbonitrile.
Expected Outcome:
The formation of the N-acylated product can be confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic amide carbonyl stretch in the IR spectrum.
Cyclocondensation with Formamide: Synthesis of Furopyrimidines
A key application of 2-Amino-4-methylfuran-3-carbonitrile is its use as a precursor for fused heterocyclic systems. The reaction with formamide provides a direct route to 4-aminofuro[2,3-d]pyrimidines, an important class of compounds in medicinal chemistry.
Reaction Workflow:
Caption: Synthesis of 4-Amino-5-methylfuro[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of 4-Amino-5-methylfuro[2,3-d]pyrimidine
This protocol is based on established procedures for the synthesis of furopyrimidines from 2-aminofuran-3-carbonitriles.[3]
Combine 2-Amino-4-methylfuran-3-carbonitrile (10 mmol) and formamide (20 mL) in a 50 mL round-bottom flask.
Heat the mixture to reflux for 4 hours.
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of water.
Collect the precipitate by vacuum filtration, wash with water, and dry.
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure 4-Amino-5-methylfuro[2,3-d]pyrimidine.
Reaction with Dimethylformamide Dimethyl Acetal (DMFDMA): Formation of Amidines
DMFDMA is a versatile reagent that can be used to form amidines from primary amines. This reaction is a key step in the synthesis of more complex heterocyclic systems. The initial product is a formamidine derivative, which can then undergo further cyclization reactions.
Reaction Mechanism Overview:
Caption: Amidine formation with DMFDMA.
Experimental Protocol: Synthesis of N'-(3-cyano-4-methylfuran-2-yl)-N,N-dimethylformimidamide
This protocol is adapted from general procedures for the reaction of amino compounds with DMFDMA.[5]
In a 50 mL round-bottom flask, dissolve 2-Amino-4-methylfuran-3-carbonitrile (10 mmol) in anhydrous dioxane (20 mL).
Add DMFDMA (11 mmol) to the solution.
Reflux the mixture for 3 hours.
Cool the reaction mixture and evaporate the solvent under reduced pressure.
The resulting residue can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Synthesis of Fused Pyrimidines via Cyclocondensation with Isothiocyanates
The reaction of the formamidine intermediate (or the parent aminofuran) with isothiocyanates can lead to the formation of furopyrimidine thiones. A more direct approach involves the reaction of the aminofuran with isothiocyanates followed by cyclization.
Experimental Protocol: Synthesis of 4-imino-3-phenyl-3,4-dihydro-5-methylfuro[2,3-d]pyrimidine-2(1H)-thione
This protocol is a conceptual adaptation based on the reactivity of similar aminonitriles with isothiocyanates.
Dissolve 2-Amino-4-methylfuran-3-carbonitrile (10 mmol) and phenyl isothiocyanate (10 mmol) in pyridine (20 mL).
Reflux the mixture for 8 hours.
Cool the reaction to room temperature and pour into ice-water.
Acidify with dilute HCl to precipitate the product.
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Summary of Reactions and Conditions
Electrophile
Reagent
Product Type
General Conditions
Acyl Halide
Chloroacetyl chloride
N-Acyl Furan
DMF, Room Temperature, 24h
Formamide
Formamide
Furopyrimidine
Reflux, 4h
Amide Acetal
DMFDMA
Formamidine
Dioxane, Reflux, 3h
Isothiocyanate
Phenyl isothiocyanate
Furopyrimidine Thione
Pyridine, Reflux, 8h
Conclusion
2-Amino-4-methylfuran-3-carbonitrile is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document provide a foundation for exploring its reactivity with various electrophiles, paving the way for the development of novel compounds with potential applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). PMC. Retrieved from [Link]
Synthesis of Furopyrimidine Derivatives. (2013). ResearchGate. Retrieved from [Link]
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central. Retrieved from [Link]
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved from [Link]
Chemistry of 2-Amino-3-cyanopyridines. (2013). ResearchGate. Retrieved from [Link]
2-Amino-4-methylfuran-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. (2010). Chemical Communications (RSC Publishing). Retrieved from [Link]
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2011). Arkivoc.
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009). ResearchGate. Retrieved from [Link]
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (2019). RSC Publishing. Retrieved from [Link]
ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. (2010). ResearchGate. Retrieved from [Link]
Synthesis of 2-Substituted Pyrazolo[3,4-d]pyrimidines. (2010). ResearchGate. Retrieved from [Link]
Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. (2016). ResearchGate. Retrieved from [Link]
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011). ResearchGate. Retrieved from [Link]
Application Notes & Protocols: The Nucleophilic Reactivity of 2-Amino-4-methylfuran-3-carbonitrile
Executive Summary 2-Amino-4-methylfuran-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring an...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
2-Amino-4-methylfuran-3-carbonitrile is a highly functionalized heterocyclic compound that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring an electron-rich furan ring activated by a C2-amino group and modulated by a C3-carbonitrile group, presents a unique landscape of reactivity. This guide provides an in-depth analysis of the molecule's reactions with various nucleophiles. We will move beyond simple procedural lists to explore the causal chemistry, explaining why specific reaction pathways are favored and how to control them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We will detail field-proven protocols for key transformations, supported by mechanistic diagrams and a comprehensive review of the underlying principles.
Molecular Profile and Safety
A thorough understanding of the substrate's properties is paramount before any experimental work.
Physicochemical Data
The key properties of 2-Amino-4-methylfuran-3-carbonitrile are summarized below for quick reference.
This compound must be handled with appropriate care in a well-ventilated fume hood.[1]
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required.[5] For handling powders, a dust mask (e.g., N95) is recommended.[5]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Scientific Foundation: A Guide to Reactivity
The reactivity of 2-amino-4-methylfuran-3-carbonitrile is dictated by the interplay of its three key functional groups: the furan ring, the C2-amino group, and the C3-nitrile group. Understanding their electronic contributions is essential for predicting reaction outcomes.
The Furan Ring System: The furan nucleus is an electron-rich aromatic heterocycle.
The C2-Amino Group: As a powerful electron-donating group (EDG), the amino substituent significantly increases the electron density of the furan ring, particularly at the C3 and C5 positions. This heightened nucleophilicity makes the ring susceptible to attack by electrophiles.[6]
The C3-Carbonitrile Group: Conversely, the nitrile is a strong electron-withdrawing group (EWG). Its primary role in nucleophilic reactions is to render its own carbon atom highly electrophilic and susceptible to attack.
This electronic push-pull system creates distinct reactive sites for nucleophiles, which are summarized in the diagram below.
Diagram 1: Key reactive sites on the 2-amino-4-methylfuran-3-carbonitrile scaffold.
Direct nucleophilic aromatic substitution on the electron-rich furan ring is generally unfavorable.[7] Therefore, the most productive reactions with nucleophiles occur at the electrophilic carbon of the nitrile group.
Application Protocols for Nucleophilic Reactions
The following protocols are designed as robust starting points for synthetic exploration. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Ketone Synthesis via Grignard Reagent Addition
This protocol details the conversion of the nitrile functionality into a ketone, a cornerstone transformation for creating new C-C bonds. The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon to form an intermediate imine, which is subsequently hydrolyzed to the ketone upon acidic workup.[8][9][10]
Workflow Diagram:
Diagram 2: Experimental workflow for the synthesis of a ketone from 2-amino-4-methylfuran-3-carbonitrile.
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
Reagent Preparation: Dissolve 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the phenylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add saturated aqueous NH₄Cl to quench the excess Grignard reagent.
Hydrolysis: Add 2 M HCl and stir the biphasic mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate imine.
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ketone.
Protocol 2: Furo[2,3-d]pyrimidine Synthesis via Amine Condensation
The reaction of 2-amino-3-carbonitrile heterocycles with reagents like formamide or orthoesters is a classical method for constructing fused pyrimidine rings.[11] This protocol provides a pathway to valuable furo[2,3-d]pyrimidine scaffolds, which are prevalent in medicinal chemistry. The reaction likely proceeds through an initial attack of the amino group on the electrophile, followed by an intramolecular cyclization involving the nitrile group.
Proposed Mechanistic Pathway:
Diagram 3: Proposed pathway for the formation of a fused pyrimidine ring system.
Materials:
2-Amino-4-methylfuran-3-carbonitrile (1.0 eq)
Formamide
High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF, optional)
Setup: In a round-bottom flask, combine 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) with an excess of formamide (10-20 eq).
Reaction: Heat the mixture to 150-160 °C using a heating mantle and attach a reflux condenser. Maintain this temperature for 4-6 hours. The reaction can be monitored by TLC or LC-MS.
Workup: After cooling to room temperature, pour the reaction mixture into cold water. The solid product will often precipitate.
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or ether to remove residual formamide.
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water mixture).
Protocol 3: Thiazoline Formation with Aminothiols
Nitriles are known to react with 1,2-aminothiols like cysteine or cysteamine under physiological or mildly basic conditions to form five-membered thiazoline rings.[12][13][14] This reaction provides a bioorthogonal approach to conjugation and can be used to synthesize unique heterocyclic systems.
Base (e.g., Triethylamine, TEA, or Sodium Bicarbonate, NaHCO₃, 1.2 eq)
Solvent (e.g., Methanol or a buffered aqueous solution, pH ~7-8)
Round-bottom flask, magnetic stirrer
Procedure:
Reagent Preparation: In a round-bottom flask, dissolve 2-amino-4-methylfuran-3-carbonitrile (1.0 eq) in methanol.
Aminothiol Addition: Add cysteamine hydrochloride (1.1 eq) to the solution, followed by the dropwise addition of the base (1.2 eq) to liberate the free aminothiol.
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS, looking for the formation of the product mass.
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
Purification: The residue can be purified by silica gel chromatography. Depending on the product's polarity, a reverse-phase C18 column may be more suitable. Elute with an appropriate solvent system (e.g., dichloromethane/methanol or water/acetonitrile) to isolate the target thiazoline derivative.
Conclusion and Future Outlook
2-Amino-4-methylfuran-3-carbonitrile is a potent synthetic intermediate whose reactivity is dominated by the electrophilic nature of its nitrile group. The protocols outlined in this document demonstrate its utility in forming new carbon-carbon bonds (via Grignard reagents) and in constructing more complex, fused heterocyclic systems like furo[2,3-d]pyrimidines and thiazolines. The ability to selectively target the nitrile group in the presence of an activated furan ring allows for a wide range of synthetic manipulations. Future research could explore cycloaddition reactions or ring-transformation strategies under specific catalytic conditions to further unlock the synthetic potential of this valuable scaffold.[15][16][17]
References
Studies Dealing With the Cycloaddition/Ring Opening/Elimination Sequence of 2-Amino-Substituted Isobenzofurans. PubMed.
Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. Chemical Communications (RSC Publishing). [Link]
Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. PubMed. [Link]
Cycloaddition-Rearrangement Sequence of 2-Amido Substituted Furans as a Method of Synthesizing Hexahydroindolinones. PubMed. [Link]
Synthesis of 2-Aminofurans by Sequential [2+2] Cycloaddition-Nucleophilic Addition of 2-Propyn-1-ols with Tetracyanoethylene and Amine-Induced Transformation into 6-Aminopentafulvenes. PubMed. [Link]
2-Aminofurans and 3-Aminofurans | Request PDF. ResearchGate. [Link]
ChemInform Abstract: Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. | Request PDF. ResearchGate. [Link]
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. NIH. [Link]
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]
Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. ResearchGate. [Link]
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed. [Link]
Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
(PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
Application Notes and Protocols for the Purification of 2-Amino-4-methylfuran-3-carbonitrile
Introduction: The Significance and Purification Strategy for 2-Amino-4-methylfuran-3-carbonitrile 2-Amino-4-methylfuran-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance and Purification Strategy for 2-Amino-4-methylfuran-3-carbonitrile
2-Amino-4-methylfuran-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its furan core, substituted with reactive amino and nitrile functional groups, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Compounds derived from 2-aminofuran motifs have been investigated for a range of biological activities. Given its role as a key intermediate, obtaining high-purity 2-Amino-4-methylfuran-3-carbonitrile is paramount to ensure the integrity and success of subsequent synthetic steps and biological assays.
The synthesis of 2-amino-3-cyanofurans, often achieved through multicomponent reactions or intramolecular cyclizations like the Thorpe-Ziegler reaction, can lead to the formation of various impurities.[3][4] These may include unreacted starting materials, isomeric byproducts, and polymeric materials. This application note provides a detailed protocol for the purification of 2-Amino-4-methylfuran-3-carbonitrile, focusing on two primary and effective techniques: recrystallization and silica gel column chromatography . The choice between these methods will depend on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
Understanding the Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.
The presence of both a hydrogen-bond-donating amino group and a polar nitrile group suggests that a range of solvents can be explored for purification. The aromatic furan ring contributes to a degree of non-polar character.
Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). 2-Amino-4-methylfuran-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Purification Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent will dissolve the 2-Amino-4-methylfuran-3-carbonitrile sparingly at room temperature but readily at an elevated temperature. For aminonitrile compounds, polar protic solvents like ethanol are often a good starting point due to their ability to form hydrogen bonds with the amino group. For closely related aminopyridine and aminothiophene derivatives, ethanol and ethanol/acetone mixtures have been used successfully.[6][7]
Detailed Protocol for Recrystallization
Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude 2-Amino-4-methylfuran-3-carbonitrile. Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution. Swirl the flask and allow it to boil for a few minutes.
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached ambient temperature, it can be placed in an ice bath to further promote crystallization.
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Purification Method 2: Silica Gel Column Chromatography
For mixtures with significant amounts of impurities or impurities with similar solubility profiles to the product, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Rationale for Stationary and Mobile Phase Selection
Silica gel, a polar adsorbent, is a suitable stationary phase for the separation of moderately polar compounds like 2-Amino-4-methylfuran-3-carbonitrile.[8][9] A mobile phase, or eluent, of lower polarity is used to move the compounds down the column. By gradually increasing the polarity of the eluent, compounds will elute in order of increasing polarity. A common and effective solvent system for furan derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10][11][12] The optimal ratio of these solvents is typically determined by preliminary analysis using thin-layer chromatography (TLC).
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
Detailed Protocol for Column Chromatography
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent system will give the desired product an Rf value of approximately 0.3.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent identified by TLC (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed.
Sample Loading: Dissolve the crude 2-Amino-4-methylfuran-3-carbonitrile in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica gel to the top of the prepared column.
Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the more polar compounds.
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
Isolation of Pure Product: Combine the fractions that contain the pure 2-Amino-4-methylfuran-3-carbonitrile. Remove the solvent using a rotary evaporator to yield the purified product.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
Thin-Layer Chromatography (TLC): A single spot should be observed.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the structure of 2-Amino-4-methylfuran-3-carbonitrile.
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of 2-Amino-4-methylfuran-3-carbonitrile. The choice between recrystallization and column chromatography will be dictated by the specific impurity profile of the crude product. Careful execution of these techniques, coupled with diligent analysis of the purified material, will ensure the high quality of this important synthetic intermediate for its successful application in research and drug development.
References
Organic Syntheses Procedure. Dry silica gel (84 g). Available from: [Link]
Column chromatography. University of California, Los Angeles. Available from: [Link]
Thorpe Reaction. Merck Index. Available from: [Link]
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available from: [Link]
Column Chromatography Notes - Membrane Solutions. Available from: [Link]
Thorpe reaction - Wikipedia. Available from: [Link]
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available from: [Link]
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PubMed Central. Available from: [Link]
SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum. Available from: [Link]
Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research. Available from: [Link]
Analytical methods for "2-Amino-4-methylfuran-3-carbonitrile" characterization
An In-depth Guide to the Analytical Characterization of 2-Amino-4-methylfuran-3-carbonitrile Introduction 2-Amino-4-methylfuran-3-carbonitrile is a substituted furan derivative of significant interest in pharmaceutical d...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Guide to the Analytical Characterization of 2-Amino-4-methylfuran-3-carbonitrile
Introduction
2-Amino-4-methylfuran-3-carbonitrile is a substituted furan derivative of significant interest in pharmaceutical development and organic synthesis. Its structural motifs, including the amino, nitrile, and furan ring systems, contribute to its utility as a versatile building block for more complex molecules and its potential for biological activity.[1] Given its application in regulated industries, a comprehensive and robust analytical characterization is paramount to ensure its identity, purity, and stability.
This technical guide provides a suite of detailed application notes and protocols for the thorough analytical characterization of 2-Amino-4-methylfuran-3-carbonitrile. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a framework for quality control and in-depth structural elucidation. The protocols are grounded in established analytical principles and are presented with the causality behind experimental choices to empower the user to adapt and troubleshoot as necessary.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Amino-4-methylfuran-3-carbonitrile is essential for the development of appropriate analytical methods.
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is necessary for the unambiguous characterization of 2-Amino-4-methylfuran-3-carbonitrile. The following diagram illustrates a logical workflow, commencing with chromatographic separation for purity assessment, followed by spectroscopic and thermal methods for structural confirmation and stability profiling.
"2-Amino-4-methylfuran-3-carbonitrile" derivatization for biological screening
An Application Guide to the Derivatization of 2-Amino-4-methylfuran-3-carbonitrile for Biological Screening Introduction: The Potential of the 2-Aminofuran Scaffold Heterocyclic compounds form the backbone of a vast numb...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Derivatization of 2-Amino-4-methylfuran-3-carbonitrile for Biological Screening
Introduction: The Potential of the 2-Aminofuran Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the furan ring being a particularly privileged scaffold.[1][2][3] Furan derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4][5][6][7][8] The compound 2-Amino-4-methylfuran-3-carbonitrile is a versatile starting material, offering multiple reactive sites for chemical modification. Its structure, featuring a nucleophilic amino group ortho to an electrophilic nitrile, provides an ideal platform for generating diverse molecular libraries for biological screening.
This guide provides a detailed framework for the strategic derivatization of 2-Amino-4-methylfuran-3-carbonitrile. The protocols outlined herein are designed not only to create novel chemical entities but also to enable systematic Structure-Activity Relationship (SAR) studies. By methodically modifying the core scaffold, researchers can probe the molecular interactions that drive biological activity, ultimately leading to the identification of potent and selective therapeutic agents. We will explore derivatization at the primary amine and the nitrile group, followed by a proposed workflow for screening the resulting compound library against key biological targets.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the starting material's properties is crucial for designing synthetic routes and interpreting biological data.
The derivatization of 2-Amino-4-methylfuran-3-carbonitrile can be logically approached by targeting its two primary functional groups. The following workflow illustrates the key pathways for library generation.
Caption: Derivatization workflow for 2-Amino-4-methylfuran-3-carbonitrile.
Strategy A: Modification of the 2-Amino Group
The primary amino group is a highly versatile handle. Its derivatization allows for the introduction of a wide array of functionalities, which can modulate physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity—key determinants of pharmacokinetic and pharmacodynamic behavior.
N-Acylation: The formation of amides is one of the most robust and common reactions in medicinal chemistry. Introducing different acyl groups (aliphatic, aromatic, heterocyclic) can explore key interactions with protein binding pockets.
N-Sulfonylation: Sulfonamides are classic pharmacophores present in many approved drugs. This modification introduces a strong hydrogen bond acceptor and can significantly alter the electronic properties and conformation of the molecule.
Schiff Base Formation and Reduction: Reaction with aldehydes or ketones forms an imine (Schiff base), which can be subsequently reduced to a stable secondary amine. This two-step process provides access to a vast chemical space, allowing for the introduction of diverse substituents with increased flexibility compared to amides.
Strategy B: Transformation of the 3-Carbonitrile Group
The nitrile group is a versatile functional group that can be converted into other key moieties.
Hydrolysis: Partial hydrolysis of the nitrile yields the primary amide (carboxamide), replacing a linear, electron-withdrawing group with a polar, hydrogen-bonding group. Complete hydrolysis affords the carboxylic acid, introducing a negative charge at physiological pH and a powerful handle for further derivatization (e.g., ester or amide formation).
Strategy C: Annulation via Intramolecular Cyclization
The ortho-disposition of the amino and nitrile groups is a classic arrangement for the synthesis of fused heterocyclic systems.[11] This strategy is particularly powerful as it transforms the flexible starting material into more rigid, conformationally constrained scaffolds, which often leads to higher binding affinity and selectivity for biological targets.
Furo[2,3-d]pyrimidine Synthesis: Reacting the 2-amino-3-carbonitrile moiety with reagents like formamide, orthoesters, or isothiocyanates can lead to the formation of the fused furopyrimidine ring system. This scaffold is a known "privileged structure" in medicinal chemistry and is present in many biologically active compounds.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for each specific substrate and perform appropriate characterization (e.g., NMR, LC-MS, HRMS) to confirm the structure and purity of all synthesized compounds.
Protocol 1: General Procedure for N-Acylation
Objective: To synthesize N-acyl derivatives (amides) of 2-Amino-4-methylfuran-3-carbonitrile.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Dissolve 2-Amino-4-methylfuran-3-carbonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add the base (1.5 eq) to the stirred solution.
Add the acyl chloride or anhydride (1.1 eq) dropwise. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acyl derivative.
Protocol 2: Synthesis of a 4-Aminofuro[2,3-d]pyrimidine Derivative
Objective: To construct the fused furopyrimidine scaffold via cyclization.
Materials:
2-Amino-4-methylfuran-3-carbonitrile
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), if using formamide)
Procedure (Using Formamide):
In a flask equipped with a reflux condenser, mix 2-Amino-4-methylfuran-3-carbonitrile (1.0 eq) with an excess of formamide (can serve as both reagent and solvent).
Heat the mixture to 150-180 °C and maintain at reflux for 4-8 hours. Causality: High temperature is required to drive the cyclization and dehydration steps.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-water to precipitate the product.
Collect the solid product by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 5-methylfuro[2,3-d]pyrimidin-4-amine.
Biological Screening Strategy
Given the broad biological activities of furan derivatives, a tiered screening approach is recommended to efficiently identify promising compounds from the newly synthesized library.[4][8][12]
Primary Screening Panel
A logical starting point is to screen the library at a single high concentration (e.g., 10-50 µM) in assays representing major therapeutic areas where furans have shown promise.
Antiproliferative Activity: Screen against a panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)) to identify potential anticancer agents.[4][12]
Antimicrobial Activity: Test against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to discover new antibacterial scaffolds.[4][5]
Anti-inflammatory Activity: Use a cell-based assay, such as measuring nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, to identify compounds with anti-inflammatory potential.[8][13]
Caption: A tiered workflow for biological screening of the derivative library.
Protocol 3: Example Primary Screen - MTT Antiproliferative Assay
Objective: To assess the cytotoxicity of the synthesized derivatives against a cancer cell line.
Materials:
Human cancer cell line (e.g., HeLa)
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Synthesized compounds and a positive control (e.g., Doxorubicin) dissolved in DMSO (10 mM stock)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well flat-bottom cell culture plates
Multichannel pipette
Microplate reader (570 nm)
Procedure:
Cell Seeding: Harvest and count HeLa cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase before treatment.
Compound Treatment: Prepare serial dilutions of test compounds and controls in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no cell" (medium only) wells.
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are prioritized for dose-response analysis to determine their IC₅₀ value.
This comprehensive approach, combining targeted synthesis with systematic biological evaluation, provides a robust pathway for discovering novel, biologically active molecules derived from the versatile 2-Amino-4-methylfuran-3-carbonitrile scaffold.
References
Donohoe, T. J., et al. An expedient route to substituted furans via olefin cross-metathesis. PNAS. Available from: [Link]
Fawcett, C. H., et al. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Cravotto, G., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]
Furan synthesis. Organic Chemistry Portal. Available from: [Link]
Hogan, A. M., et al. A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications. Available from: [Link]
Sahu, J. K., et al. Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available from: [Link]
Pharmacological activity of furan derivatives. World of Molecules. Available from: [Link]
Clinically approved drugs containing furan ring. ResearchGate. Available from: [Link]
Gangadhar, K., et al. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal of Pharmacy and Biological Sciences. Available from: [Link]
Al-Warhi, T., et al. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
Kamal, A. Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. Available from: [Link]
2-Aminofurans and 3-Aminofurans | Request PDF. ResearchGate. Available from: [Link]
Furan: A Promising Scaffold for Biological Activity. International Journal of Scientific Research in Science and Technology. Available from: [Link]
2-Amino-4-methylfuran-3-carbonitrile | C6H6N2O. PubChem. Available from: [Link]
Zonouz, A. M., et al. A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. ResearchGate. Available from: [Link]
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available from: [Link]
2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE. Chemdad. Available from: [Link]
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available from: [Link]
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molbank. Available from: [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Infectious Disorders - Drug Targets. Available from: [Link]
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available from: [Link]
Al-Zaydi, K. M., et al. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Available from: [Link]
Organic Letters Ahead of Print. ACS Publications. Available from: [Link]
Technical Support Center: Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable heterocyclic intermediate. We will delve into the reaction mechanism, provide detailed protocols, and offer a comprehensive troubleshooting guide based on common experimental challenges.
Synthesis Overview and Core Principles
2-Amino-4-methylfuran-3-carbonitrile is a versatile building block in medicinal chemistry and materials science.[1] Its synthesis is typically achieved through a base-catalyzed condensation reaction involving an α-hydroxyketone and malononitrile. This process is an elegant example of a domino reaction that combines elements of a Knoevenagel condensation and an intramolecular Thorpe-Ziegler cyclization.
Proposed Reaction Mechanism
The reaction proceeds through several key steps. Understanding this pathway is crucial for troubleshooting and optimization, as each step presents opportunities for side reactions or incomplete conversion.
Deprotonation: A base abstracts an acidic α-proton from malononitrile to form a highly nucleophilic carbanion.
Knoevenagel Condensation: The malononitrile carbanion attacks the carbonyl carbon of the α-hydroxyketone (1-hydroxy-2-propanone). This is followed by dehydration to yield a furan-2(5H)-ylidene)malononitrile intermediate.
Intramolecular Cyclization (Thorpe-Ziegler type): The hydroxyl group then performs an intramolecular nucleophilic attack on one of the nitrile carbons.[2][3]
Tautomerization: The resulting iminofuran intermediate rapidly tautomerizes to the more stable aromatic 2-aminofuran system to yield the final product.
Caption: Proposed reaction pathway for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis.
Q1: What is the standard synthetic approach for 2-Amino-4-methylfuran-3-carbonitrile?
The most common and efficient method is a one-pot reaction between 1-hydroxy-2-propanone and malononitrile, catalyzed by a weak organic base like piperidine or a stronger inorganic base like sodium carbonate under controlled temperature conditions.[2][4]
Q2: Why is malononitrile a key reagent?
Malononitrile is highly valued for this type of synthesis due to its unique reactivity. The methylene protons are highly acidic, allowing for easy formation of a carbanion for nucleophilic attack. Furthermore, the nitrile groups are excellent electrophiles for subsequent intramolecular cyclization steps.[5]
Q3: What is a typical yield for this reaction?
Yields can vary significantly based on reaction conditions. Unoptimized reactions may result in yields of 30-40%. However, with careful control of temperature, catalyst choice, and purification, yields can be improved to over 70%.[6]
Q4: Is this reaction exothermic?
Yes, the initial condensation can be exothermic. It is critical to control the rate of addition of reagents and to use a cooling bath, especially on a larger scale, to prevent runaway reactions and the formation of degradation products.
Troubleshooting Guide: From Low Yields to Purification Woes
This guide provides solutions to specific problems you may encounter during the synthesis.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
Q&A Troubleshooting
Q: My reaction turned dark brown or black, and the yield was poor. What happened?A: A dark coloration is a common indicator of polymerization or degradation.
Causality: Malononitrile can polymerize under strongly basic conditions or high temperatures.[7] Furan rings are also susceptible to degradation under harsh conditions.
Solution:
Temperature Control: Perform the initial addition of the base and malononitrile in an ice bath (0-5 °C) to manage the initial exotherm.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can contribute to colored impurities.
Catalyst Choice: If using a strong base, ensure it is added slowly and at a low temperature. Consider using a milder catalyst like piperidine.
Q: My TLC shows the starting materials are consumed, but I have multiple product spots and a low yield of the desired compound. What are the likely side products?A: This suggests that while the initial reaction occurs, it is followed by undesired pathways.
Causality:
Dimerization: The product, 2-Amino-4-methylfuran-3-carbonitrile, can potentially react with itself or with intermediates to form dimers, a known phenomenon in related heterocyclic systems.[1][8]
Retro-Michael Reaction: Intermediates can undergo a retro-Michael reaction, leading to the formation of various byproducts.[8]
Incomplete Cyclization/Hydrolysis: The intermediate nitrile may be hydrolyzed to an amide or carboxylic acid if excess water is present, especially during work-up.
Solution:
Stoichiometry: Ensure a precise 1:1 molar ratio of 1-hydroxy-2-propanone to malononitrile. An excess of malononitrile can lead to side reactions.
Reaction Time: Monitor the reaction by TLC. Do not let the reaction run for an excessively long time after the starting material is consumed, as this can promote byproduct formation.
Anhydrous Conditions: Use anhydrous solvents to minimize hydrolysis side reactions.
Q: My product is an oil or a sticky solid that is difficult to purify by recrystallization or column chromatography. What should I do?A: This is a common issue when impurities prevent proper crystallization. An acid-base extraction method can be highly effective for purifying amino-containing heterocyclic compounds.[9]
Causality: The basic amino group on the furan ring can be protonated to form a water-soluble salt. Neutral impurities will remain in the organic phase and can be washed away.
Solution Protocol (Acid-Base Purification):
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous phase as a hydrochloride salt.
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
Slowly add a base (e.g., aqueous NaHCO₃ or dilute NaOH) to the aqueous layer with stirring until the pH is ~8-9.[9]
The purified product will precipitate out of the solution. If it oils out, extract it back into an organic solvent, dry the organic layer with MgSO₄, and concentrate under reduced pressure.
Protocol Optimization Data
Optimizing reaction parameters is key to maximizing yield and purity. The following table summarizes the expected impact of changing key variables, based on data from analogous heterocyclic syntheses.[4]
Parameter
Condition A (Baseline)
Condition B (Optimized)
Expected Outcome & Rationale
Catalyst
Piperidine (10 mol%)
10% aq. Na₂CO₃ (1.1 eq)
Higher Yield (up to 74%) . Na₂CO₃ is a stronger base, accelerating the reaction. However, it requires more stringent temperature control to prevent side reactions.[4]
Temperature
Room Temperature
40-50 °C
Faster Reaction, Higher Yield . Modest heating can overcome the activation energy for cyclization. Temperatures above 60 °C often lead to degradation.[4]
Solvent
Ethanol
Acetonitrile
Improved Purity . Acetonitrile is aprotic and can reduce solvent-related side reactions. Its higher boiling point also allows for better temperature control.
Reaction Time
4 hours
1-2 hours (monitored by TLC)
Reduced Side Products . Stopping the reaction upon completion (disappearance of starting material) prevents the slow formation of dimers and other degradation products.
Detailed Experimental Protocols
Optimized Synthesis Protocol
This protocol incorporates best practices for maximizing yield and minimizing impurities.
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 1-hydroxy-2-propanone (7.41 g, 0.1 mol) and anhydrous ethanol (100 mL).
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
Reagent Addition: While maintaining the temperature below 10 °C, add malononitrile (6.61 g, 0.1 mol) to the solution. Follow this with the dropwise addition of piperidine (1.0 mL, ~10 mol%).
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 45 °C using a water bath and stir for 2 hours. Monitor the reaction's progress using TLC (3:1 Hexanes:Ethyl Acetate).
Work-up: Once the starting material is consumed, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
Precipitation: Pour the concentrated mixture into 200 mL of ice-cold water with vigorous stirring. A solid product should precipitate.
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 30 mL), and air-dry.
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by following the acid-base extraction protocol described in the troubleshooting section for higher purity.
Purification by Recrystallization
Transfer the crude, dried solid to an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
Slowly add hot water dropwise until the solution becomes slightly turbid.
Add a few more drops of hot ethanol until the solution is clear again.
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
References
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
Hai, D. S., et al. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]
Haleva-Toledo, E., et al. (2025). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. Available at: [Link]
MDPI (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]
PubChem (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
ResearchGate (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl- 4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 1 (n.d.). Ring transformation and reactions of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles. Royal Society of Chemistry. Available at: [Link]
Niu, W., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. National Center for Biotechnology Information. Available at: [Link]
Google Patents (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
ResearchGate (n.d.). The Chemistry of Malononitrile and its derivatives. Available at: [Link]
Chem-Station (2014). Thorpe-Ziegler Reaction. Available at: [Link]
Organic Syntheses (n.d.). malononitrile. Available at: [Link]
Technical Support Center: Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 2-Amino-4-methylfuran-3-carbonitrile, typically achieved through the base-catalyzed condensation of chloroacetone and malononitrile, is a powerful transformation. However, it is not without its challenges. This section addresses the most common issues observed in the laboratory, providing explanations for their root causes and actionable solutions.
Problem 1: Low Yield of the Desired Product and Presence of Unidentified Byproducts
Question: My reaction is resulting in a low yield of 2-Amino-4-methylfuran-3-carbonitrile, and I am observing several unexpected peaks in my LC-MS/NMR analysis. What could be the cause?
Answer:
Low yields in this synthesis are often attributed to competing side reactions that consume the starting materials. The primary culprits are the Favorskii rearrangement of chloroacetone and the self-condensation of malononitrile.
Causality and Mitigation Strategies:
Favorskii Rearrangement of Chloroacetone: In the presence of a base, chloroacetone, an α-halo ketone, can undergo a Favorskii rearrangement.[1][2][3] This reaction proceeds through a cyclopropanone intermediate, which then opens to form carboxylic acid derivatives, not the desired furan.[2][4][5]
Solution: To minimize this side reaction, it is crucial to control the addition of the base. A slow, dropwise addition of a milder base (e.g., potassium carbonate instead of sodium ethoxide) at a low temperature can favor the desired reaction pathway over the rearrangement. The malononitrile carbanion is a softer nucleophile than hydroxide or alkoxide ions, and maintaining its concentration relative to the base can suppress the Favorskii pathway.
Thorpe-Ziegler Self-Condensation of Malononitrile: Malononitrile has acidic α-protons and can undergo a base-catalyzed self-condensation, known as the Thorpe reaction, to form dimers and other oligomers.[6][7][8] This dimerization competes with the desired reaction with chloroacetone, thereby reducing the yield.
Solution: Use a stoichiometric amount of malononitrile or a slight excess (e.g., 1.1 equivalents) relative to chloroacetone. Avoid a large excess of malononitrile, as this can increase the rate of self-condensation. Running the reaction at a moderate concentration can also be beneficial; overly concentrated conditions may favor intermolecular reactions like dimerization.
Experimental Protocol for Minimizing Side Reactions:
To a stirred solution of malononitrile (1.05 eq) in a suitable solvent (e.g., ethanol or DMF) under an inert atmosphere (N₂), add a mild base such as potassium carbonate (1.5 eq) portion-wise at 0-5 °C.
Slowly add a solution of chloroacetone (1.0 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the limiting reagent.
Parameter
Recommended Condition
Rationale
Base
Potassium Carbonate, Triethylamine
Milder bases are less likely to promote the Favorskii rearrangement.
Temperature
0-5 °C initially, then room temp.
Low temperature controls the exothermic reaction and disfavors side reactions.
Addition Rate
Slow, dropwise
Maintains a low concentration of the reactive intermediates, favoring the desired pathway.
Problem 2: Formation of a Dark-Colored Reaction Mixture and Product Decomposition
Question: My reaction mixture turns dark brown or black, and the isolated product is difficult to purify and seems to degrade upon standing. Why is this happening?
Answer:
The formation of dark-colored mixtures is a common issue when synthesizing 2-aminofurans, which are known to be sensitive to air, light, and heat.[9] This coloration is indicative of product decomposition and the formation of polymeric impurities.
Causality and Mitigation Strategies:
Oxidative Degradation: The electron-rich 2-aminofuran ring system is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, especially at elevated temperatures.
Solution: It is imperative to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[9] Degassing the solvent prior to use can also be beneficial. During work-up, minimize the exposure of the product to air.
Thermal and Light Sensitivity: The product can also be sensitive to heat and light.
Solution: Avoid high reaction temperatures unless necessary for reaction completion. For purification, prioritize methods that do not require high heat, such as flash column chromatography over distillation.[9] Protect the reaction vessel and the isolated product from direct light by wrapping them in aluminum foil.
Purification and Storage Protocol:
After the reaction is complete, quench the mixture with cold water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
Concentrate the solvent in vacuo at a low temperature.
Purify the crude product promptly using flash column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).
Store the purified 2-Amino-4-methylfuran-3-carbonitrile under an inert atmosphere, at a low temperature (-20 °C is recommended), and protected from light.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile from chloroacetone and malononitrile?
A1: The reaction is believed to proceed through a variation of the Feist-Benary furan synthesis. The mechanism involves the following key steps:
Deprotonation: A base removes a proton from the active methylene group of malononitrile to form a resonance-stabilized carbanion.
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetone.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the enolate oxygen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming a dihydrofuran ring.
Dehydration/Tautomerization: The intermediate then undergoes dehydration and tautomerization to yield the aromatic 2-aminofuran product.
Caption: Proposed reaction mechanism for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
Q2: Can I use other bases for this reaction? What are the potential consequences?
A2: While other bases can be used, their choice can significantly impact the reaction outcome.
Strong Bases (e.g., Sodium Hydroxide, Sodium Ethoxide): These bases can accelerate the reaction but also significantly increase the likelihood of the Favorskii rearrangement of chloroacetone and the self-condensation of malononitrile, leading to lower yields of the desired product.[3][7]
Organic Bases (e.g., Triethylamine, DBU): These are generally milder and can be a good alternative to inorganic bases. They are less likely to promote the Favorskii rearrangement. However, their basicity should be sufficient to deprotonate malononitrile effectively.
Phase Transfer Catalysts: In a biphasic system, a phase transfer catalyst can be employed with a solid inorganic base, which can sometimes improve yields and reduce side reactions.
Q3: My TLC analysis shows a spot that does not correspond to the starting materials or the product. What could it be?
A3: An intermediate spot on TLC could be the uncyclized adduct or the hydroxydihydrofuran intermediate before dehydration.[9] If this spot persists even after the starting materials are consumed, it may indicate that the cyclization or dehydration step is slow. Gently heating the reaction mixture or extending the reaction time might help drive the reaction to completion. However, be mindful of potential product degradation with prolonged heating.
Q4: What are the best practices for purifying the final product?
A4: Given the potential for product instability, purification should be carried out efficiently and under mild conditions.
Column Chromatography: This is the most recommended method. Use silica gel and a solvent system that provides good separation (e.g., a gradient of ethyl acetate in hexanes). To minimize degradation on the acidic silica gel, you can either use deactivated silica or add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to the eluent.
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
Distillation: This is generally not recommended due to the thermal sensitivity of 2-aminofurans.[9]
Caption: A logical workflow for troubleshooting common issues in the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
References
Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved from [Link]
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved from [Link]
Favorskii rearrangement - chemeurope.com. (n.d.). Retrieved from [Link]
Favorskii Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
Organic Chemistry Rearrangement - Dr. H.N. Sinha Arts & Commerce College. (n.d.). Retrieved from [Link]
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Synthesis of 2‐aminofurans from 2‐haloketonesa - ResearchGate. (n.d.). Retrieved from [Link]
Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. - ResearchGate. (n.d.). Retrieved from [Link]
Knoevenagel condensation of the carbonyl compound and malononitrile. - ResearchGate. (n.d.). Retrieved from [Link]
Proposed mechanism of the reaction with malononitrile. - ResearchGate. (n.d.). Retrieved from [Link]
Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
Synthesis of 2 Aminofurans and 2 Aminothiophenes | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed. (n.d.). Retrieved from [Link]
Technical Support Center: Purification of 2-Amino-4-methylfuran-3-carbonitrile
Welcome to the dedicated technical support guide for the purification of 2-Amino-4-methylfuran-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the dedicated technical support guide for the purification of 2-Amino-4-methylfuran-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for the purification of highly functionalized heterocyclic compounds and are structured to address the specific challenges you may encounter with this aminofuran derivative.
Introduction to Purification Challenges
2-Amino-4-methylfuran-3-carbonitrile is a valuable building block, but its purification can be non-trivial. The presence of a nucleophilic amino group, an electrophilic nitrile, and the furan ring itself contributes to its reactivity and potential for impurity formation. Common challenges stem from:
Co-eluting Impurities: Structurally similar byproducts, such as isomeric pyrans, can be difficult to separate by standard chromatography.
Thermal Instability: Like many furan derivatives, prolonged exposure to high temperatures can lead to decomposition or polymerization.
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
Unreacted Starting Materials: Incomplete reactions can leave highly polar starting materials, such as malononitrile, in the crude product.
This guide provides systematic approaches to overcome these challenges, ensuring you obtain 2-Amino-4-methylfuran-3-carbonitrile at your desired purity.
Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address problems you might be observing during your purification workflow.
Issue 1: My crude NMR shows multiple products, and my TLC plate has several close-running spots.
Question: I've run my synthesis for 2-Amino-4-methylfuran-3-carbonitrile, and the initial analysis suggests a complex mixture. How can I identify the major impurities and select the right purification strategy?
Answer: A complex crude mixture is a common scenario in multicomponent reactions often used to synthesize aminofurans. The primary culprits are usually unreacted starting materials and isomeric byproducts.
Causality and Identification:
Unreacted Starting Materials: Highly polar starting materials, like malononitrile, will often appear at a very low Rf on your TLC plate (streaking at the baseline in non-polar solvent systems) and have characteristic signals in the ¹H NMR spectrum.
Isomeric Byproducts: The formation of 2-aminopyran derivatives is a known side reaction in the synthesis of 2-aminofuran-3-carbonitriles.[1] These isomers often have very similar polarities to the desired furan product, resulting in close-running TLC spots. Their structural similarity can be confirmed by mass spectrometry (as they are isomers, they will have the same mass) and detailed 2D NMR analysis.
Recommended Purification Workflow:
The following workflow is designed to systematically remove the common impurities.
Caption: General purification workflow for 2-Amino-4-methylfuran-3-carbonitrile.
Step-by-Step Protocols:
A. Acid/Base Extraction (for removal of acidic impurities):
Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any carboxylic acid impurities into their sodium salts, which will be extracted into the aqueous layer.
Separate the organic layer and wash it with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
B. Silica Gel Column Chromatography:
This is the most effective method for separating the desired product from non-polar impurities and unreacted starting materials.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for normal-phase chromatography, effectively separates compounds based on polarity.
Mobile Phase
Gradient elution with Hexanes and Ethyl Acetate (e.g., starting from 5% EtOAc in Hexanes and gradually increasing to 50% EtOAc).[2]
A gradient is crucial for first eluting non-polar byproducts and then cleanly eluting your moderately polar product from the baseline.
Loading Method
Dry loading onto Celite or a small amount of silica gel.
Prevents band broadening and improves separation efficiency, especially if the crude product has low solubility in the initial eluent.
Monitoring
Thin-Layer Chromatography (TLC) with UV visualization (254 nm) and a potassium permanganate (KMnO₄) stain.
The furan ring and nitrile group are UV active. The amino group will react with the KMnO₄ stain.
Issue 2: My product is still impure after column chromatography, or I am experiencing low recovery.
Question: I've performed column chromatography, but I'm either not getting baseline separation, or my yield is very low. What can I do to improve this?
Answer: This often points to a suboptimal mobile phase or issues with the compound's stability on silica gel. The amino group can sometimes interact strongly with the acidic silica, leading to tailing and poor recovery.
Troubleshooting Steps:
Optimize TLC Conditions First: Before running a large-scale column, experiment with different solvent systems on a TLC plate. Aim for an Rf value of 0.2-0.3 for your product in the chosen eluent for the best separation on the column.
Consider a Mobile Phase Modifier: If you observe significant tailing of your product spot on the TLC plate, it indicates strong interaction with the silica. Adding a small amount of a basic modifier to your eluent can improve peak shape and recovery.
Protocol: Add 0.5-1% triethylamine (Et₃N) to your hexanes/ethyl acetate mobile phase. This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of the basic amino group.
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or amino-functionalized silica.
Issue 3: My purified product is a discolored oil or solid, suggesting thermal decomposition.
Question: After concentrating my fractions, the product is a dark brown or black tar-like substance, not the expected solid. What is causing this decomposition, and how can I prevent it?
Answer: The furan moiety can be sensitive to heat and air, especially when impurities are present. The discoloration is a classic sign of decomposition or polymerization.
Preventative Measures:
Low-Temperature Evaporation: Always concentrate your solutions on a rotary evaporator with the water bath temperature kept below 40 °C.
Avoid Over-Drying: Do not leave the product on the rotary evaporator or under high vacuum for extended periods after the solvent has been removed.
Inert Atmosphere: If the compound is particularly sensitive, conduct the final concentration and storage under an inert atmosphere of nitrogen or argon.
Purification of Discolored Material:
If you already have discolored material, a final purification step of recrystallization can often remove the polymeric impurities and yield a crystalline product.
Recrystallization Protocol:
Solvent Screening: The key to successful recrystallization is finding a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3]
Good single solvents to try: Ethanol, isopropanol, or acetone.
Good two-solvent systems to try:
Dichloromethane/Hexanes
Ethyl Acetate/Hexanes
Acetone/Water
Procedure:
Place the impure solid in a flask.
Add a minimal amount of the hot "good" solvent until the solid just dissolves.
If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent at room temperature, then slowly add the "anti-solvent" until the solution becomes cloudy. Gently heat until the solution is clear again.
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a low temperature.
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-4-methylfuran-3-carbonitrile
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (C₆H₆N₂O, CAS No: 5117-87-3).[1][2] This document provides resea...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (C₆H₆N₂O, CAS No: 5117-87-3).[1][2] This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable heterocyclic building block. The furan scaffold, particularly with amino and nitrile functionalities, is a key intermediate in the development of novel pharmaceutical agents and functional materials.[1][3]
This guide is structured as a dynamic question-and-answer forum to directly address specific experimental issues. We will delve into the causality behind reaction parameters, helping you not only to solve immediate problems but also to build a robust and optimized synthetic protocol.
General Synthetic Workflow
The most common and efficient laboratory-scale synthesis of 2-amino-3-cyanofurans involves the base-catalyzed condensation of an α-hydroxyketone with malononitrile. For the target molecule, 2-Amino-4-methylfuran-3-carbonitrile, the key reactants are 1-hydroxyacetone (acetol) and malononitrile.
Caption: General workflow for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
Q1: What is a standard protocol for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile?
A1: A reliable method is the one-pot reaction between 1-hydroxyacetone and malononitrile using a basic catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization.
Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq.) and 1-hydroxyacetone (1.1 eq.) in a suitable solvent such as ethanol or isopropanol (approx. 5-10 mL per gram of malononitrile).
Catalyst Addition: To the stirred solution, add a catalytic amount of a mild organic base, such as piperidine or triethylamine (0.1-0.2 eq.), dropwise at room temperature.
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 60-80°C) and monitor the progress using Thin-Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.
Work-up: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
Isolation: Collect the resulting solid by vacuum filtration, wash it with a small amount of cold ethanol to remove residual impurities, and dry it under vacuum to yield the crude product. Further purification can be performed if necessary (see Q5).
Q2: My reaction yield is consistently low (<40%). What are the most critical parameters to investigate for optimization?
A2: Low yield is a common issue that can typically be resolved by systematically optimizing the reaction conditions. The choice of base, solvent, and temperature are interdependent and crucial for success. Many syntheses of related heterocyclic compounds report significant yield improvements after screening these parameters.[4][5][6]
Key Optimization Parameters:
Parameter
Low-Yield Observation
Recommended Action & Rationale
Base
Reaction is sluggish or does not proceed to completion.
The basicity of the catalyst is critical. If weak bases like triethylamine are ineffective, consider a slightly stronger base like piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Very strong bases (e.g., NaH, alkoxides) can promote unwanted side reactions and polymerization.[4]
Solvent
Reactants are not fully soluble, or side products are forming.
Solvent polarity affects both reactant solubility and reaction pathway. Ethanol is a good starting point. If solubility is an issue, consider DMF or DMSO. However, be aware that polar aprotic solvents can sometimes accelerate side reactions. Aprotic solvents like THF may also be effective.[7]
Temperature
Incomplete conversion at lower temperatures; decomposition at higher temperatures.
There is an optimal temperature window. If the reaction is slow, gradually increase the temperature. If you observe darkening of the reaction mixture or the formation of insoluble materials, the temperature is likely too high, causing degradation. Running the reaction at the lowest temperature that allows for a reasonable rate is ideal.
Stoichiometry
Excess of one reactant remaining after the reaction.
While a slight excess (1.1 eq.) of the ketone is common, a large excess can lead to self-condensation byproducts. Ensure accurate molar ratios of your starting materials.
Caption: Decision workflow for troubleshooting low reaction yields.
Q3: My reaction mixture turns dark brown or black, and I'm isolating an insoluble polymeric substance. What is happening?
A3: The formation of dark, insoluble solids, often referred to as "humins," is a known side reaction in furan synthesis, especially under harsh acidic or basic conditions.[8] This is likely due to:
Base-catalyzed self-condensation of 1-hydroxyacetone: Ketones with α-protons can undergo aldol-type reactions to form complex polymeric structures.
Polymerization of malononitrile or the product: The highly activated nature of these molecules can lead to polymerization, especially at elevated temperatures in the presence of a strong base.
Troubleshooting Steps:
Control Temperature: Do not overheat the reaction. Maintain the minimum temperature required for a steady reaction rate.
Slow Reagent Addition: Consider adding the base dropwise to the solution of reactants at a lower temperature (e.g., 0°C or room temp) before heating. This prevents localized high concentrations of the catalyst.
Use a Milder Base: Switch from a strong base to a milder one like triethylamine. While the reaction may be slower, it can significantly suppress polymer formation.[8]
Q4: The TLC of my crude product shows a major product spot but also several persistent side-product spots. What are these likely to be?
A4: Besides polymerization, other discrete side products can form. Understanding their origin is key to suppression.
Incomplete Cyclization: The reaction may stall after the initial Knoevenagel condensation but before the final ring-closing dehydration step, analogous to an "interrupted" Feist-Bénary reaction.[8] This results in an acyclic, highly conjugated intermediate. Solution: Ensure sufficient reaction time or consider if the catalyst is appropriate for both condensation and cyclization steps.
Thorpe-Ziegler Dimer of Malononitrile: Malononitrile can undergo base-catalyzed self-condensation to form a dimer. This is a classic Thorpe reaction.[9][10] Solution: This is often favored by very strong bases and high concentrations. Using milder conditions and ensuring the ketone is present to react with the malononitrile carbanion can minimize this.
Q5: What is the most effective method for purifying 2-Amino-4-methylfuran-3-carbonitrile?
A5: The purification strategy depends on the nature and quantity of the impurities.
Recrystallization: If the crude product is >85% pure, recrystallization is the most efficient method. Ethanol, isopropanol, or toluene are good starting solvents to screen. The goal is to find a solvent that dissolves the product well when hot but poorly when cold.
Flash Column Chromatography: For complex mixtures or to achieve very high purity, silica gel chromatography is necessary.
Stationary Phase: Standard silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate) is typically effective.
Pro-Tip for Amino Compounds: 2-aminofurans can exhibit "streaking" or tailing on silica gel due to interaction with acidic silanol groups. To prevent this and achieve sharp bands, add a small amount of triethylamine (~0.5-1%) to your eluent system.[11] This deactivates the acidic sites on the silica.
Q6: How can I definitively confirm the identity and purity of my final product?
A6: A combination of standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized 2-Amino-4-methylfuran-3-carbonitrile.
¹H NMR: Expect signals corresponding to the methyl group protons (singlet, ~2.2 ppm), the furan ring proton (singlet, ~7.0-7.5 ppm), and the amino group protons (broad singlet, ~4.5-5.5 ppm, may exchange with D₂O).
¹³C NMR: Look for characteristic peaks for the nitrile carbon (~115-120 ppm), the methyl carbon (~10-15 ppm), and the four distinct furan ring carbons.
FT-IR Spectroscopy: Key vibrational stretches to confirm functional groups include:
N-H stretches for the primary amine (two bands, ~3300-3500 cm⁻¹).
C≡N stretch for the nitrile group (sharp, medium intensity, ~2200-2250 cm⁻¹).
C-O-C stretch of the furan ring (~1000-1300 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the molecular weight of the product (122.13 g/mol ).[1]
References
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
Grokipedia. (2026). Thorpe reaction. Retrieved from [Link]
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Retrieved from [Link]
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. PubChem. Retrieved from [Link]
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
ResearchGate. (n.d.). Reactivity of 2-amino-3-cyanopyridines. Retrieved from [Link]
Technical Support Center: 2-Amino-4-methylfuran-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (AMFC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (AMFC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively diagnose problems, optimize your process, and ensure the synthesis of high-purity AMFC.
I. Overview of the Core Synthesis: The Thorpe-Ziegler Reaction
The most common and efficient route to 2-Amino-4-methylfuran-3-carbonitrile is an intramolecular Thorpe-Ziegler reaction.[1][2] This base-catalyzed reaction involves the cyclization of an α,ω-dinitrile precursor. While conceptually similar to other condensation reactions like the Dieckmann condensation, the Thorpe-Ziegler reaction is specifically tailored for nitrile-containing compounds.[1][3]
The generalized mechanism involves three key steps:
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[4][5]
Intramolecular Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic imine intermediate.
Tautomerization: The intermediate rapidly tautomerizes to the more stable β-enaminonitrile, which in this case is the furan ring system, driven by the formation of a conjugated system.[5]
Understanding this pathway is critical, as deviations at any stage can lead to the formation of specific impurities.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems observed during AMFC synthesis in a practical Q&A format.
FAQ 1: My final product is an off-color oil or a low-melting solid, and my yield is poor. What's the likely cause?
Answer: This is a classic sign of incomplete cyclization and the presence of unreacted starting materials or linear intermediates. The most common culprit is insufficient base strength or deactivation of the base by moisture.
Plausible Causes & Mechanistic Insight:
Hydrolysis of Starting Materials: The precursor to AMFC, likely a dinitrile ether, can hydrolyze if exposed to water, especially under basic conditions. This breaks the ether linkage, preventing cyclization.
Insufficient Deprotonation: If the base used (e.g., sodium ethoxide, sodium hydride) is not strong enough or has been partially quenched by water or acidic impurities in the solvent, the initial deprotonation step will be inefficient.[5] This leads to a significant amount of unreacted starting material co-purifying with your product, depressing the melting point and lowering the yield.
Polymerization: Base-catalyzed self-condensation of the starting material can occur intermolecularly if the intramolecular cyclization is slow, leading to oligomeric or polymeric byproducts.
Troubleshooting & Prevention Protocol:
Ensure Anhydrous Conditions:
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
Use freshly distilled, anhydrous solvents. A common choice is dry tetrahydrofuran (THF) or toluene.
If using sodium hydride (NaH), ensure it is a fresh dispersion and handle it under an inert atmosphere.
Verify Base Activity:
Use a fresh, unopened container of the base.
If using sodium ethoxide, it can be prepared fresh by reacting sodium metal with absolute ethanol.
Monitor Reaction Progress with TLC:
Mobile Phase: A typical system is 30-50% Ethyl Acetate in Hexane.
Visualization: Use a UV lamp (254 nm) and an iodine chamber.
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot for the product indicates reaction progression. If the starting material spot persists after the expected reaction time, the base is likely inactive.
FAQ 2: My NMR spectrum shows the correct product peaks, but also a singlet around 10-12 ppm and a broad peak. What is this impurity?
Answer: You are likely observing the presence of the corresponding carboxylic acid or amide, formed by the hydrolysis of the nitrile group. This is a very common impurity if the reaction work-up is not carefully controlled.
Plausible Causes & Mechanistic Insight:
Nitrile Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The work-up step, which often involves acidification to neutralize the base, is the most common stage for this to occur. The hydrolysis proceeds first to an amide intermediate (2-amino-4-methylfuran-3-carboxamide) and then to the carboxylic acid.
Work-up Conditions: Quenching the reaction with a strong aqueous acid (like concentrated HCl) or prolonged exposure to acidic water can readily hydrolyze the nitrile.
Identification & Resolution:
Analytical Identification:
¹H NMR: The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (10-12 ppm). The amide protons (-CONH₂) will appear as two broad singlets.
IR Spectroscopy: Look for a strong, broad O-H stretch around 3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ for the carboxylic acid. The amide will show N-H stretches around 3350 and 3180 cm⁻¹ and a C=O stretch around 1660 cm⁻¹.
LC-MS: The hydrolyzed impurities will have molecular weights corresponding to the addition of one (amide) or two (acid) molecules of water. (AMFC MW: 122.13 g/mol ; Amide MW: 140.14 g/mol ; Acid MW: 141.13 g/mol ).[6]
Purification Protocol: Acid-Base Extraction
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.
Separate the layers.
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The amide is more difficult to remove this way. If it persists, column chromatography on silica gel is the most effective method.
FAQ 3: I see an unexpected peak in my mass spectrum with an m/z of ~244. What could this be?
Answer: An m/z of approximately 244 suggests the formation of a dimer. This is a known characteristic of 2-aminofuran derivatives, which can dimerize under certain conditions, such as upon standing or in the presence of trace acid.[7]
Plausible Causes & Mechanistic Insight:
Dimerization: 2-Amino-3-cyano-furans can undergo self-condensation. The amino group of one molecule can act as a nucleophile, attacking the furan ring of another molecule, particularly if the ring is activated by protonation. The exact structure of the dimer can vary, but it results from the formation of a new C-C or C-N bond between two monomer units. Commercial suppliers note that the product may exist as a dimer in the crystalline state.[7]
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for identifying and mitigating common impurities during AMFC synthesis.
Caption: Troubleshooting workflow for AMFC synthesis.
III. Summary of Common Impurities and Analytical Signatures
For quick reference, the table below summarizes the key impurities discussed.
Impurity Name
Common Origin
Key ¹H NMR Signal (CDCl₃)
Key IR Signal (cm⁻¹)
Mass Spec (m/z)
Unreacted Precursor
Incomplete reaction; inactive base; moisture.
Varies by precursor structure.
C≡N stretch (~2250), C-O-C stretch (~1100).
Varies.
2-Amino-4-methylfuran-3-carboxamide
Partial hydrolysis of nitrile group.
Broad singlets for -NH₂ protons (~5.5-7.5 ppm).
N-H (~3350, 3180), C=O (~1660).
140.14 [M+H]⁺
2-Amino-4-methylfuran-3-carboxylic acid
Full hydrolysis of nitrile group.
Very broad singlet for -COOH (~10-12 ppm).
Broad O-H (~3300-2500), C=O (~1700).
141.13 [M+H]⁺
AMFC Dimer
Acid-catalyzed self-condensation.
Complex multiplet region.
Varies.
~244.26 [M+H]⁺
IV. Mechanistic View of Impurity Formation
The following diagram illustrates the main synthetic pathway to AMFC and the key side reactions that lead to common impurities.
Caption: Primary synthesis pathway and impurity formation routes.
By carefully controlling reaction conditions, particularly moisture and the pH during work-up, and by monitoring the reaction's progress, researchers can significantly minimize the formation of these common impurities and achieve high yields of pure 2-Amino-4-methylfuran-3-carbonitrile.
V. References
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link][6]
Grokipedia. (2026). Thorpe reaction. Retrieved from [Link][5]
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link][3]
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link][1]
Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link][2]
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-Amino-4-methylfuran-3-carbonitrile (CAS No. 5117-87-3). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable heterocyclic building block. Here, we address common challenges and questions through a practical, problem-solving lens, grounding our advice in established chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of 2-Amino-4-methylfuran-3-carbonitrile.
Question 1: My solid 2-Amino-4-methylfuran-3-carbonitrile has changed color from white/off-white to yellow or brown. Is it still usable?
Answer:
Discoloration is a primary indicator of potential degradation. While a slight change in color may not significantly impact the outcome of all synthetic routes, it warrants careful consideration and validation before use in critical applications.
Causality: The discoloration is likely due to oxidation or polymerization. The electron-rich 2-aminofuran ring system is susceptible to air oxidation, especially when exposed to light and ambient temperatures.[1] The amino group can form colored oxidation products, and trace impurities can catalyze this process over time. Some 2-aminofuran derivatives are also known to undergo photooxidative ring transformation.[1]
Recommended Action Plan:
Purity Assessment: Before use, assess the purity of the discolored material. A simple Thin Layer Chromatography (TLC) comparison against a reference sample (if available) can be insightful. For a more quantitative analysis, techniques like NMR spectroscopy or LC-MS are recommended to identify the percentage of the desired compound and characterize any significant impurities.
Small-Scale Test Reaction: If the purity is deemed acceptable (e.g., >95%), perform a small-scale test reaction. Compare the yield and purity of the product with results from previous successful experiments.
Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. However, be aware that the compound's stability on silica gel should be evaluated first, as the acidic nature of silica can sometimes degrade sensitive amines. A neutral support like alumina might be a better alternative.
When to Discard: If purification is not feasible or the test reaction yields poor results, it is best to discard the reagent to ensure the reliability and reproducibility of your experiments.
Question 2: I am observing unexpected impurities in my sample by NMR or LC-MS analysis. What are the likely degradation products?
Answer:
Based on the known reactivity of 2-aminofurans and aminonitriles, several degradation pathways are possible. Identifying these impurities can help diagnose the storage or handling issue.
Plausible Degradation Pathways & Products:
Oxidation: The furan ring is prone to oxidation, which can lead to ring-opening and the formation of highly unsaturated dicarbonyl compounds or lactones.[1] Photooxidative processes can transform the furan ring into derivatives like 2-oxopyrroles.[1]
Hydrolysis: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to moisture, particularly under acidic or basic conditions. While typically slow at neutral pH, this can be catalyzed by trace acidic or basic impurities.
Polymerization: Aminofurans can be unstable and may polymerize, especially if impure or stored at elevated temperatures. This often manifests as an insoluble, dark-colored material.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for assessing the quality of your reagent when encountering issues.
graph TD;
A[Start: Reaction Failure or Suspected Reagent Degradation] --> B{Observe Physical Properties};
B --> C[Color Change?];
B --> D[Insolubles Present?];
C --> E{Assess Purity};
D --> E;
E --> F[TLC Analysis];
E --> G[NMR / LC-MS Analysis];
F --> H{Compare to Standard};
G --> H;
H --> I{Purity Acceptable?};
I -- Yes --> J[Proceed with Small-Scale Test Reaction];
I -- No --> K[Purify or Discard Reagent];
J --> L{Test Reaction Successful?};
L -- Yes --> M[Proceed with Full-Scale Reaction];
L -- No --> K;
subgraph Legend
direction LR
N1[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Process Step"]
N2[style=filled, shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Decision Point"]
N3[style=filled, shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Action/Outcome"]
end
style A fill:#34A853,fontcolor:#FFFFFF
style M fill:#34A853,fontcolor:#FFFFFF
style K fill:#EA4335,fontcolor:#FFFFFF
Caption: Troubleshooting workflow for assessing reagent quality.
Question 3: My reaction yield is consistently lower than expected. Could the quality of my 2-Amino-4-methylfuran-3-carbonitrile be the cause?
Answer:
Absolutely. The quality of a starting material is a critical parameter for reaction success. If you have ruled out other experimental variables (e.g., solvent quality, temperature control, reaction time), the reagent itself is a likely culprit.
Impact of Impurities:
Lower Molar Equivalents: If the reagent has degraded, its actual purity is lower than assumed. This means you are adding fewer molar equivalents of the active compound than calculated, leading to incomplete conversion of other reactants.
Inhibitory Side Products: Degradation products can sometimes interfere with or inhibit the desired reaction pathway. For example, acidic impurities from hydrolysis could neutralize a basic catalyst or a basic reaction intermediate.
Competitive Side Reactions: Impurities may participate in competing side reactions, consuming your substrate or catalyst and generating a more complex product mixture, which complicates purification and lowers the isolated yield of the desired product.
Preventative Measures:
Verify Purity: Always verify the purity of a new or aged bottle of the reagent before use in a large-scale or critical synthesis.
Proper Stoichiometry: If you determine the purity is, for example, 90%, adjust the mass of reagent used accordingly to ensure the correct molar stoichiometry.
Inert Atmosphere: For sensitive reactions, consider dispensing the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to prevent exposure to air and moisture.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What are the optimal long-term storage conditions for 2-Amino-4-methylfuran-3-carbonitrile?
Answer:
Proper long-term storage is essential to maximize the shelf-life and maintain the integrity of the compound. Based on its chemical structure and safety data, the following conditions are recommended.[2]
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Reduces the rate of potential decomposition and polymerization reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.[2]
Light
Amber vial or store in the dark
Protects the light-sensitive compound from photo-induced degradation.
Container
Tightly sealed, airtight container
Prevents ingress of air and moisture from the storage environment.
Question 2: What are the recommended short-term handling and storage procedures for an opened container?
Answer:
Once a container is opened, the risk of degradation increases. Follow these steps to maintain quality:
Minimize Exposure: Open the container only when you are ready to weigh the material. Minimize the time the container is open to the atmosphere.
Inert Gas Blanket: Before re-sealing, flush the headspace of the container with a dry, inert gas like nitrogen or argon.
Secure Sealing: Ensure the cap is tightly secured. For screw-cap vials, using paraffin film around the cap can provide an extra barrier against moisture and air.
Consistent Storage: Promptly return the container to the recommended long-term storage conditions (refrigerated, in the dark).
Question 3: What are the primary physical signs of degradation?
Answer:
Visual inspection is the first line of defense in assessing reagent quality. Look for:
Color Change: A noticeable change from its original color (typically white, off-white, or light yellow) to a darker yellow, brown, or black.
Change in Consistency: The appearance of dark, tarry, or insoluble particulates in the solid.
Odor: While not a primary indicator for this specific compound, any unusual or strong chemical odor not typical for the substance could suggest the presence of volatile degradation products.
Question 4: Is this compound sensitive to air, moisture, or light?
Answer:
Yes, it is sensitive to all three, which is typical for many aminofuran derivatives.
Air (Oxygen): The electron-rich aromatic furan ring and the amino substituent make it susceptible to oxidation.[1]
Moisture: The nitrile group is susceptible to hydrolysis over time.
Light: The compound is noted as being light-sensitive, which can promote oxidative reactions and other degradation pathways.
Question 5: What are the main chemical incompatibilities for this compound?
Answer:
To prevent hazardous reactions or degradation of the material, avoid contact with the following:
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[2]
Strong Acids: Will protonate the basic amino group in an exothermic reaction. May also catalyze the hydrolysis of the nitrile group.[2]
Strong Bases: May deprotonate the amino group or catalyze nitrile hydrolysis.[2]
Heat and Ignition Sources: The compound should be kept away from open flames, sparks, and hot surfaces.
References
ResearchGate. (2025). 2-Aminofurans and 3-Aminofurans. [Link]
Technical Support Center: Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity. Our approach is grounded in mechanistic principles and practical laboratory experience.
The synthesis of 2-amino-4-methylfuran-3-carbonitrile is a valuable transformation, yielding a versatile building block in medicinal chemistry. However, like many heterocyclic syntheses, it is not without its challenges. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-4-methylfuran-3-carbonitrile?
A1: A prevalent and efficient method for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile is a variation of the Thorpe-Ziegler reaction, which is conceptually similar to the initial steps of a Feist-Benary furan synthesis. This involves the base-catalyzed condensation of an α-haloketone, such as chloroacetone, with malononitrile.
Q2: My reaction mixture turns dark brown or black upon adding the base. What is causing this, and how can I prevent it?
A2: The formation of dark-colored mixtures, often containing insoluble "humins," is a common indicator of product or intermediate decomposition. 2-Aminofurans can be sensitive to strong bases, air, and heat.
Causality : The high reactivity of intermediates and the product under basic conditions can lead to polymerization and other side reactions. The electron-rich aminofuran ring is susceptible to oxidation.
Preventative Measures :
Inert Atmosphere : Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
Controlled Temperature : Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate decomposition.
Choice of Base : A milder base or a hindered non-nucleophilic base may be beneficial. While a base is necessary for the initial deprotonation of malononitrile, a very strong base can promote undesired side reactions.
Work-up : Upon completion, neutralize the reaction mixture promptly and proceed with extraction to minimize the exposure of the product to the basic reaction conditions.
Q3: The yield of my reaction is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from a variety of factors, from incomplete reactions to the formation of side products. A systematic approach to optimization is crucial.
Incomplete Reaction : Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Side Product Formation : The formation of isomeric furans or other heterocyclic systems can significantly reduce the yield of the desired product. The choice of solvent and base can influence the reaction pathway.
Purification Losses : 2-Amino-4-methylfuran-3-carbonitrile can be sensitive to prolonged exposure to silica gel during column chromatography. Deactivating the silica gel with a small percentage of triethylamine in the eluent can help to mitigate this.
Troubleshooting Guide: A Deeper Dive
Problem 1: Formation of Isomeric Byproducts
Q: I've isolated a byproduct with the same mass as my product. What could it be and how do I avoid it?
A: A common issue is the formation of a regioisomeric furan or even a different heterocyclic ring system, such as a 2-aminopyran.
Paal-Knorr Type Cyclization : An intermediate 1,4-dicarbonyl compound can potentially undergo an alternative cyclization, leading to an isomeric furan. The regioselectivity is often influenced by the substitution pattern and reaction conditions.
Formation of 2-Aminopyrans : In multicomponent reactions, a competing pathway can lead to the formation of isomeric 2-aminopyrans. This is particularly relevant when the reaction conditions favor a Michael addition followed by a different cyclization pathway.
Table 1: Influence of Reaction Conditions on Product Distribution
Parameter
Condition A (Favors Desired Product)
Condition B (May Favor Byproducts)
Rationale
Base
Milder, non-nucleophilic base (e.g., triethylamine, DBU)
Strong, nucleophilic base (e.g., sodium ethoxide)
A strong nucleophilic base can participate in competing reactions.
Solvent
Aprotic solvent (e.g., THF, Dioxane)
Protic solvent (e.g., Ethanol)
Aprotic solvents can better solvate the cation of the base, increasing its reactivity for deprotonation without interfering with the cyclization.
Temperature
Lower to moderate temperature
High temperature
Higher temperatures can provide the activation energy for alternative reaction pathways.
Problem 2: Reaction Stalls at an Intermediate Stage
Q: My TLC analysis shows a new spot, but it's not my final product, and the reaction won't proceed further. What is happening?
A: The reaction may be stalling at a stable intermediate, such as a hydroxydihydrofuran, which is a phenomenon sometimes referred to as an "interrupted" Feist-Benary reaction.[1] The final dehydration step to form the aromatic furan ring can be sluggish.
Troubleshooting Steps :
Acid-Catalyzed Dehydration : After the initial base-catalyzed condensation, a careful, post-reaction acidic work-up can facilitate the elimination of water to form the furan ring. A dilute solution of HCl is often sufficient.
Dehydrating Agent : In some cases, the addition of a dehydrating agent during the reaction or work-up can be beneficial.
Experimental Protocols
Representative Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
This protocol is a representative procedure based on common synthetic strategies for this class of compounds.
Reaction Setup : To a solution of malononitrile (1.0 eq) in a suitable aprotic solvent such as THF, add a base (e.g., triethylamine, 1.1 eq) under an inert atmosphere of nitrogen.
Addition of Alkylating Agent : Cool the mixture in an ice bath and add chloroacetone (1.0 eq) dropwise, maintaining the temperature below 10 °C.
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification : Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Amino-4-methylfuran-3-carbonitrile.
Visualizing the Synthesis and Troubleshooting
Reaction Pathway
Caption: Synthetic pathway for 2-Amino-4-methylfuran-3-carbonitrile.
Technical Support Center: Preventing Byproduct Formation in Aminofuran Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of aminofurans. These heterocyclic scaffolds are pivotal in medicinal c...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of aminofurans. These heterocyclic scaffolds are pivotal in medicinal chemistry, yet their synthesis can be hampered by the formation of persistent and challenging byproducts. This guide provides in-depth, field-tested troubleshooting strategies and detailed protocols to help you minimize impurities, optimize yields, and ensure the integrity of your synthetic routes.
Our approach is built on explaining the chemical causality behind each experimental step. By understanding why a byproduct forms, you can strategically adjust your reaction parameters to favor the desired product pathway.
General Troubleshooting: Frequently Asked Questions
This section addresses broad issues that can arise during various aminofuran syntheses.
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble material. What is happening and how can I prevent it?
A1: The formation of dark, polymeric material, often referred to as "humins," is a classic sign of product or intermediate decomposition.[1][2] The furan ring, particularly when substituted with an electron-donating amino group, is highly sensitive to acidic conditions, heat, and oxygen.[1][3]
Causality: Under acidic conditions, the furan ring can be protonated, which activates it towards polymerization or ring-opening.[3] Similarly, prolonged heating or exposure to atmospheric oxygen can lead to oxidative degradation and subsequent polymerization.
Preventative Strategies:
Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate decomposition pathways.[1]
Protect from Light: Some intermediates and products may be light-sensitive. Protect your reaction vessel from direct light.
pH Management: During work-up, avoid strong mineral acids. If an aqueous wash is necessary, use neutral or slightly basic solutions (e.g., saturated sodium bicarbonate) and minimize the contact time.[1]
Purification Considerations: During purification, minimize the product's contact time with silica gel, which is inherently acidic. Consider using deactivated (neutral) silica gel or an alternative purification method like crystallization if possible.
Q2: My desired aminofuran seems to be decomposing during the aqueous work-up or purification. How can I improve its stability?
A2: This is a direct consequence of the furan ring's instability, especially in the presence of acid and water. The furan ring of 2-aminofurans can be susceptible to cleavage under these conditions.[1]
Causality: The mechanism often involves protonation of the furan ring, followed by nucleophilic attack by water, leading to a ring-opened 1,4-dicarbonyl species or other degradation products.
Recommended Solutions:
Non-Aqueous Work-up: Whenever feasible, utilize a non-aqueous work-up. This could involve simply filtering the reaction mixture and concentrating the filtrate under reduced pressure.
Minimize Water Contact: If an aqueous wash is unavoidable, perform it quickly at low temperatures (0 °C) and use deoxygenated, neutral pH water or a buffered solution. Immediately extract the product into an organic solvent.
Use of Protecting Groups: For particularly sensitive aminofurans, temporary protection of the amino group with a tosyl or benzyl group can enhance stability, facilitating easier purification and handling.[4]
Method-Specific Troubleshooting Guides
The Feist-Benary Synthesis
This classic method condenses an α-halo ketone with a β-dicarbonyl compound. While powerful, it is prone to specific side reactions.[5][6]
Q1: I'm observing a mixture of regioisomeric furans that are difficult to separate. How can I improve the selectivity for my desired product?
A1: This is a very common issue in Feist-Benary type syntheses. The formation of a regioisomeric furan byproduct occurs when the 1,4-dicarbonyl intermediate undergoes a competing Paal-Knorr type cyclization.[1][7]
Causality & Mechanistic Insight: The Feist-Benary pathway and the competing Paal-Knorr pathway diverge from a common intermediate. The conditions of the reaction dictate which cyclization is favored.
Caption: Competing pathways in Feist-Benary synthesis.
Troubleshooting Strategies:
Optimize the Base: The choice of base is critical. Milder bases like triethylamine or pyridine are often preferred over stronger bases like sodium hydroxide, as they can better control the reaction pathway.[8]
Solvent Polarity: Adjusting the solvent can influence the selectivity. Non-polar solvents may suppress the competing Paal-Knorr cyclization.
Temperature Control: Carefully control the reaction temperature. Lowering the temperature may favor one pathway over the other.
Q2: My reaction seems to have stalled at the hydroxydihydrofuran stage. How do I drive the final dehydration to form the aromatic furan?
A2: This is known as an "interrupted" Feist-Benary reaction, where the stable hydroxydihydrofuran intermediate fails to eliminate water to form the final aromatic product.[1][9]
Causality: The final dehydration step is often the most challenging and may require specific conditions to proceed to completion. The stability of the hydroxydihydrofuran can halt the reaction sequence.
Recommended Solutions:
Acid-Catalyzed Dehydration: After the initial base-catalyzed condensation, a post-reaction acidic work-up or the addition of a catalytic amount of acid (e.g., p-toluenesulfonic acid, HCl) can facilitate the elimination of water.[10]
Use of a Dehydrating Agent: Incorporating a dehydrating agent like anhydrous magnesium sulfate or molecular sieves into the reaction mixture can help drive the equilibrium towards the dehydrated furan product.
Increase Temperature/Time: If the reaction is clean but incomplete, cautiously increasing the reaction temperature or extending the reaction time may be sufficient to promote full conversion.
Paal-Knorr Furan Synthesis
This method relies on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[11]
Q1: My Paal-Knorr synthesis is producing a significant amount of a pyrrole byproduct. What is the source of this contamination?
A1: The Paal-Knorr synthesis is also a classic method for synthesizing pyrroles by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine.[10] The presence of a pyrrole byproduct strongly indicates contamination from a nitrogen source.
Causality: If ammonia or an amine is present, it can compete with the intramolecular cyclization pathway that forms the furan, leading to the formation of a pyrrole ring instead.
Caption: Formation of pyrrole byproducts in Paal-Knorr synthesis.
Troubleshooting Steps:
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and free from any nitrogen-containing impurities. Use high-purity, anhydrous solvents.
Glassware Preparation: Thoroughly clean and dry all glassware to remove any residual contaminants.
Summary of Common Byproducts and Solutions
The following table summarizes the key issues and recommended actions for preventing byproduct formation in aminofuran synthesis.
Problem / Byproduct
Potential Cause(s)
Recommended Solution(s)
Relevant Synthesis
Polymerization / "Humins"
Reaction is too acidic; prolonged heating; exposure to oxygen.[1][2]
Run under inert atmosphere; control temperature; use neutral or basic work-up.[1]
Use non-aqueous work-up; minimize contact time with water; work at low temperatures.[1]
General
Isomeric Furans
Competing Paal-Knorr type cyclization of the 1,4-dicarbonyl intermediate.[7]
Optimize base (use milder base), solvent, and temperature to favor the desired pathway.[1]
Feist-Benary
Hydroxydihydrofurans
Incomplete dehydration in the final step of the reaction ("interrupted" reaction).[9]
Ensure complete dehydration via acidic work-up, use of a dehydrating agent, or increased time/temperature.[1]
Feist-Benary
Pyrrole Byproducts
Contamination of the reaction with an amine or ammonia source.[10]
Ensure high purity of all reagents and solvents; use clean, dry glassware.
Paal-Knorr
2-Aminopyrans
A competing reaction pathway in certain multicomponent reactions.[1]
The choice of reactants and catalyst is crucial; re-evaluate the catalytic system and reaction conditions.
Multicomponent
Experimental Protocol: A General Guideline for Feist-Benary Synthesis
This protocol provides a generalized, step-by-step methodology for the synthesis of a 2-aminofuran derivative via the Feist-Benary reaction. It must be adapted based on the specific substrates used.
Materials:
α-Halo ketone (1.0 eq)
β-Ketoester or β-diketone (1.1 eq)
Base (e.g., triethylamine, pyridine) (1.5 eq)
Anhydrous solvent (e.g., ethanol, DMF)
Inert gas supply (Nitrogen or Argon)
Procedure:
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the system with an inert gas (N₂ or Ar).
Reagent Addition: To the flask, add the anhydrous solvent, the β-dicarbonyl compound (1.1 eq), and the base (1.5 eq). Stir the mixture until all components are dissolved.
Initiation: Slowly add the α-halo ketone (1.0 eq) to the stirred mixture at room temperature. An exotherm may be observed.
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.
Work-up: Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or brine. Crucially, avoid acidic washes unless specifically required for the dehydration step.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (consider using deactivated silica) to isolate the desired 2-aminofuran.[1]
Caption: General troubleshooting workflow for aminofuran synthesis.
References
BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds.
BenchChem. (2025). side reactions and byproducts in Paal-Knorr furan synthesis.
Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Introduction Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (CAS No: 5117-87-3). This molecule is a valuable heterocyclic building block in medicinal and industrial chemi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile (CAS No: 5117-87-3). This molecule is a valuable heterocyclic building block in medicinal and industrial chemistry.[1][2] While its synthesis on a laboratory scale is well-established, scaling up production presents unique challenges that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols, grounding our advice in established chemical principles.
Section 1: Reaction Overview & Core Mechanism
The synthesis of 2-amino-4-methylfuran-3-carbonitrile is typically achieved via a variation of the Thorpe-Ziegler reaction, a base-catalyzed condensation of nitriles.[3][4] In this specific case, it involves the reaction of an α-hydroxyketone (1-hydroxybutan-2-one) with an active methylene nitrile (malononitrile).
The mechanism proceeds through several key steps:
Deprotonation: A base abstracts an acidic α-proton from malononitrile to form a resonance-stabilized carbanion.
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 1-hydroxybutan-2-one.
Intramolecular Cyclization: A subsequent intramolecular SN2 reaction or condensation, driven by the proximity of the reacting groups, forms the furan ring.
Tautomerization: The final enamine product is formed, which is the more stable tautomer due to the conjugated system.[4]
This pathway is efficient for forming the highly functionalized furan ring system.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when transitioning from bench-scale to pilot-plant production.
Q: My reaction yield dropped from ~85% at the 5g scale to less than 50% at the 100g scale. What are the most likely causes?
A: This is a classic scale-up challenge, often rooted in issues of mass and heat transfer.
Poor Thermal Management: The initial deprotonation of malononitrile by a strong base is significantly exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for rapid heat dissipation to the surroundings. At a larger scale, this heat can build up, leading to localized "hot spots." This excess heat can cause degradation of starting materials, the product, or promote side reactions, leading to the formation of intractable tars.
Solution: Implement controlled, slow addition of the base using a syringe pump or dropping funnel. Ensure the reaction vessel is equipped with an efficient overhead stirrer and a cooling bath capable of maintaining the target internal temperature. For very large scales, a jacketed reactor with a dedicated cooling unit is essential.
Inefficient Mixing: As the reaction progresses, intermediates or the product itself may precipitate, creating a thick slurry. Inadequate agitation (e.g., using a small magnetic stir bar in a large vessel) will result in poor mixing. This prevents the reactants from interacting effectively and can lead to isolated pockets of high concentration, fostering byproduct formation.
Solution: Switch from magnetic stirring to mechanical overhead stirring. Ensure the impeller is appropriately sized for the vessel and the stirring speed is sufficient to maintain a homogeneous suspension of all components.
Base Stoichiometry and Choice: The choice and amount of base are critical. While catalytic amounts may work at a small scale, some base can be consumed by acidic impurities or react with the glass surface of the reactor over longer reaction times at scale.
Solution: Re-evaluate the base stoichiometry. A slight excess (e.g., 1.1-1.2 equivalents) might be necessary at scale. Consider switching to a non-nucleophilic base like LHMDS or NaH if using alkoxides, which can sometimes participate in side reactions.[4]
Q: I am observing a significant amount of a dark, polymeric byproduct that complicates purification. What is it and how can I minimize it?
A: The dark byproduct is likely a result of the base-catalyzed self-condensation or polymerization of malononitrile or intermediates. This is a common failure mode in Thorpe-type reactions.[3][5]
Cause: High local concentrations of the malononitrile carbanion and/or elevated temperatures.
Prevention Strategy (High Dilution Principle): The Thorpe-Ziegler cyclization is an intramolecular reaction. To favor it over the intermolecular polymerization, the reaction should be run under high-dilution conditions. This principle states that at very low concentrations, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule.
Solution: Instead of adding the base to a mixture of the ketone and nitrile, try a "reverse addition" where a solution of the starting materials is added slowly and simultaneously to a solution of the base in the main reactor. This keeps the concentration of the reactive carbanion low at all times, favoring the desired intramolecular cyclization.
Q: The reaction appears to stall at ~60-70% conversion, even after extended reaction times. Why is this happening?
A: Reaction stalling can be frustrating and points to several potential issues.
Poor Solubility: An intermediate may be precipitating from the solution and is not reactive in its solid form.
Solution: Experiment with a different solvent system that offers better solubility for all components. Aprotic polar solvents like THF, DMF, or DMSO are often effective.[4] A co-solvent system might also be beneficial.
Catalyst/Base Deactivation: If using a moisture-sensitive base like sodium hydride (NaH), it can be deactivated by trace amounts of water in the reagents or solvent.
Solution: Ensure all reagents and solvents are rigorously dried before use. Use fresh, high-quality base. Molecular sieves can be used to dry solvents effectively.[6]
Product Inhibition: The product itself, being an amine, might have a slight basicity that interferes with the catalytic cycle, although this is less common for enamine products. A more likely scenario is that the product precipitates and coats the particles of a heterogeneous base (like NaH), preventing further reaction.
Solution: Ensure vigorous stirring (as mentioned above) to keep solid surfaces clean and reactive.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this synthesis?A: The purity of your starting materials is paramount.
1-Hydroxybutan-2-one: Should be free of acidic impurities that would consume the base. Water content should be minimal.
Malononitrile: Must be pure and colorless. Yellowing can indicate the presence of impurities that may lead to colored byproducts.
Base: Use a fresh, high-purity base. If using sodium ethoxide or tert-butoxide, ensure it has not degraded due to moisture exposure.
Solvent: Use an anhydrous grade solvent. Water is detrimental to the reaction, consuming the strong base required for the initial deprotonation.
Q2: How can I effectively purify 2-Amino-4-methylfuran-3-carbonitrile on a multi-gram scale?A: Purification can be a bottleneck.
Crystallization: This is the most scalable and cost-effective method. The crude product should first be isolated and dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene). Upon cooling, the pure product should crystallize. You may need to perform a solvent screen to find the optimal system that provides good recovery and high purity.
Acid-Base Extraction: A patent for a related compound suggests a purification method involving salification.[7] You can dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The aminofuran will protonate and move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which is then extracted back into an organic solvent.
Silica Gel Chromatography: While effective at the lab scale, column chromatography is often undesirable for large-scale production due to cost and solvent waste. It should be reserved as a final polishing step if very high purity is required and crystallization fails.
Q3: What are the primary safety hazards I should be aware of when scaling up this synthesis?A: Safety must be the top priority.
Chemical Toxicity: 2-Amino-4-methylfuran-3-carbonitrile is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[8] The starting material, malononitrile, is also highly toxic.
Flammability: Many organic solvents used (e.g., THF, ethanol) are flammable. Ensure the reaction is performed in a well-ventilated area (fume hood or walk-in hood) away from ignition sources.[9]
Base Handling: Strong bases like sodium hydride (NaH) are pyrophoric and react violently with water. Alkali metal alkoxides are highly corrosive.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat. For large-scale operations, respiratory protection may be necessary.
Hazard Summary
GHS Pictograms
Hazard Statement
Precautionary Measures
2-Amino-4-methylfuran-3-carbonitrile
❗
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]
Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-hydroxybutan-2-one (4.4 g, 50 mmol) and malononitrile (3.3 g, 50 mmol) in anhydrous ethanol (100 mL).
Cooling: Cool the mixture to 0-5 °C using an ice bath.
Base Addition: Prepare a solution of sodium ethoxide (3.74 g, 55 mmol) in anhydrous ethanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, neutralize the mixture with glacial acetic acid. Reduce the solvent volume by approximately 75% using a rotary evaporator.
Isolation: Add 100 mL of deionized water to the concentrated mixture. The product should precipitate as a solid. Stir for 30 minutes in an ice bath.
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield 2-Amino-4-methylfuran-3-carbonitrile as a crystalline solid.
Protocol 2: Pilot-Scale Synthesis (100 g Scale) - Key Modifications
Parameter
Lab Scale (5 g)
Pilot Scale (100 g)
Rationale for Change
1-Hydroxybutan-2-one
4.4 g (50 mmol)
88.1 g (1.0 mol)
Direct 20x scale-up
Malononitrile
3.3 g (50 mmol)
66.1 g (1.0 mol)
Direct 20x scale-up
Sodium Ethoxide
3.74 g (55 mmol, 1.1 eq)
78.3 g (1.15 mol, 1.15 eq)
Slightly increased equivalents to account for potential impurities/moisture at scale.
Solvent (Anhydrous THF)
150 mL (Ethanol)
3.0 L
Switched to THF for better solubility and used a higher dilution ratio (3 L/mol vs 3 L/mol) to manage exotherm and minimize byproducts.
Reaction Vessel
250 mL RBF
5 L Jacketed Glass Reactor
Allows for precise temperature control and safer operation.
Agitation
Magnetic Stirrer
Mechanical Overhead Stirrer
Ensures efficient mixing of the heterogeneous mixture.
Base Addition
Manual Dropwise (30 min)
Addition Pump (2 hours)
Slower addition is critical for controlling the exotherm at a larger scale.
Workup
Rotary Evaporator
Distillation / Water Quench
Direct quenching into water is often more practical at scale than large-volume rotary evaporation.
Section 5: Workflow & Logic Diagrams
Diagram 1: Reaction Mechanism
Caption: Simplified reaction mechanism for the synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing low-yield issues.
PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.[Link]
Technical Support Center: Catalyst Selection for 2-Amino-4-methylfuran-3-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Amino-4-methylfuran-3-carbonitrile and which catalysts are used?
The most direct and established method for synthesizing 2-Amino-4-methylfuran-3-carbonitrile and related aminofurans is the Thorpe-Ziegler cyclization .[1][2] This reaction is a base-catalyzed intramolecular condensation of a dinitrile precursor, in this case, a molecule like (2-cyanopropoxy)acetonitrile. The reaction proceeds via an intramolecular nucleophilic attack to form a cyclic enamine, which is the desired product.[2][3]
The choice of catalyst is critical and is exclusively a strong base capable of deprotonating the α-carbon to a nitrile group.
Q2: Why is a strong base necessary as a catalyst for this reaction?
The mechanism of the Thorpe-Ziegler reaction hinges on the formation of a resonance-stabilized carbanion (a nitrile enolate).[3] This is the key nucleophile in the cyclization step. The protons on the carbon atom adjacent to a nitrile group (α-protons) are weakly acidic, but not acidic enough to be removed by weak bases. A strong base is required to abstract this proton and generate a sufficient concentration of the carbanion to drive the reaction forward.
Q3: Which strong bases are most effective? Can I use a common organic base like triethylamine?
Triethylamine (TEA) is generally not strong enough to effectively catalyze this reaction. The reaction requires a base with a pKa significantly higher than that of the dinitrile precursor's α-proton. The most effective catalysts are strong, sterically hindered bases that minimize side reactions.
Strong, non-nucleophilic organic base, good solubility.[4]
May not be strong enough for all substrates; can be expensive.
Q4: What is the proposed reaction mechanism?
The synthesis follows the classical Thorpe-Ziegler pathway. The base initiates a cascade of intramolecular reactions culminating in the stable aromatic furan ring.
Caption: Thorpe-Ziegler mechanism for aminofuran synthesis.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common problems encountered during the synthesis of 2-Amino-4-methylfuran-3-carbonitrile.
Problem 1: Low to No Product Yield
Symptom: TLC or LC-MS analysis shows only starting material, even after extended reaction time.
Possible Causes & Solutions:
Inactive Catalyst: The most common issue is a deactivated base. Alkali metal alkoxides (NaOEt, KOt-Bu) and hydrides (NaH) are highly sensitive to moisture and air.
Solution: Use freshly opened reagents. If using sodium hydride, ensure the mineral oil is thoroughly washed away with dry hexanes under an inert atmosphere before adding the solvent. For alkoxides, purchase from a reputable supplier and handle strictly under nitrogen or argon.
Insufficient Base Strength: The chosen base may not be strong enough for your specific substrate or conditions.
Solution: If using NaOEt or KOt-Bu with poor results, consider switching to a more powerful, non-nucleophilic base like NaH or LHMDS.[3]
Low Reaction Temperature: Condensation reactions often have a significant activation energy.
Solution: While starting the reaction at room temperature is common, gentle heating (40-60 °C) in a suitable solvent like THF or Dioxane can initiate the reaction. Monitor carefully to avoid side reactions.
Solvent Purity: Protic impurities (water, alcohols) in the solvent will quench the base and the carbanion intermediate.
Solution: Use anhydrous solvents. Ensure solvents like THF or DMF are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or sourced from a sealed bottle over molecular sieves.
Caption: Decision workflow for troubleshooting low reaction yield.
Problem 2: Formation of a Ketone Byproduct
Symptom: Mass spectrometry reveals a significant peak corresponding to the mass of 4-methyl-2-oxo-2,3-dihydrofuran-3-carbonitrile.
Cause: The enamine product (2-aminofuran) is susceptible to hydrolysis, especially under acidic conditions.[2][5] If the reaction workup involves an acidic quench (e.g., NH₄Cl or dilute HCl), the enamine can be readily hydrolyzed to the corresponding cyclic ketone.
Solution:
Neutral or Basic Workup: Avoid acidic quenches. The reaction should be carefully quenched with a non-acidic proton source like ice-cold water or a saturated solution of sodium bicarbonate.
Temperature Control: Perform the workup at low temperatures (0 °C) to minimize the rate of hydrolysis.
Prompt Extraction: After quenching, immediately extract the product into an organic solvent (e.g., ethyl acetate) and dry it to remove water, which can contribute to hydrolysis even under neutral pH.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH) Catalyst
This protocol is recommended for achieving high yields due to the strength and non-nucleophilic nature of NaH.
Materials:
(2-cyanopropoxy)acetonitrile (1.0 eq)
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Anhydrous Hexanes
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Ethyl Acetate
Brine (Saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Catalyst Preparation: Under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
Wash the NaH three times with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
Dry the washed NaH under a stream of inert gas or under vacuum for 10-15 minutes.
Reaction Setup: Add anhydrous THF to the flask to create a slurry of NaH (approx. 0.5 M concentration based on the starting material). Cool the slurry to 0 °C in an ice bath.
In the dropping funnel, prepare a solution of (2-cyanopropoxy)acetonitrile (1.0 eq) in anhydrous THF.
Reaction Execution: Add the substrate solution dropwise to the stirred NaH slurry over 30 minutes, maintaining the temperature at 0 °C. Hydrogen gas will evolve; ensure proper ventilation to a fume hood or an oil bubbler.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.
Follow the quench with a saturated solution of NaHCO₃.
Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure 2-Amino-4-methylfuran-3-carbonitrile.
References
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
Wang, Z. (2010). Thorpe-Ziegler Cyclization. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203.
BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Retrieved from BenchChem Technical Support.
Wikipedia contributors. (n.d.). Thorpe reaction. In Wikipedia, The Free Encyclopedia.
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from Chem-Station International Edition.
Wang, L. C., Geng, H. Q., Peng, J. B., & Wu, X. F. (2020). Iron-Catalyzed Synthesis of 2-Aminofurans from 2-Haloketones and Tertiary Amines or Enamines. Advanced Synthesis & Catalysis.
Hesse, S., et al. (2014). Regioselective Thorpe–Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. Synthesis, 46(04), 483-489.
Kambe, N., et al. (1981). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Synthesis.
O'Reilly, B. D., & El-Kattan, Y. (2014). Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. ChemInform.
A Senior Application Scientist's Guide to 2-Amino-3-Cyanofurans: A Comparative Analysis of 2-Amino-4-methylfuran-3-carbonitrile
Abstract The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Among its many derivatives, th...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Among its many derivatives, the 2-aminofuran moiety stands out for its versatile reactivity and significant biological potential.[3] This guide provides an in-depth comparison of 2-Amino-4-methylfuran-3-carbonitrile, a key chemical intermediate, against other structurally related aminofuran derivatives. We will dissect their physicochemical properties, synthetic pathways, chemical reactivity, and biological applications, supported by experimental data and protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of these heterocyclic compounds for the design of novel therapeutics and functional materials.
Introduction: The Significance of the 2-Amino-3-Cyanofuran Scaffold
Heterocyclic compounds form the backbone of modern pharmaceuticals, and the furan ring, a five-membered aromatic heterocycle containing oxygen, is a recurring motif.[1] Its unique electronic and steric properties often enhance drug-receptor interactions, improve bioavailability, and provide metabolic stability. The introduction of an amino group at the C2 position and an electron-withdrawing nitrile group at the C3 position creates the 2-amino-3-cyanofuran scaffold, a highly functionalized and reactive system. This arrangement is not only crucial for stabilizing the otherwise labile aminofuran ring but also serves as a versatile handle for further chemical transformations.[4]
2-Amino-4-methylfuran-3-carbonitrile is a prime example of this scaffold, serving as a valuable building block in the synthesis of more complex molecules.[5][6] Its demonstrated antibacterial activity hints at a broader therapeutic potential.[5] To fully appreciate its utility, it is essential to understand how its properties stack up against its structural cousins. This guide will compare it primarily with its parent compound, 2-aminofuran-3-carbonitrile, and the more substituted 2-amino-4,5-dimethylfuran-3-carbonitrile, to elucidate critical structure-property and structure-activity relationships.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the furan ring directly influences the molecule's physical and chemical characteristics. The addition of methyl groups, which are weakly electron-donating and increase lipophilicity, can alter solubility, boiling point, and crystal packing. A comparison of these fundamental properties is the first step in understanding their differential behavior in synthetic and biological systems.
Analysis of Properties:
The data illustrates a clear trend: as methyl groups are added, the molecular weight increases, which is expected to correlate with higher melting and boiling points, as seen with the dimethyl derivative's high melting point.[9] These substitutions also increase the molecule's lipophilicity, which can have profound effects on its solubility in various solvents and its ability to cross biological membranes—a critical factor in drug design.
Synthesis Strategies: The Multicomponent Approach
The construction of the polysubstituted 2-amino-3-cyanofuran core is most efficiently achieved through multicomponent reactions (MCRs). These reactions are highly valued in synthetic chemistry for their atom economy and ability to generate molecular complexity in a single step from simple, readily available starting materials.[3] A common and robust method involves the condensation of an α-haloketone, a compound with an active methylene group (like malononitrile), and a base.[3][12]
General Experimental Protocol: Three-Component Synthesis of 2-Amino-3-Cyanofurans
Reaction Setup: To a stirred solution of an appropriate α-haloketone (1.0 eq.) and malononitrile (1.0 eq.) in a suitable solvent such as ethanol or DMF, add a base (e.g., triethylamine or piperidine, 1.1 eq.) at room temperature.
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for 2-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-cyanofuran derivative.
The specific derivative synthesized is determined by the choice of the starting α-haloketone. For example, chloroacetone would yield 2-amino-4-methylfuran-3-carbonitrile.
Diagram: General Synthesis Workflow
Caption: Key reactive site on the 2-amino-3-cyanofuran scaffold. (Note: Placeholder images are used. A real implementation would generate chemical structure images).
2-Amino-4-methylfuran-3-carbonitrile vs. Unsubstituted Analog: The C4-methyl group is weakly electron-donating, which slightly increases the electron density at the C5 position, potentially making it more reactive toward electrophiles compared to the unsubstituted 2-aminofuran-3-carbonitrile.
Impact of the Dimethyl Analog: In 2-amino-4,5-dimethylfuran-3-carbonitrile, the C5 position is blocked. This sterically and electronically alters the molecule's reactivity, forcing electrophilic attack to occur at other positions, such as the amino group or potentially the C3 position after tautomerization, or leading to different reaction pathways altogether.
[4]
Biological Activity and Applications: A Structure-Activity Perspective
The aminofuran scaffold is a prolific source of biologically active molecules, with derivatives showing antibacterial, antifungal, anticancer, and anti-inflammatory properties. [1][3][13]The specific substitutions on the furan ring are critical for modulating this activity.
Derivative
Known/Potential Biological Activity
Key Structural Feature
2-Amino-4-methylfuran-3-carbonitrile
Antibacterial activity confirmed. [5]Potential precursor for broader therapeutic agents. [6]
Single methyl group provides moderate lipophilicity.
2-Aminofuran-3-carbonitrile
Parent scaffold; likely possesses broad but potentially lower-potency biological activity.
Most polar of the three; high density of functional groups.
2-Amino-4,5-dimethylfuran-3-carbonitrile
Used as a precursor to butenolides and arylacetic acids, classes with known biological activities. [9]
C5 position is blocked, altering metabolic pathways and receptor interactions. Increased lipophilicity.
Related Benzofurans
Potent anticancer, antibacterial, and antifungal agents. [14][15]
Fused aromatic ring significantly increases planarity and lipophilicity.
Discussion of Structure-Activity Relationships (SAR):
Lipophilicity and Permeability: The increasing number of methyl groups (none -> one -> two) systematically increases the lipophilicity of the molecule. This can enhance passage through bacterial or cancer cell membranes, potentially increasing efficacy up to a certain point (the "lipinski's rule of 5" paradigm).
Steric Hindrance: The dimethyl substitution blocks the C5 position, which may prevent metabolism at that site, potentially increasing the compound's half-life. However, it could also sterically hinder the molecule from fitting into the active site of a target enzyme or receptor.
Target Interaction: The anticancer activity of many aminofuran derivatives is attributed to their ability to inhibit tubulin polymerization. [3]The specific shape and electronic profile conferred by the substituents are critical for this interaction. The planar furan ring, the hydrogen-bond-donating amino group, and the hydrogen-bond-accepting nitrile are all key pharmacophoric features.
To quantify and compare the biological efficacy of these derivatives, standardized assays are essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity, making it a cornerstone of in vitro anticancer drug screening.
[16]
Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-amino-4-methylfuran-3-carbonitrile and its analogs) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the treated cells for a specified period, typically 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
[16]5. Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Diagram: MTT Assay Workflow
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Outlook
This guide demonstrates that 2-Amino-4-methylfuran-3-carbonitrile is a valuable and versatile chemical entity. Its comparison with related aminofuran derivatives reveals critical insights into structure-activity and structure-property relationships:
Synthesis: It is readily accessible through efficient and scalable multicomponent reactions.
Properties: The 4-methyl group provides a balance of moderate lipophilicity and reactivity at the C5 position, making it a distinct building block compared to its unsubstituted and C5-blocked counterparts.
Biological Potential: Its confirmed antibacterial activity provides a solid foundation for further exploration. The scaffold is a prime candidate for derivatization to develop more potent and selective agents, potentially targeting cancer, inflammation, or a broader spectrum of microbial infections.
For drug development professionals, 2-Amino-4-methylfuran-3-carbonitrile represents not just a single compound, but a gateway to a rich chemical space. By strategically modifying the core and leveraging the synthetic accessibility of the scaffold, researchers can fine-tune physicochemical and pharmacological properties to develop next-generation therapeutic agents. Future work should focus on generating robust comparative data on the biological activities of this family of compounds to fully map their potential.
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A Comparative Guide to the Biological Activity of 2-Amino-4-methylfuran-3-carbonitrile and Its Analogs
Introduction: The Versatile 2-Aminofuran-3-carbonitrile Scaffold In the landscape of medicinal chemistry, the 2-aminofuran-3-carbonitrile core represents a privileged scaffold, a foundational structure upon which a multi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatile 2-Aminofuran-3-carbonitrile Scaffold
In the landscape of medicinal chemistry, the 2-aminofuran-3-carbonitrile core represents a privileged scaffold, a foundational structure upon which a multitude of biologically active molecules can be built. These compounds have garnered significant interest for their diverse therapeutic potential, including anticancer and antibacterial properties.[1] The unique arrangement of the amino, cyano, and furan moieties provides a rich electronic environment and multiple points for structural modification, allowing for the fine-tuning of their pharmacological profiles.
This guide provides a comparative analysis of the biological activity of 2-Amino-4-methylfuran-3-carbonitrile and its structural analogs. While direct, side-by-side comparative studies on a broad range of analogs of this specific compound are limited in publicly available literature, this document synthesizes existing data on related furan derivatives to elucidate structure-activity relationships (SAR) and guide future research. We will delve into the known antibacterial and anticancer activities, supported by experimental data where available, and provide detailed protocols for the evaluation of these compounds.
Anticancer Activity: A Study in Structural Analogues
The 2-aminofuran scaffold is a recurring motif in the design of novel anticancer agents.[1] The mechanism of action for many of these derivatives is multifaceted, often involving the disruption of critical cellular processes like tubulin polymerization.[1] While specific cytotoxic data for 2-Amino-4-methylfuran-3-carbonitrile is not extensively reported, studies on analogous 2-amino-3-cyanofuran derivatives with substitutions at the 5-position of the furan ring offer valuable insights into the SAR of this class of compounds.
One study on a series of 2-amino-5-aryl-3-furonitrile derivatives revealed that the nature of the aryl substituent has a profound impact on their antiproliferative activity against human cancer cell lines. This highlights the tunability of the furan scaffold for optimizing anticancer efficacy.
Comparative Antiproliferative Activity of 2-Amino-5-aryl-3-furonitrile Analogs
Key SAR Observations: The data, although limited to a specific series, suggests that electron-withdrawing groups on the aryl substituent at the 5-position may influence the anticancer potency of these furan derivatives. The slightly higher potency of the chloro-substituted derivative compared to the bromo-substituted one indicates that even subtle electronic and steric differences can impact biological activity.
It is important to note that 2-Amino-4-methylfuran-3-carbonitrile has been utilized as a key intermediate in the synthesis of more complex molecules, such as 4-substituted 5-methyl-furo[2,3-d]pyrimidines, which have demonstrated potent microtubule depolymerizing activities and significant antitumor effects in xenograft models.[3] This underscores the value of the title compound as a building block for potent anticancer agents.
Antimicrobial Activity: An Area of Promise
2-Amino-4-methylfuran-3-carbonitrile has been reported to possess antibacterial activity.[2] The broader class of furan derivatives is well-established for its wide spectrum of antimicrobial effects against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action is often attributed to the ability of the furan ring to undergo metabolic activation within bacterial cells, leading to the formation of reactive species that can damage cellular macromolecules.
Experimental Protocols
To facilitate further research and comparative evaluation of these compounds, detailed protocols for assessing anticancer and antimicrobial activities are provided below.
Protocol 1: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT Assay
Caption: Workflow of a standard MTT cell viability assay.
Step-by-Step Methodology:
Cell Seeding:
Harvest and count the desired cancer cell line.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Include wells for control (untreated cells) and blank (medium only).
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound (e.g., in DMSO).
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
Solubilization and Absorbance Reading:
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
Subtract the absorbance of the blank wells from the absorbance of all other wells.
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
General Structure of 2-Aminofuran-3-carbonitrile and Analogs
Caption: General structure of the 2-aminofuran-3-carbonitrile scaffold and its analogs.
Step-by-Step Methodology:
Preparation of Bacterial Inoculum:
From a pure culture of the test bacterium, select 4-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).
Incubate the broth at 35°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of the test compound in a suitable solvent.
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using broth as the diluent to achieve a range of concentrations.
Inoculation:
Within 15 minutes of standardizing the inoculum, dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
Incubation:
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
Determination of MIC:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion and Future Directions
The 2-amino-4-methylfuran-3-carbonitrile scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. While existing data points to their potential as both anticancer and antibacterial agents, there is a clear need for comprehensive, direct comparative studies to fully elucidate their structure-activity relationships. The methodologies outlined in this guide provide a framework for such investigations. Future research should focus on synthesizing a broader range of analogs with systematic modifications to the furan ring and the amino and cyano functionalities. The resulting quantitative biological data will be invaluable for optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of novel and effective therapies.
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A Comparative Analysis of Substituted 2-Aminofuran-3-carbonitriles: A Guide for Drug Discovery Professionals
The 2-aminofuran-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparative analys...
Author: BenchChem Technical Support Team. Date: January 2026
The 2-aminofuran-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparative analysis of substituted 2-aminofuran-3-carbonitriles, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The 2-Aminofuran-3-carbonitrile Core: A Versatile Pharmacophore
The furan ring system is a fundamental component of numerous bioactive compounds.[1] The unique arrangement of the amino and cyano groups at the 2 and 3-positions of the furan ring, respectively, imparts distinct electronic and steric properties to the 2-aminofuran-3-carbonitrile core. This arrangement allows for diverse substitutions at the 4- and 5-positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have shown significant promise as anticancer and antibacterial agents.[2]
Synthesis of Substituted 2-Aminofuran-3-carbonitriles
A common and efficient method for the synthesis of polysubstituted 2-aminofurans is through multicomponent reactions. One such approach involves the reaction of an α-haloketone, a compound with an active methylene group (like malononitrile), and a tertiary amine or enamine.[2] This strategy allows for the rapid generation of a diverse library of 2-aminofuran-3-carbonitrile derivatives from readily available starting materials.
Experimental Protocol: General Synthesis of 2-Amino-5-aryl-furan-3-carbonitriles
This protocol describes a general method for the synthesis of 2-amino-5-aryl-furan-3-carbonitriles, a key class of derivatives with demonstrated biological activity.
Materials:
Appropriate arylglyoxal (1 mmol)
Malononitrile (1 mmol)
Hydrazine hydrate (80%, 4 mmol)
Ethanol
Water
Procedure:
A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.[3]
Malononitrile (1 mmol) is then added to the reaction mixture.[3]
The reaction is stirred for an additional 30 minutes at room temperature.[3]
The resulting precipitate, the 3-amino-5-arylpyridazine-4-carbonitrile, is collected by filtration.[3] Note: While this specific protocol is for a pyridazine derivative, a similar one-pot, three-component reaction of an arylglyoxal, malononitrile, and a suitable base can yield the desired 2-aminofuran-3-carbonitrile.
Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of 2-aminofuran-3-carbonitriles.
Comparative Analysis of Biological Activity
The therapeutic potential of substituted 2-aminofuran-3-carbonitriles is best understood through a comparative analysis of their biological activities. This section presents a compilation of in vitro data for various derivatives against cancer cell lines and bacterial strains.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative effects of 2-aminofuran-3-carbonitrile derivatives against a range of cancer cell lines.[2] The substitution pattern on the furan ring, particularly at the 5-position, plays a crucial role in determining their cytotoxic efficacy.
Table 1: Comparative in vitro Anticancer Activity of Substituted 2-Aminofuran-3-carbonitriles
Note: The IC50 values are collated from different studies and should be compared with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights:
Halogen Substitution: The presence of electron-withdrawing halogen atoms like bromine and chlorine on the 5-phenyl ring appears to enhance cytotoxic activity against MCF-7 breast cancer cells, as seen in the lower IC50 value for the chloro-substituted derivative compared to the bromo-substituted one.
Silyl Protection: The introduction of silyl-protected hydroxyl groups at the 5-position in furan-2(5H)-one derivatives (structurally related to 2-aminofurans) demonstrates potent anticancer activity against HCT-116 colon cancer cells.[5]
Phenylurea Moiety: The incorporation of a phenylurea group at the 5-position leads to a significant increase in potency against HCT-116 cells, with compound 5l exhibiting an IC50 value comparable to the standard chemotherapeutic drug Doxorubicin.[6]
Antibacterial Activity
Certain furan derivatives have demonstrated promising antibacterial properties, including activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7]
Table 2: Comparative in vitro Antibacterial Activity of Furan Derivatives
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth.
SAR Insights:
The nitro group in nitrofurans is crucial for their antibacterial action.[8]
The chalcone moiety in conjunction with the furan ring in furan-chalcones results in potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8]
Mechanisms of Action in Cancer
The anticancer effects of 2-aminofuran-3-carbonitriles are often attributed to their ability to interfere with critical cellular processes, primarily tubulin polymerization and the function of drug efflux pumps like P-glycoprotein.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[9] Several 2-aminobenzofuran derivatives, structurally analogous to 2-aminofurans, have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Caption: Mechanism of action: Inhibition of tubulin polymerization by 2-aminofuran-3-carbonitrile derivatives.
P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major challenge in cancer therapy, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump.[2] P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Certain 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors, potentially reversing MDR and sensitizing cancer cells to conventional anticancer drugs.[2]
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of substituted 2-aminofuran-3-carbonitriles.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell lines (e.g., MCF-7, HCT-116)
96-well plates
Test compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Microplate reader
Procedure:
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
Treat the cells with various concentrations of the test compounds for 48-72 hours.[2]
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[2]
Measure the absorbance at 490 nm using a microplate reader.[2]
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[2]
In Vitro Antibacterial Activity (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
Bacterial strains (e.g., S. aureus, E. coli)
Mueller-Hinton Broth (MHB)
96-well microtiter plates
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Standard antibiotic (positive control)
Broth with solvent (negative control)
Procedure:
Prepare a bacterial inoculum from an overnight culture, adjusted to a 0.5 McFarland standard.[8]
Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate.[4]
Inoculate each well with the bacterial suspension.[4]
The MIC is the lowest concentration of the compound with no visible bacterial growth.[4]
Experimental Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of substituted 2-aminofuran-3-carbonitriles.
Conclusion and Future Directions
Substituted 2-aminofuran-3-carbonitriles represent a highly promising class of heterocyclic compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive scaffolds for the development of novel anticancer and antibacterial agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation derivatives with improved efficacy and selectivity. Future research should focus on expanding the chemical diversity of this scaffold, exploring novel substitution patterns, and conducting in-depth in vivo studies to validate the therapeutic potential of the most promising candidates.
References
BenchChem. (2025).
BenchChem. (2025). Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy.
BenchChem. (2025). A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.
ResearchGate. (n.d.). In vitro cytotoxic activity of the tested derivatives toward human colon (HCT116) and Breast (MCF7) cell lines. [Link]
PubMed. (2011). Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage. [Link]
MDPI. (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]
Indian Journal of Pharmaceutical Education and Research. (2024). Influence of Cirsimaritin on Anticancer Activity against HCT-116 Cell Line. [Link]
NIH. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. [Link]
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. [Link]
S. Afr. j. chem. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [Link]
MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
PMC - NIH. (n.d.). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. [Link]
ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
A Comparative Guide to the Structural Validation of 2-Amino-4-methylfuran-3-carbonitrile Derivatives
Introduction: In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel heterocyclic compounds is paramount. Molecules such as "2-Amino-4-methylfuran-3-carbonitrile"...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel heterocyclic compounds is paramount. Molecules such as "2-Amino-4-methylfuran-3-carbonitrile" and its derivatives are valuable building blocks due to their diverse biological activities and utility as synthetic intermediates. However, the synthesis of such compounds can often yield a mixture of isomers or closely related structures, necessitating a robust and multi-faceted analytical approach to unequivocally validate the target molecule. This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of 2-Amino-4-methylfuran-3-carbonitrile derivatives, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in their validation workflows.
The Challenge: Potential Structural Isomers
The synthesis of 2-aminofuran-3-carbonitriles, particularly through multicomponent reactions, can sometimes lead to the formation of isomeric structures, with 2-aminopyran derivatives being a common byproduct. The subtle differences in the heterocyclic core demand careful spectroscopic analysis to ensure the correct structure is reported.
A Multi-Pronged Approach to Structural Validation
A definitive structural assignment of "2-Amino-4-methylfuran-3-carbonitrile" relies on the synergistic interpretation of data from several key analytical techniques. No single method provides a complete picture, and understanding the strengths and limitations of each is crucial for a comprehensive and trustworthy validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Why It's Critical:
Unambiguous Connectivity: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments work in concert to establish the precise bonding arrangement of atoms, which is essential for distinguishing between isomers like aminofurans and aminopyrans.
Substituent Placement: NMR definitively confirms the positions of the methyl, amino, and nitrile groups on the furan ring.
Expected ¹H and ¹³C NMR Data for 2-Amino-4-methylfuran-3-carbonitrile:
Assignment
Expected ¹H Chemical Shift (δ, ppm)
Expected ¹³C Chemical Shift (δ, ppm)
Rationale
-CH₃
~2.0-2.2 (singlet)
~10-15
The methyl group is attached to an sp² carbon of the furan ring, resulting in a downfield shift compared to an aliphatic methyl group.
-NH₂
~4.5-5.5 (broad singlet)
-
The chemical shift of the amino protons is highly variable and depends on solvent and concentration. The protons are exchangeable with D₂O.
Furan C2-NH₂
-
~155-165
The carbon attached to the electron-donating amino group is significantly deshielded.
Furan C3-CN
-
~90-100
The carbon bearing the nitrile group is shielded.
Furan C4-CH₃
-
~140-150
The substituted carbon of the furan ring.
Furan C5-H
~7.0-7.3 (singlet)
~115-125
The lone proton on the furan ring is in the aromatic region.
-C≡N
-
~115-120
The nitrile carbon has a characteristic chemical shift.
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition, which is a powerful confirmation of the molecular formula.
Why It's Critical:
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₆N₂O for the target molecule).[2]
Fragmentation Analysis: The way the molecule breaks apart upon ionization can provide clues about its structure and the presence of specific functional groups.
Expected Mass Spectrum Data for 2-Amino-4-methylfuran-3-carbonitrile:
Molecular Ion (M⁺): m/z = 122.0480 (calculated for C₆H₆N₂O)
Key Fragmentation Pathways:
Loss of HCN (m/z = 95) from the nitrile group.
Loss of CO (m/z = 94) from the furan ring.
Fragments corresponding to the methylfuran cation (m/z = 81).
Isomers can be difficult to distinguish without fragmentation analysis.
IR Spectroscopy
Presence or absence of specific functional groups.
Fast, non-destructive, versatile sample handling.
Provides limited information on the overall molecular skeleton.
X-ray Crystallography
Definitive 3D structure, bond lengths, and angles.
The "gold standard" for structural determination.
Requires a suitable single crystal, which can be difficult to obtain.
Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: The sample can be introduced via direct infusion or coupled to a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique, often showing a prominent molecular ion peak.
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is used to obtain accurate mass measurements.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.
Why It's Critical:
Functional Group Identification: IR spectroscopy can quickly confirm the presence of key functional groups such as the amino (-NH₂), nitrile (-C≡N), and the furan ring system.
Distinguishing Isomers: The fingerprint region (below 1500 cm⁻¹) can help differentiate between closely related isomers.
Expected IR Absorption Bands for 2-Amino-4-methylfuran-3-carbonitrile:
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
N-H stretch (amino)
3400-3200
Medium, two bands for primary amine
C-H stretch (methyl)
2950-2850
Medium
C≡N stretch (nitrile)
2260-2220
Medium to strong, sharp
C=C stretch (furan ring)
1600-1475
Medium
C-O stretch (furan ring)
1250-1020
Strong
Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR), a liquid (as a thin film), or in solution.
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive 3D Structure
While not always feasible, single-crystal X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers.
Why It's Critical:
Absolute Proof of Structure: A high-quality crystal structure is considered definitive proof of the molecule's three-dimensional arrangement.
Stereochemical Determination: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.
Expected Crystal Structure Features for 2-Amino-4-methylfuran-3-carbonitrile:
Although a crystal structure for the title compound is not publicly available, based on related structures, one would expect:
A planar furan ring.
Intermolecular hydrogen bonding between the amino group of one molecule and the nitrile group or furan oxygen of another.
Experimental Protocol: X-ray Crystallography
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent.
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of "2-Amino-4-methylfuran-3-carbonitrile" derivatives.
Caption: A typical workflow for the structural validation of a synthesized compound.
Data Summary and Comparison
Analytical Technique
Key Information for 2-Amino-4-methylfuran-3-carbonitrile
¹H NMR
Confirms the presence and connectivity of the methyl group and the furan ring proton. The broad amino signal is also characteristic.
¹³C NMR
Provides the carbon count and the chemical environment of each carbon, crucial for identifying the furan ring and the nitrile group.
Mass Spectrometry
Determines the molecular weight (122.12 g/mol ) and elemental composition (C₆H₆N₂O). Fragmentation patterns support the proposed structure.[2]
IR Spectroscopy
Shows characteristic absorption bands for the amino (N-H), nitrile (C≡N), and furan (C-O, C=C) functional groups.
X-ray Crystallography
Would provide the definitive 3D structure, including bond lengths and intermolecular interactions.
Conclusion
The structural validation of "2-Amino-4-methylfuran-3-carbonitrile" and its derivatives requires a comprehensive analytical approach. While NMR spectroscopy provides the foundational blueprint of the molecule's connectivity, mass spectrometry confirms its molecular formula, and IR spectroscopy offers a quick check for key functional groups. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. By judiciously applying and integrating the data from these techniques, researchers can confidently and accurately report the structures of these important heterocyclic compounds.
References
BenchChem. (2025). Common side products in aminofuran nitrile synthesis and their removal. BenchChem Technical Support.
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
University of Regensburg. (n.d.). NMR spectroscopy. Retrieved from [Link]
PubChemLite. (n.d.). 2-amino-4-methylfuran-3-carbonitrile (C6H6N2O). Retrieved from [Link]
Gavett, B. (n.d.). INFRARED SPECTROSCOPY (IR). University of Massachusetts Boston. Retrieved from [Link]
Unpublished. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
Do, S. H., Nguyen, D. T., Vu, T. T. T., Do, T. T., & Cao, T. L. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]
A Comparative Guide to the Antibacterial Efficacy of 2-Amino-4-methylfuran-3-carbonitrile and Its Analogs
This guide provides a comprehensive analysis of the potential antibacterial efficacy of 2-Amino-4-methylfuran-3-carbonitrile. In the absence of extensive publicly available data on this specific molecule, we will leverag...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive analysis of the potential antibacterial efficacy of 2-Amino-4-methylfuran-3-carbonitrile. In the absence of extensive publicly available data on this specific molecule, we will leverage data from structurally related furan and aminonitrile derivatives to build a case for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating its potential as a novel antibacterial agent. We will delve into the causality behind experimental design, propose robust protocols for its evaluation, and compare its anticipated performance against established antibiotics.
Introduction: The Promise of the Furan Scaffold in Antibacterial Drug Discovery
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its presence in both natural products and synthetic drugs highlights its importance.[2] Furan derivatives have demonstrated a wide array of biological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] The growing challenge of antibiotic resistance necessitates the exploration of novel chemical entities, and the furan nucleus represents a promising starting point for the development of new antibacterial agents.[1][3]
2-Amino-4-methylfuran-3-carbonitrile (CAS 5117-87-3) is a reagent used in the synthesis of various pharmaceuticals and has been noted for its potential antibacterial activity.[6][7] Its structure, featuring a 2-amino-3-carbonitrile substituted furan, is of particular interest. The aminonitrile functionality is a key feature in many biologically active molecules, including certain antiviral and anticancer agents.[8][9] This guide will provide a comparative framework for assessing the antibacterial efficacy of this specific compound.
Comparative Analysis of Structurally Related Compounds
While specific MIC data for 2-Amino-4-methylfuran-3-carbonitrile is not abundant in peer-reviewed literature, we can infer its potential by examining related structures. The antibacterial efficacy of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring.[1]
This table is illustrative and draws from different classes of compounds containing either a furan ring or an aminonitrile moiety to highlight their general potential. Direct comparison is challenging due to structural differences.
Nitrofurantoin, a well-known furan-containing antibiotic, is effective against a range of urinary tract pathogens.[4] Its mechanism is contingent on the enzymatic reduction of the nitro group within the bacterial cell.[1] While 2-Amino-4-methylfuran-3-carbonitrile lacks a nitro group, the broader activity of the furan scaffold is noteworthy. Furthermore, compounds with the 2-amino-carbonitrile motif, such as certain 2-amino-4H-chromene-3-carbonitriles, have shown antibacterial activity.[8][10] This suggests that the combination of the furan ring and the aminonitrile group in the target compound could lead to interesting biological properties.
Proposed Mechanism of Action: An Investigatory Outlook
The precise mechanism of action for 2-Amino-4-methylfuran-3-carbonitrile remains to be elucidated. Based on the activities of related heterocyclic compounds, several hypotheses can be proposed for investigation:
Inhibition of Nucleic Acid Synthesis: Some heterocyclic compounds interfere with DNA replication or RNA polymerase activity in bacteria.[11]
Disruption of Cell Wall Synthesis: The β-lactam antibiotics are a classic example of this mechanism. While our compound is not a β-lactam, novel heterocyclic structures can sometimes interfere with peptidoglycan biosynthesis.[11]
Inhibition of Protein Synthesis: Certain antibiotics bind to bacterial ribosomes, disrupting protein production.[11]
Disruption of Cell Membrane Integrity: Some polypeptide antibiotics act as detergents, disrupting the bacterial membrane.[11]
Further studies, such as macromolecular synthesis assays and enzymatic assays, would be required to pinpoint the exact molecular target of 2-Amino-4-methylfuran-3-carbonitrile.
Experimental Protocols for Efficacy Determination
To rigorously assess the antibacterial efficacy of 2-Amino-4-methylfuran-3-carbonitrile, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Rationale: The broth microdilution method is a quantitative technique that is widely used for its efficiency and reproducibility in determining the MIC of a compound.[1][13]
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
Preparation of Stock Solution: Prepare a stock solution of 2-Amino-4-methylfuran-3-carbonitrile in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.
Inoculum Preparation: Culture the bacterial strains in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in MHB to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Inoculation: Add the standardized bacterial inoculum to each well.
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
Zone of Inhibition by Disk Diffusion (Kirby-Bauer Test)
Objective: To qualitatively assess the susceptibility of bacteria to an antimicrobial agent.[15]
Rationale: The disk diffusion method is a simple, widely used technique to screen for antibacterial activity. The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.[13]
Workflow Diagram:
Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
Plate Inoculation: Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.
Disk Preparation and Application: Impregnate sterile paper disks (6 mm in diameter) with a known amount of 2-Amino-4-methylfuran-3-carbonitrile (e.g., 30 µg). Aseptically place the disks on the inoculated agar surface.
Controls: Use disks impregnated with standard antibiotics (e.g., ampicillin, ciprofloxacin) as positive controls and a disk with DMSO alone as a negative control.
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Conclusion and Future Directions
While direct evidence for the antibacterial efficacy of 2-Amino-4-methylfuran-3-carbonitrile is currently limited, the established biological activity of the furan scaffold and related aminonitrile-containing heterocycles provides a strong rationale for its investigation.[2][3][10] The proposed experimental framework outlines a clear path for determining its in vitro antibacterial profile.
Future research should focus on a comprehensive evaluation against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Elucidating the mechanism of action and exploring structure-activity relationships through the synthesis and testing of analogs will be crucial steps in developing this and related compounds into potential clinically effective drugs. The versatility of furan derivatives in medicinal chemistry suggests that 2-Amino-4-methylfuran-3-carbonitrile could be a valuable lead compound in the urgent search for novel antimicrobial agents.[1]
References
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19). PubMed Central. Retrieved January 17, 2026, from [Link]
Pharmacological activity of furan derivatives. (2024, December 10). Google Scholar. Retrieved January 17, 2026, from [Link]
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Google Scholar. Retrieved January 17, 2026, from [Link]
Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved January 17, 2026, from [Link]
Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. (2024, August 2). PubMed Central. Retrieved January 17, 2026, from [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. Retrieved January 17, 2026, from [Link]
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 17, 2026, from [Link]
2-Amino-4-methylfuran-3-carbonitrile | C6H6N2O | CID 11018853. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to the In Vitro Evaluation of 2-Amino-4-methylfuran-3-carbonitrile: A Comparative Framework
For drug discovery researchers and scientists, the exploration of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for the in vitro investigation of "2-Amino-4-methylfuran-3-c...
Author: BenchChem Technical Support Team. Date: January 2026
For drug discovery researchers and scientists, the exploration of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for the in vitro investigation of "2-Amino-4-methylfuran-3-carbonitrile," a heterocyclic compound with potential pharmacological applications. While direct studies on this specific molecule are not extensively documented, by drawing parallels with structurally related aminofuran, aminothiophene, and aminopyran derivatives, we can establish a robust, data-driven approach to characterizing its biological profile. This document will serve as a comparative guide, offering insights into experimental design, detailed protocols, and data interpretation, grounded in established scientific literature.
Introduction to 2-Amino-4-methylfuran-3-carbonitrile: Structure and Potential
2-Amino-4-methylfuran-3-carbonitrile is a small molecule featuring a furan ring, an amino group, and a nitrile group. Its chemical structure is provided below (Figure 1).
Figure 1. Chemical Structure of 2-Amino-4-methylfuran-3-carbonitrile
Molecular Formula: C₆H₆N₂O
Molecular Weight: 122.12 g/mol
The presence of the 2-amino-3-carbonitrile moiety on a five-membered heterocyclic ring is a common pharmacophore found in compounds with a wide array of biological activities. Structurally similar compounds, such as 2-aminothiophenes and 2-aminopyrans, have demonstrated potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] Therefore, a systematic in vitro evaluation of 2-Amino-4-methylfuran-3-carbonitrile is warranted to unlock its therapeutic potential.
Proposed In Vitro Evaluation Workflow
Based on the activities of analogous compounds, a tiered approach to the in vitro characterization of 2-Amino-4-methylfuran-3-carbonitrile is recommended. This workflow (Figure 2) prioritizes broad-spectrum screening followed by more specific, target-based assays.
Caption: Proposed workflow for the in vitro evaluation of 2-Amino-4-methylfuran-3-carbonitrile.
Comparative In Vitro Assays and Methodologies
This section details key in vitro assays, drawing comparisons with methodologies used for structurally similar compounds.
Cytotoxicity Screening: The Gateway Assay
The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity against a panel of cancer cell lines. This provides a broad indication of its potential as an anticancer agent.
Rationale for Selection: Derivatives of 2-aminothiophenes and 2-aminopyrans have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon cancer cell lines.[2][5]
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of "2-Amino-4-methylfuran-3-carbonitrile" (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Comparative Data for Structurally Similar Compounds:
Many bioactive heterocyclic compounds exert their effects by inhibiting specific enzymes. Based on the activities of related structures, kinases and nitric oxide synthases are plausible targets.
Rationale for Selection: Furo[2,3-d]pyrimidine derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[7] Additionally, pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against PI3K, a crucial enzyme in cell signaling pathways often dysregulated in cancer.[8]
Reaction Mixture: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and "2-Amino-4-methylfuran-3-carbonitrile" at various concentrations in a kinase buffer.
Initiation: Start the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a colorimetric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Rationale for Selection: 2-Amino-4-methylpyridine, a structural analog, has been shown to be a potent inhibitor of inducible nitric oxide synthase (iNOS).[9]
Experimental Protocol: NOS Inhibition Assay
Enzyme Source: Utilize a source of NOS, such as lysate from cytokine-stimulated RAW 264.7 macrophages (for iNOS) or purified recombinant NOS isoforms (nNOS, eNOS).
Reaction Mixture: Combine the enzyme source, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin) with varying concentrations of "2-Amino-4-methylfuran-3-carbonitrile".
Incubation: Incubate the reaction at 37°C.
Nitrite Measurement: Measure the production of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.
Data Analysis: Determine the IC₅₀ of the compound for each NOS isoform.
Antimicrobial Activity Screening
Rationale for Selection: The 2-aminothiophene and 2-aminopyran cores are present in molecules with documented antimicrobial and antitubercular activities.[1][3][4]
Experimental Protocol: Broth Microdilution Assay
Bacterial/Fungal Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Compound Preparation: Prepare two-fold serial dilutions of "2-Amino-4-methylfuran-3-carbonitrile" in a 96-well microtiter plate containing the appropriate broth medium.
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Delving Deeper: Cell-Based Mechanistic Studies
Should "2-Amino-4-methylfuran-3-carbonitrile" exhibit significant cytotoxicity, further cell-based assays are crucial to elucidate its mechanism of action.
Caption: Potential mechanism of action for a cytotoxic compound.
Cell Cycle Analysis: Treatment of cancer cells with cytotoxic agents often leads to cell cycle arrest at specific checkpoints. Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, assays such as Annexin V-FITC/PI staining followed by flow cytometry can be employed. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This guide provides a foundational, comparative framework for the systematic in vitro evaluation of "2-Amino-4-methylfuran-3-carbonitrile." By leveraging the knowledge gained from structurally related compounds, researchers can efficiently design and execute experiments to uncover the biological potential of this novel molecule. Positive results from these initial in vitro studies would pave the way for more advanced investigations, including target identification, in vivo efficacy studies, and structure-activity relationship (SAR) optimization.
References
Al-Ghorbani, M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31035–31048. [Link]
Atanasova, M., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6565. [Link]
Bland-Ward, P. A., et al. (1997). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 121(6), 1077–1084. [Link]
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Current Chemistry Letters, 11(3), 269-276. [Link]
Abdel-Aziz, H. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 27(15), 4995. [Link]
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1048895. [Link]
PubChem. (n.d.). 2-Amino-4-methylfuran-3-carbonitrile. Retrieved from [Link]
Palchykov, V., et al. (2022). 2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 as an antimicrobial agent selective toward methicillin-resistant Staphylococcus aureus. The Ukrainian Biochemical Journal, 94(1), 64-75. [Link]
Chen, C. X., et al. (2012). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 2(4), 128-133. [Link]
Palchykov, V. A., et al. (2022). 2-AMINO-4,6,7,8-TETRAHYDROTHIOPYRANO[3,2-b]PYRAN-3-CARBONITRILE 5,5-DIOXIDE VP-4535 AS AN ANTIMICROBIAL AGENT SELECTIVE TOWARD METHICILLIN-RESISTANT Staphylococcus aureus. The Ukrainian Biochemical Journal, 94(1), 64–75. [Link]
Hai, D. S., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Proceedings of the 1st International Electronic Conference on Medicinal Chemistry. [Link]
de Kimpe, N., et al. (1993). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry, 36(17), 2473–2479. [Link]
A Technical Guide to the Structure-Activity Relationship of 2-Amino-4-methylfuran-3-carbonitrile Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-methylfuran-3-carbonitrile analogs. While di...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-methylfuran-3-carbonitrile analogs. While direct, comprehensive SAR studies on a systematically varied series of these specific analogs are not extensively available in the public domain, this document synthesizes findings from structurally related 2-aminofuran-3-carbonitrile derivatives to elucidate the key structural determinants for biological activity. We will delve into their synthesis, comparative biological effects with a focus on anticancer and kinase inhibitory activities, and the causal relationships between chemical structure and pharmacological function, supported by experimental data and detailed protocols.
Introduction: The Promise of the 2-Aminofuran-3-carbonitrile Scaffold
The 2-aminofuran-3-carbonitrile core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1][2] The parent compound, 2-amino-4-methylfuran-3-carbonitrile, has been identified as a valuable reagent in the synthesis of various pharmaceuticals and has demonstrated antibacterial properties.[3] Its analogs have emerged as promising candidates for the development of novel therapeutic agents, particularly as kinase inhibitors and anticancer agents.[4][5]
The furan ring, an electron-rich aromatic system, can engage in various interactions with biological targets. The strategic placement of an amino group at the 2-position and a cyano group at the 3-position creates a unique electronic and steric profile that can be finely tuned through substitutions at the 4- and 5-positions of the furan ring. This guide will focus on understanding how modifications, particularly at the 4-position, influence the biological activity of this class of compounds, providing a framework for the rational design of more potent and selective drug candidates.
Synthesis of 2-Amino-4-substituted-furan-3-carbonitrile Analogs
The synthesis of 2-amino-4-substituted-furan-3-carbonitriles is often achieved through efficient one-pot, multi-component reactions, which offer advantages in terms of atom economy and reduced reaction times. A common and versatile approach involves the condensation of an α-hydroxyketone, malononitrile, and a suitable base.
Below is a generalized workflow for the synthesis of these analogs.
Caption: Generalized workflow for the synthesis of 2-amino-4-substituted-furan-3-carbonitrile analogs.
Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitriles (A Structurally Related Class)
This protocol, adapted from the synthesis of structurally similar 2-amino-4H-pyran-3-carbonitriles, illustrates the principles of the multi-component reaction.[4]
Materials:
Substituted benzaldehyde (1 mmol)
Malononitrile (1 mmol)
Ethyl acetoacetate (1 mmol)
Ethanol (96%)
Catalyst (e.g., piperidine, ammonium hydroxide, or an ionic liquid)[4]
Dimethylformamide (DMF)
Chloroacetyl chloride
Procedure:
To a solution of the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 10 mL of 96% ethanol, add a catalytic amount of the chosen base.
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into cold water.
Collect the resulting solid precipitate by filtration, wash with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4-aryl-4H-pyran-3-carbonitrile derivative.[4]
For further derivatization, the synthesized compound (5 mmol) can be dissolved in DMF (10 mL) and reacted with chloroacetyl chloride (0.5 mL, 5 mmol) with stirring for 24 hours at room temperature. The product is then precipitated by pouring the mixture into cold water and purified by recrystallization.[4]
Self-Validation: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[4]
Comparative Biological Activity and Structure-Activity Relationship
Anticancer Activity
Numerous furan-containing compounds have demonstrated potent anticancer activity.[5] The 2-amino-3-carbonitrile moiety appears to be a viable pharmacophore for this activity, with substitutions on the heterocyclic ring playing a crucial role in modulating potency and selectivity.[6]
Table 1: Comparative Anticancer Activity of Furan and Pyranochromene Derivatives
Aryl Substituents: The nature and substitution pattern of an aryl group at the 4-position significantly impact anticancer activity. For instance, in the pyranochromene series, a 3,4-dichlorophenyl group conferred broad activity, while a 3-pentafluorothiophenyl group resulted in high potency and selectivity against specific cell lines.[6]
Halogenation: The position and type of halogen on an appended aryl ring are critical for activity. Difluoro and trifluoro substitutions on the phenyl ring of pyranochromenes led to inactivity, whereas dichloro substitution was favorable.[6]
Heterocyclic Moieties: The introduction of other heterocyclic rings, such as pyridine in furan carbohydrazide derivatives, can lead to potent cytotoxic effects.[5]
Kinase Inhibitory Activity
The 2-aminofuran-3-carbonitrile scaffold is a promising starting point for the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Caption: Simplified signaling pathway illustrating the mechanism of action for kinase inhibitors.
Table 2: Comparative Kinase Inhibitory Activity of Structurally Related Compounds
Key SAR Observations for Kinase Inhibitory Activity:
Privileged Scaffolds: While direct data on 2-amino-4-methylfuran-3-carbonitrile is limited, related nitrogen-containing heterocyclic cores like quinolines and pyrimidines are well-established scaffolds for potent kinase inhibitors.[7][8]
Anilino Substituent: The presence of a substituted anilino group at the 4-position of quinoline-3-carbonitriles is a key feature for potent Src, EGFR, and HER-2 kinase inhibition.[5][8]
Irreversible Inhibition: The incorporation of reactive groups, such as Michael acceptors, can lead to irreversible kinase inhibitors with enhanced biological properties.[8]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5]
Materials:
Human cancer cell lines (e.g., MCF-7, HT-29)
Complete culture medium (e.g., DMEM with 10% FBS)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Procedure:
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic agent) wells.
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[6]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
Recombinant kinase enzyme
Kinase-specific substrate
ATP
Assay buffer
Stop solution (e.g., EDTA)
Detection reagent (e.g., antibody-based detection system for phosphorylated substrate)
384-well plates
Procedure:
Add the assay buffer, substrate, and various concentrations of the test compound to the wells of a microplate.
Initiate the kinase reaction by adding the kinase enzyme and ATP.
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
Stop the reaction by adding the stop solution.
Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence, or luminescence).
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-amino-4-methylfuran-3-carbonitrile scaffold and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The analysis of structurally related compounds provides valuable insights into the SAR of this chemical series. The 2-amino-3-carbonitrile moiety is a key pharmacophore, and its biological activity can be significantly modulated by substitutions at the 4-position of the furan ring.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-amino-4-substituted-furan-3-carbonitrile analogs. Varying the 4-substituent with a range of alkyl and aryl groups and evaluating their effects on a panel of kinases and cancer cell lines will provide a more definitive understanding of the SAR for this specific scaffold. Such studies will be instrumental in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
Hai, D. S., Thanh, N. D., Thuy, V. T. T., Tung, D. T., & Le, C. T. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Retrieved from [Link]
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2538. Available at: [Link]
Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Open Journal of Medicinal Chemistry, 3(4), 128-135. Available at: [Link]
Matiichuk, Y., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Chemistry of Heterocyclic Compounds, 58(4), 314-321. Available at: [Link]
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. Available at: [Link]
El-Sayed, A. M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. Available at: [Link]
A Comparative Benchmarking Guide to the Synthesis of 2-Amino-4-methylfuran-3-carbonitrile
Introduction: The Significance of 2-Amino-4-methylfuran-3-carbonitrile in Modern Chemistry 2-Amino-4-methylfuran-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of 2-Amino-4-methylfuran-3-carbonitrile in Modern Chemistry
2-Amino-4-methylfuran-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its furan core, substituted with reactive amino and cyano functionalities, makes it an attractive scaffold for medicinal chemists and drug development professionals. The inherent biological activities of molecules derived from this core, including potential antibacterial properties, underscore the importance of efficient and reliable synthetic access to this key intermediate.[1]
This guide provides a comprehensive comparison of established and emerging synthetic methodologies for the preparation of 2-Amino-4-methylfuran-3-carbonitrile. We will delve into the mechanistic underpinnings of each approach, present detailed, field-tested experimental protocols, and offer a comparative analysis of their respective yields, reaction conditions, and overall efficiency. This document is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic route that best aligns with their specific research and development needs.
Methodology 1: Base-Catalyzed Condensation of an α-Hydroxyketone with Malononitrile
A prominent and efficient strategy for the synthesis of polysubstituted 2-aminofurans involves the base-catalyzed reaction of an α-hydroxyketone with an active methylene nitrile, such as malononitrile. This approach is valued for its atom economy and the use of readily available starting materials.
Reaction Scheme:
Mechanistic Rationale
The reaction proceeds through a tandem sequence initiated by the deprotonation of malononitrile by a suitable base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the α-hydroxyketone (hydroxyacetone). The resulting adduct undergoes an intramolecular cyclization, driven by the attack of the hydroxyl group's oxygen onto one of the nitrile groups. Subsequent tautomerization and dehydration lead to the formation of the stable aromatic 2-aminofuran ring system. The choice of base is critical; it must be strong enough to deprotonate malononitrile but not so harsh as to promote side reactions or degradation of the starting materials or product.
Experimental Protocol: Synthesis via α-Hydroxyketone
Materials:
Hydroxyacetone (1-hydroxypropan-2-one)
Malononitrile
Piperidine (or other suitable base like triethylamine or DBU)
Ethanol (or other suitable solvent like isopropanol or acetonitrile)
Hydrochloric acid (for workup)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of hydroxyacetone (1.0 eq) in ethanol, add malononitrile (1.0-1.2 eq).
To this stirred solution, add a catalytic amount of piperidine (0.1-0.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford pure 2-Amino-4-methylfuran-3-carbonitrile.
Methodology 2: Synthesis from an α-Haloketone and Malononitrile
An alternative and widely utilized method for constructing the 2-aminofuran scaffold is the reaction of an α-haloketone with malononitrile in the presence of a base.[1] This approach offers a different set of reaction conditions and may be advantageous depending on the availability of starting materials and desired scale.
Reaction Scheme:
Mechanistic Rationale
This reaction is believed to proceed via an initial SN2 reaction where the enolate of malononitrile, formed by the action of a base, displaces the halide from the α-haloketone (chloroacetone). This generates a γ-ketonitrile intermediate. The subsequent intramolecular cyclization is thought to be a Thorpe-Ziegler type reaction, where the remaining active methylene proton is abstracted by the base, and the resulting carbanion attacks one of the nitrile groups, leading to a cyclic imine. Tautomerization of this intermediate yields the final 2-aminofuran product. The choice of base and solvent is crucial to control the reaction pathway and minimize the formation of byproducts.
Experimental Protocol: Synthesis via α-Haloketone
Materials:
Chloroacetone (1-chloropropan-2-one)
Malononitrile
Sodium ethoxide (or other suitable strong, non-nucleophilic base)
Anhydrous ethanol
Ammonium chloride solution (for workup)
Diethyl ether (for extraction)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
Cool the solution in an ice bath and add a solution of malononitrile (1.0 eq) in anhydrous ethanol dropwise.
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
Add a solution of chloroacetone (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.
After the addition, heat the reaction mixture to reflux and monitor by TLC.
Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
Parameter
Method 1: α-Hydroxyketone
Method 2: α-Haloketone
Starting Materials
Hydroxyacetone, Malononitrile
Chloroacetone, Malononitrile
Reagents
Mild organic base (e.g., piperidine)
Stronger base (e.g., sodium ethoxide)
Reaction Conditions
Typically reflux in an alcohol
Often requires anhydrous conditions and a stronger base
Potential Yield
Generally good to high
Can be high, but may be more sensitive to conditions
Advantages
Milder conditions, readily available starting materials
Can be a very efficient C-C and C-O bond-forming strategy
Disadvantages
May require longer reaction times
Requires stricter control of reaction conditions (anhydrous)
Safety Considerations
Hydroxyacetone and piperidine are flammable and toxic.
Chloroacetone is a lachrymator and toxic. Sodium ethoxide is corrosive and moisture-sensitive.
Visualization of Synthetic Pathways
Method 1: α-Hydroxyketone Route
Caption: Workflow for the synthesis from an α-hydroxyketone.
Method 2: α-Haloketone Route
Caption: Workflow for the synthesis from an α-haloketone.
Conclusion and Future Outlook
Both the α-hydroxyketone and α-haloketone routes represent viable and effective methods for the synthesis of 2-Amino-4-methylfuran-3-carbonitrile. The choice between these methods will often depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions.
Future research in this area may focus on the development of more sustainable and environmentally friendly approaches, such as the use of greener solvents, catalytic systems with higher turnover numbers, and one-pot multi-component reactions that further streamline the synthetic process. The continued exploration of novel synthetic strategies will undoubtedly facilitate the broader application of 2-Amino-4-methylfuran-3-carbonitrile and its derivatives in the discovery of new and improved therapeutic agents.
References
2][3][4] triazolo[4,3-a]-pyrimidine-6-carbonitriles. National Institutes of Health.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-methylfuran-3-carbonitrile
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemic...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 2-Amino-4-methylfuran-3-carbonitrile, ensuring the protection of laboratory personnel, the integrity of our research environment, and full regulatory compliance.
Hazard Profile & Risk Assessment: Understanding the "Why"
2-Amino-4-methylfuran-3-carbonitrile is a heterocyclic organic compound whose structure necessitates careful handling. Its hazard profile is dictated by the combined characteristics of its furan ring, amino group, and nitrile functional group. A thorough understanding of these hazards is the first step in creating a self-validating and safe disposal plan.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1][2] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
Table 1: Chemical & Hazard Profile of 2-Amino-4-methylfuran-3-carbonitrile
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Nitrile Group (-CN): The primary concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or under acidic conditions.[4] This dictates the critical need for waste segregation.
Furan Ring: Certain furan derivatives are known to form explosive peroxides upon prolonged exposure to air and light.[5] While not definitively documented for this specific molecule in the available literature, it is a prudent and field-proven practice to handle all furan-containing compounds with this potential risk in mind.
Amino Group (-NH₂): Aromatic amines can present toxicological concerns, contributing to the overall hazard profile of the molecule.[4]
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, ensure all engineering controls are functioning and the correct Personal Protective Equipment (PPE) is worn.
Engineering Controls: All handling and waste consolidation activities must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and must be appropriate for the hazards identified.
Table 2: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Gloves
Chemical-resistant nitrile rubber gloves.
Protects against dermal absorption, a key exposure route.[4] Contaminated gloves must be disposed of as hazardous waste.[7]
Eye Protection
Safety glasses with side shields or chemical splash goggles.
Prevents eye contact and serious irritation.[1][4]
Body Protection
A flame-retardant laboratory coat.
Protects skin and personal clothing from contamination.
| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides primary respiratory protection. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Amino-4-methylfuran-3-carbonitrile is that it must be treated as hazardous chemical waste from the moment of generation to its final destruction.[8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[5][9][10]
Step 1: Waste Identification and Segregation
Isolate Waste: All materials contaminated with 2-Amino-4-methylfuran-3-carbonitrile, including the pure compound, reaction residues, contaminated filter paper, pipette tips, and weighing boats, must be designated as hazardous waste.[4]
Segregate Incompatibles: This is the most critical step for safety. This waste stream must be kept separate from:
Strong Acids: To prevent the potential release of hydrogen cyanide gas.[11]
Strong Oxidizing Agents: To avoid potentially violent reactions.[4]
Other Reactive Waste Classes: Follow your institution's chemical hygiene plan for waste compatibility.
Step 2: Waste Collection and Containment
Container Selection: Collect solid waste in a sturdy, wide-mouthed container made of a compatible material (e.g., high-density polyethylene - HDPE) with a screw-top, sealable lid.[9][11] The container must be in good condition and free of leaks.[4]
Labeling: Proper labeling is a regulatory requirement and essential for safety.[10][11] As soon as the first item of waste is added, affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. The label must include:
Container Management: Keep the waste container securely closed at all times except when adding waste.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[8][11]
Containment: The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9][10]
Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[8][10]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is full, or before it has been in the lab for the maximum time allowed by your institution (often 6-12 months), submit a request for pickup to your EHS department.[8][9][12]
Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in accordance with federal, state, and local regulations.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
Isolate: Restrict access to the spill area.
Protect: Don the appropriate PPE as detailed in Table 2.
Contain & Absorb: For a solid spill, carefully sweep the material to avoid creating dust.[4] For a solution, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or clay cat litter.[4][13] Do not use combustible materials like paper towels as the primary absorbent.
Collect: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container for 2-Amino-4-methylfuran-3-carbonitrile.[5]
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the procedural logic for the safe management and disposal of 2-Amino-4-methylfuran-3-carbonitrile waste.
Caption: Disposal workflow for 2-Amino-4-methylfuran-3-carbonitrile waste.
Conclusion
The responsible disposal of 2-Amino-4-methylfuran-3-carbonitrile is a multi-step process that hinges on a clear understanding of its hazards, strict adherence to segregation protocols, and compliance with institutional and regulatory guidelines. By integrating these procedures into your standard laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the wider environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance.
References
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved January 17, 2026, from [Link]
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 17, 2026, from [Link]
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Retrieved January 17, 2026, from [Link]
Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-Amino-4-methylfuran-3-carbonitrile: A Framework for Safety and Operational Integrity
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-methylfuran-3-carbonitrile (CAS No. 5117-87-3).
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-4-methylfuran-3-carbonitrile (CAS No. 5117-87-3). As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, instilling a deep understanding of the causality behind each safety measure. This document is structured to ensure that every protocol is a self-validating system, grounded in authoritative E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) principles.
Core Hazard Assessment: Understanding the Adversary
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Amino-4-methylfuran-3-carbonitrile is a substituted furanonitrile, and its hazard profile is informed by the reactivity of these functional groups.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several acute hazards.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause significant skin and serious eye irritation.[1] While specific data on long-term exposure is limited, the general class of furan compounds can present risks, including potential effects on the liver and nervous system.[2] Therefore, a cautious and comprehensive approach to personal protection is not merely recommended; it is mandatory.
These classifications dictate that the primary routes of exposure to mitigate are dermal absorption, inhalation, and ingestion.
The Personal Protective Equipment (PPE) Mandate
The selection of PPE is not a one-size-fits-all solution; it is a dynamic process dictated by the scale of the operation and the potential for exposure. The following table outlines the minimum required PPE for handling 2-Amino-4-methylfuran-3-carbonitrile.
Body Part
Recommended Protection
Specifications & Rationale
Eyes/Face
Safety Goggles & Face Shield
Goggles must provide a complete seal around the eyes to protect against dust and splashes.[3] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers of solutions, heating). This is critical due to the H319 "Causes serious eye irritation" classification.[1]
Hands
Chemical-Resistant Gloves (Nitrile)
Nitrile gloves offer robust protection against a wide array of chemicals, including many solvents and irritants.[4][5] Always use disposable nitrile gloves and double-gloving is recommended for extended operations. Never reuse disposable gloves. For large-scale operations, consider heavier-duty butyl or neoprene gloves and consult the manufacturer's compatibility charts.[6][7]
Body
Flame-Retardant Laboratory Coat
A flame-retardant lab coat is a standard requirement. For procedures involving larger quantities or significant splash risk, a chemical-resistant apron worn over the lab coat is essential.
Respiratory
Local Exhaust Ventilation (Fume Hood)
All handling of solid or dissolved 2-Amino-4-methylfuran-3-carbonitrile must be conducted within a certified chemical fume hood to mitigate inhalation risk (H332). If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[8]
The Operational & Disposal Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible safety outcomes. The following diagram and protocols outline the essential steps from preparation to disposal.
Caption: Workflow for safe handling of 2-Amino-4-methylfuran-3-carbonitrile.
Pre-Operational Protocol
Documentation Review: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.
Engineering Control Verification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
Material Assembly: Gather all necessary chemicals, glassware, and equipment. This minimizes the need to enter and exit the controlled workspace.
Donning PPE:
Put on the laboratory coat, ensuring it is fully buttoned.
Don safety goggles.
Wash hands and don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.
Safe Handling Protocol (Inside Fume Hood)
Work in a Designated Area: Conduct all manipulations at least 6 inches inside the fume hood sash.
Aliquotting Solids: When weighing the solid compound, use a micro-spatula and handle it gently to avoid creating airborne dust.
Handling Solutions: Use appropriate volumetric glassware for transfers. Keep all containers capped when not in immediate use.
Contingency Planning: Have a chemical spill kit readily accessible. Ensure eyewash stations and safety showers are unobstructed.[3]
Post-Operational & Disposal Protocol
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.
Waste Segregation & Disposal:
Chemical Waste: Unused 2-Amino-4-methylfuran-3-carbonitrile and reaction byproducts must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
Contaminated Labware: Disposable items (gloves, wipes, pipette tips) that have come into contact with the chemical must be placed in a separate, sealed hazardous waste bag or container.[10]
Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[10]
Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[9] Never dispose of this chemical down the drain.[3]
Doffing PPE: Remove PPE in an order that minimizes cross-contamination:
Remove outer gloves (if double-gloved).
Remove the face shield and/or goggles.
Remove the lab coat.
Remove inner gloves.
Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only the individual researcher but the entire laboratory environment.
References
PubChem. 2-Amino-4-methylfuran-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
Majestic Glove. What is Nitrile and Why Does It Make a Great PPE Glove. Available from: [Link]
Government of Canada. Furan Compounds Group. (2019-02-13). Available from: [Link]
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PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). Available from: [Link]
CDC. NIOSH Recommendations for Chemical Protective Clothing A-Z. (Archived). Available from: [Link]
International Safety. Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024-11-01). Available from: [Link]
U.S. EPA. Personal Protective Equipment. (2025-09-12). Available from: [Link]
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Available from: [Link]
National Institutes of Health (NIH). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Available from: [Link]
Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27). Available from: [Link]